(2-Fluorophenyl)glycine HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMIUFKFKTOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Fluorophenyl)glycine HCl: An In-depth Technical Guide for Drug Discovery Professionals
Abstract
(2-Fluorophenyl)glycine hydrochloride (HCl) is a pivotal non-proteinogenic amino acid analogue in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the ortho-position of the phenyl ring imparts unique stereoelectronic properties, making it a highly sought-after building block in the design of novel therapeutics. This guide offers a comprehensive technical overview of its chemical properties, structure, synthesis, and applications. It is intended for researchers, scientists, and drug development professionals, providing field-proven insights and detailed experimental approaches to effectively harness the potential of this versatile molecule.
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance pharmacological profiles.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can significantly modulate a compound's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2]
(2-Fluorophenyl)glycine, particularly as its stable hydrochloride salt, serves as a valuable chiral building block. The ortho-fluoro substituent creates a unique electronic and steric environment that can be exploited to fine-tune the interactions of a drug candidate with its target, potentially leading to improved potency and selectivity. This guide will provide a deep dive into the essential technical aspects of (2-Fluorophenyl)glycine HCl.
Core Chemical and Physical Properties
A fundamental understanding of the physicochemical characteristics of this compound is crucial for its effective application in a research and development setting.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClFNO₂ | [3] |
| Molecular Weight | 205.61 g/mol | [3] |
| CAS Number | 709665-70-3 | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 290 °C (subl.) | [5] |
| Solubility | Highly soluble in water | [4] |
Expert Insight: The hydrochloride salt form significantly enhances the aqueous solubility of the parent amino acid, a critical factor for its utility in various synthetic and biological protocols.[4] The high melting point with sublimation is an important consideration for material handling and process chemistry.[5]
Structural and Spectroscopic Details
The precise three-dimensional arrangement of (2-Fluorophenyl)glycine is fundamental to its role as a chiral precursor.
Caption: 2D representation of this compound.[3]
A suite of spectroscopic techniques is employed for the unambiguous identification and quality control of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons, the alpha-proton, and the amine protons. The coupling patterns of the aromatic protons are diagnostic and influenced by the fluorine substituent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct resonances for each carbon atom, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays characteristic absorption bands for the carboxylic acid O-H, ammonium N-H, and carbonyl C=O stretching vibrations, as well as the C-F bond.
-
Mass Spectrometry (MS): Mass spectrometry is utilized to confirm the molecular weight of the compound.
Trustworthiness through Self-Validation: The collective data from these spectroscopic methods forms a self-validating system for structural confirmation and purity assessment. Any significant deviation from expected spectra would indicate the presence of impurities or structural incorrectness, necessitating further investigation.
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure (2-Fluorophenyl)glycine is a critical aspect of its application in asymmetric synthesis. A common route is the Strecker synthesis, followed by chiral resolution.
Synthetic Workflow: The Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids, involving the reaction of an aldehyde, an amine source, and a cyanide source.
Caption: Simplified Strecker synthesis pathway for this compound.
Experimental Protocol: Chiral Resolution
The racemic mixture obtained from the Strecker synthesis must be resolved to yield the individual enantiomers. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent.
Protocol: Diastereomeric Salt Resolution
-
Dissolution: Dissolve the racemic (2-Fluorophenyl)glycine in a suitable solvent (e.g., methanol, ethanol).
-
Addition of Resolving Agent: Add a stoichiometric amount of a chiral resolving agent, such as (1R)-(-)-10-camphorsulfonic acid.[6]
-
Diastereomeric Salt Crystallization: Allow the solution to cool, promoting the crystallization of one diastereomeric salt.
-
Expertise & Experience: The choice of solvent and the cooling profile are critical for achieving high diastereomeric excess. Seeding the solution can aid in selective crystallization.
-
-
Isolation: Isolate the crystallized diastereomer by filtration.
-
Liberation of the Free Amino Acid: Treat the isolated salt with a base to neutralize the resolving agent and release the enantiomerically enriched amino acid.
-
HCl Salt Formation: Dissolve the free amino acid and add hydrochloric acid to precipitate the desired enantiomer of this compound.[7]
-
Purity and Enantiomeric Excess (e.e.) Determination: The final product's purity and e.e. should be rigorously assessed using chiral High-Performance Liquid Chromatography (HPLC).[6]
Authoritative Grounding: The principles of chiral resolution via diastereomeric salt formation are a cornerstone of organic chemistry. For further reading on resolution strategies, consult established texts on stereochemistry and asymmetric synthesis.
Key Applications in Drug Discovery
This compound is a versatile building block with broad applications in medicinal chemistry.
Peptidomimetics and Peptide Modification
Incorporation of (2-Fluorophenyl)glycine into peptide sequences can enhance their proteolytic stability and modulate their conformational properties.[8] The fluorinated phenyl ring can also participate in unique binding interactions with protein targets.
Synthesis of Bioactive Small Molecules
This amino acid is a key component in the synthesis of various small molecule drug candidates, including enzyme inhibitors and receptor modulators.[9] Its use has been noted in the development of therapeutics for a range of diseases.
Chiral Ligands for Asymmetric Catalysis
The enantiomerically pure forms of (2-Fluorophenyl)glycine are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules.[6]
Caption: Primary applications of this compound in drug discovery.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[10][11] The material should be used in a well-ventilated area or under a chemical fume hood.[12] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
Conclusion and Future Directions
This compound remains a highly relevant and valuable building block for the drug discovery community. Its unique structural and electronic features provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved pharmacological properties. As our understanding of fluorine's role in molecular recognition and drug metabolism deepens, the innovative applications of this and other fluorinated amino acids are poised to expand further, driving the development of the next generation of medicines.
References
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents. (n.d.).
-
Glycine | C2H5NO2 | CID 750 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
This compound | C8H9ClFNO2 | CID 86810430 - PubChem. (n.d.). Retrieved from [Link]
- CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine - Google Patents. (n.d.).
-
Safety Data Sheet: Glycine - Carl ROTH. (n.d.). Retrieved from [Link]
-
Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (n.d.). Retrieved from [Link]
-
Glycine Hydrochloride Solution - Safety data sheet. (2025, April 10). Retrieved from [Link]
-
Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Patsnap Eureka. (2012, October 10). Retrieved from [Link]
-
Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - ResearchGate. (2025, August 10). Retrieved from [Link]
- EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents. (n.d.).
-
Drug Discovery Based on Fluorine-Containing Glycomimetics - PubMed. (2023, September 15). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H9ClFNO2 | CID 86810430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. (2-FLUOROPHENYL)GLYCINE | 2343-27-3 [chemicalbook.com]
- 6. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 7. CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.com [fishersci.com]
(2-Fluorophenyl)glycine HCl CAS number and molecular weight
An In-Depth Technical Guide to (2-Fluorophenyl)glycine HCl: A Cornerstone for Modern Drug Development
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry
In the landscape of modern medicinal chemistry, the pursuit of enhanced therapeutic profiles has led researchers to explore beyond the canonical 20 proteinogenic amino acids. Unnatural amino acids (UAAs) have emerged as indispensable tools, offering structural diversity and functional versatility that enable the design of novel therapeutics.[1] Among these, fluorinated amino acids (FAAs) represent a particularly powerful class of building blocks.[2][3]
The strategic incorporation of fluorine, the most electronegative element, into an amino acid scaffold can profoundly alter a molecule's physicochemical properties. This modification can lead to enhanced metabolic stability due to the strength of the C-F bond, improved binding affinity with target proteins, and modulated lipophilicity, which influences membrane permeability and overall pharmacokinetics.[4][5] (2-Fluorophenyl)glycine, a synthetic amino acid, exemplifies this principle. As its hydrochloride salt, it serves as a stable, ready-to-use building block for incorporation into peptide chains and other complex molecular architectures, making it a valuable asset for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its properties, synthesis, and core applications.
Physicochemical and Structural Data
All quantitative data for this compound is summarized in the table below for clear reference.
| Property | Value | Source(s) |
| CAS Number | 709665-70-3 | [6] |
| Molecular Formula | C₈H₉ClFNO₂ | [4][6] |
| Molecular Weight | 205.61 g/mol | [2][4] |
| IUPAC Name | 2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | [4] |
| Synonyms | 2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride | [4] |
| Appearance | White to off-white crystalline powder (Typical) | |
| Solubility | Soluble in water, methanol |
Synthesis Pathway: The Strecker Reaction
The synthesis of α-amino acids like (2-Fluorophenyl)glycine is often achieved via the Strecker synthesis, a robust method that builds the amino acid backbone from an aldehyde, ammonia, and cyanide. The causality is straightforward: the aldehyde (2-fluorobenzaldehyde) reacts with ammonia to form an imine, which is then attacked by a cyanide nucleophile to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid, completing the amino acid structure.
The diagram below illustrates a typical workflow for the synthesis of the parent amino acid. The final hydrochloride salt is obtained by treating the free amino acid with hydrochloric acid.
Detailed Experimental Protocol: Single Coupling Cycle in Fmoc-SPPS
This protocol describes a self-validating system for incorporating a single residue of Fmoc-protected (2-Fluorophenyl)glycine onto a resin-bound peptide chain. The success of each step is typically confirmed by a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion before proceeding.
Materials:
-
Rink Amide resin pre-loaded with the C-terminal amino acid.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Piperidine.
-
Fmoc-D/L-(2-fluorophenyl)glycine.
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIEA).
-
Dichloromethane (DCM) and Isopropanol (IPA) for washing.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Methodology:
-
Resin Swelling (System Preparation):
-
Action: Place the peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel. Add DMF to cover the resin and agitate for 30 minutes. Drain the DMF.
-
Causality: Swelling the polystyrene resin is critical. It opens up the polymer matrix, ensuring that reagents have full access to the reactive sites on the growing peptide chain. An un-swollen resin leads to incomplete reactions and truncated sequences.
-
-
Fmoc Deprotection (N-Terminus Activation):
-
Action: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for another 10 minutes.
-
Causality: The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino group. [7]Piperidine, a secondary amine base, efficiently removes it via a β-elimination mechanism, exposing a free primary amine on the N-terminus of the peptide, which is essential for the subsequent coupling step. Two treatments ensure complete deprotection.
-
-
Washing (Reagent Removal):
-
Action: Wash the resin extensively with DMF (5-6 times) to completely remove all residual piperidine and the Fmoc-adduct. A final wash with IPA and DCM can aid in this process.
-
Causality: This is a critical self-validating step. Any remaining piperidine will neutralize the carboxylic acid of the incoming amino acid, preventing the coupling reaction from occurring. Thorough washing ensures the system is primed for efficient peptide bond formation.
-
-
Amino Acid Coupling (Peptide Bond Formation):
-
Action: In a separate vial, dissolve Fmoc-(2-fluorophenyl)glycine (4 eq.), HBTU (3.9 eq.), and DIEA (8 eq.) in DMF. Add this activation mixture to the resin. Agitate at room temperature for 1-2 hours.
-
Causality: The carboxylic acid of the amino acid must be "activated" to react with the N-terminal amine. HBTU is a highly efficient coupling reagent that forms a reactive ester intermediate. DIEA acts as a non-nucleophilic base to facilitate the activation and neutralize any protonated species without interfering with the coupling. The electronegativity of the fluorine substituent on the phenyl ring can sometimes slow coupling, necessitating robust activation conditions. [2]
-
-
Final Wash (Purification):
-
Action: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times).
-
Causality: This removes all unreacted activated amino acid and coupling byproducts, ensuring the peptide-resin is clean and ready for the next cycle of deprotection and coupling.
-
This cycle is repeated for each amino acid in the desired sequence. Upon completion of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing TFA. The crude peptide is then precipitated in cold ether and purified by reverse-phase HPLC.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its strategic use allows medicinal chemists to fine-tune the properties of peptide-based therapeutics, addressing key challenges such as metabolic instability and poor bioavailability. []The robust and well-understood protocols for its incorporation, primarily via SPPS, make it an accessible and reliable building block for both academic research and industrial drug development. As the demand for more sophisticated and effective peptide drugs continues to grow, the importance of specialized reagents like this compound will undoubtedly increase.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Amino Acids in Modern Drug Design. Available from: [Link]
-
Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available from: [Link]
-
Picois, N., Boutahri, Y., Milbeo, P., & Brigaud, T. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available from: [Link]
-
Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]
-
Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Available from: [Link]
-
Reddy, K. S., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Available from: [Link]
-
Wang, Z., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Available from: [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Available from: [Link]
-
O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Available from: [Link]
- Google Patents. (2017). EP3153498A1 - N-substituted phenyl glycine preparation method.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
Navigating the Nomenclature of a Key Pharmaceutical Intermediate: A Technical Guide to 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, precision in identifying chemical entities is paramount. Ambiguity in nomenclature can lead to costly errors in synthesis, procurement, and experimental replication. This guide provides a comprehensive overview of the synonyms, identifiers, and stereochemical distinctions for the versatile building block, 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride. This compound and its enantiopure forms are of significant interest as intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the nuances of its nomenclature is crucial for seamless research and collaboration.
The Importance of Stereochemistry
2-amino-2-(2-fluorophenyl)acetic acid possesses a chiral center at the alpha-carbon, leading to the existence of two enantiomers, (S) and (R), in addition to the racemic mixture. The biological activity of a final drug product can be highly dependent on the stereochemistry of its intermediates. Therefore, it is critical to distinguish between the racemic form and the individual enantiomers. This guide will clearly delineate the nomenclature and identifiers for each of these forms.
Nomenclature and Chemical Identifiers
The following sections detail the various names and identifiers associated with 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride, categorized by its stereochemical form.
Racemic 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride (DL-form)
This form is a 1:1 mixture of the (S) and (R) enantiomers.
-
Systematic (IUPAC) Name: 2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride
-
Common Synonyms:
-
(2-Fluorophenyl)glycine hydrochloride[1]
-
2-Fluoro-DL-alpha-Phenylglycine hydrochloride
-
-
CAS Number: 709665-70-3[1]
(S)-2-amino-2-(2-fluorophenyl)acetic acid hydrochloride
The (S)-enantiomer is often a key building block in the synthesis of specific chiral drugs.
-
Systematic (IUPAC) Name: (2S)-amino(2-fluorophenyl)ethanoic acid hydrochloride
-
Common Synonyms: (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride[2]
-
CAS Number: 2829279-60-7[2]
(R)-2-amino-2-(2-fluorophenyl)acetic acid hydrochloride
While the hydrochloride salt of the (R)-enantiomer is commercially available and used in research, a specific, dedicated CAS number for this salt was not prominently found in public databases at the time of this writing. Researchers are advised to verify the CAS number with their specific supplier. The related free acid, (R)-2-Amino-2-(2-fluorophenyl)acetic acid, has the CAS number 138751-03-8.
Summary of Key Identifiers
For rapid reference and comparison, the following table summarizes the critical identifiers for the racemic and (S)-enantiomeric forms of 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride.
| Identifier | Racemic (DL-form) | (S)-Enantiomer |
| Primary Name | 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride | (S)-2-amino-2-(2-fluorophenyl)acetic acid hydrochloride |
| CAS Number | 709665-70-3[1] | 2829279-60-7[2] |
| PubChem CID | 86810430 | Not explicitly found for the hydrochloride salt |
| InChI | 1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | 1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 |
| InChIKey | OHMMIUFKFKTOOW-UHFFFAOYSA-N | OHMMIUFKFKTOOW-FJXQXJEOSA-N |
| SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl | O=C(O)C1=CC=CC=C1F.[H]Cl[2] |
| Molecular Formula | C8H9ClFNO2[1] | C8H9ClFNO2[2] |
Brand and Developmental Names
A comprehensive search of scientific literature and chemical databases did not reveal any widely recognized brand names or developmental codes specifically for 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride itself. This is consistent with its primary role as a versatile, non-proprietary building block for further chemical synthesis.
Visualizing the Nomenclature Relationships
The following diagram illustrates the relationship between the parent compound and its various identified forms.
Caption: Relationships between the parent compound and its hydrochloride salt forms.
Experimental Protocols
The accurate identification of 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride and its stereoisomers is critical for reproducible experimental outcomes. Below are generalized, self-validating protocols for the characterization of this compound.
Protocol 1: Confirmation of Structure and Purity by NMR and LC-MS
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis. For LC-MS, prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration (e.g., 1-10 µg/mL) with the mobile phase.
-
¹H and ¹⁹F NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to confirm the presence of aromatic and aliphatic protons consistent with the structure.
-
Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.
-
Causality: The unique chemical shifts and coupling patterns in both spectra provide a fingerprint of the molecule, confirming its core structure.
-
-
LC-MS Analysis:
-
Inject the sample onto a suitable HPLC column (e.g., C18) with an appropriate mobile phase gradient.
-
Monitor the elution of the compound using a UV detector and a mass spectrometer.
-
Self-Validation: The mass spectrometer should detect a molecular ion corresponding to the protonated free base ([M+H]⁺) of the compound. The HPLC purity can be determined from the integrated peak area at a suitable wavelength.
-
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) capable of resolving the enantiomers of 2-amino-2-(2-fluorophenyl)acetic acid. Common CSPs include those based on cyclodextrins or polysaccharide derivatives.
-
Method Development: Optimize the mobile phase composition (e.g., hexane/isopropanol with a small amount of an acidic or basic modifier) to achieve baseline separation of the (S) and (R) enantiomers.
-
Analysis:
-
Inject a solution of the racemic standard to determine the retention times of the (S) and (R) peaks.
-
Inject the sample of interest and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.
-
Trustworthiness: This protocol is self-validating through the use of a racemic standard to confirm peak identity and resolution, ensuring the accurate quantification of enantiomeric purity.
-
Conclusion
A thorough understanding of the nomenclature and chemical identifiers for 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride and its stereoisomers is essential for researchers and drug development professionals. By using the precise CAS numbers and synonyms outlined in this guide, scientists can ensure the accuracy of their work, facilitate clear communication, and contribute to the efficient development of novel therapeutics. The provided protocols offer a framework for the unambiguous characterization of this important pharmaceutical intermediate.
References
-
Lead Sciences. (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride. [Link]
-
PubChem. This compound. [Link]
Sources
A Comprehensive Technical Guide to the Physical and Chemical Properties of (2-Fluorophenyl)glycine HCl
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of (2-Fluorophenyl)glycine HCl (CAS: 709665-70-3), a fluorinated non-proteinogenic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring profoundly influences the molecule's physicochemical properties, reactivity, and metabolic profile, making it a valuable building block for novel therapeutics. This document details the compound's structural and physicochemical characteristics, presents validated analytical protocols for its characterization, discusses its chemical reactivity and stability, and contextualizes its application within modern drug discovery programs.
Chemical Identity and Structural Framework
This compound is the hydrochloride salt of 2-amino-2-(2-fluorophenyl)acetic acid. As a chiral alpha-amino acid, it exists as a racemic mixture unless resolved into its individual enantiomers. The presence of the ortho-fluorine substituent is critical, as its high electronegativity imparts unique electronic and steric properties compared to its non-fluorinated parent, phenylglycine.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | [1] |
| Synonyms | 2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride | [1][2] |
| CAS Number | 709665-70-3 | [2] |
| Molecular Formula | C₈H₉ClFNO₂ | [1] |
| Molecular Weight | 205.61 g/mol | [1] |
| Parent Compound | 2-Fluoro-DL-phenylglycine (CAS: 84145-28-8) | [1][3] |
| Component Compounds | Hydrochloric Acid, 2-Fluoro-DL-phenylglycine | [1] |
Chemical Structure:
Structure of (2-Fluorophenyl)glycine Hydrochloride
Physicochemical Properties: The Impact of Fluorination
The introduction of fluorine significantly modulates the intrinsic properties of the phenylglycine scaffold. Understanding these shifts is paramount for predicting solubility, ionization state at physiological pH, and interaction with biological targets.
| Property | Observation & Scientific Rationale |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Data for the HCl salt is not widely published. The parent free amino acid, (2-Fluorophenyl)glycine, is reported to sublime at approximately 290 °C.[4] The hydrochloride salt is expected to have a distinct, sharp melting or decomposition point, characteristic of ionic crystalline solids. |
| Solubility | Expected Profile: High solubility in water; moderate solubility in polar protic solvents (e.g., methanol, ethanol); poor solubility in nonpolar aprotic solvents (e.g., hexanes, diethyl ether). Causality: As a hydrochloride salt, the compound is ionic. In aqueous media, it readily dissociates, leading to strong ion-dipole interactions with water molecules, which drives its solubility. |
| Acidity (pKa) | Expected Values: Two pKa values corresponding to the carboxylic acid and the ammonium group. While experimental data is sparse, we can infer the electronic effects. • pKa₁ (-COOH): Expected to be < 2.34 . The parent glycine has a pKa₁ of ~2.34.[5][6] The ortho-fluorophenyl group is strongly electron-withdrawing via the inductive effect. This stabilizes the resulting carboxylate anion, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa). • pKa₂ (-NH₃⁺): Expected to be < 9.60 . Glycine's pKa₂ is ~9.60.[5][6] The same electron-withdrawing effect reduces the electron density on the nitrogen atom, making the amine less basic. Consequently, its conjugate acid (the ammonium group) becomes a stronger acid, resulting in a lower pKa. |
Analytical Characterization: Protocols and Interpretation
Accurate characterization is essential for confirming identity, purity, and stability. The following section provides not just the methods, but the rationale behind the chosen analytical strategies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Unambiguous structural confirmation and verification of the fluorophenyl substitution pattern.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Region (approx. 7.0-8.0 ppm): A complex series of multiplets for the four aromatic protons. The splitting patterns will be complicated by both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
Alpha-Proton (α-H): A singlet or slightly split signal (due to long-range coupling) typically found between 5.0-5.5 ppm. Its chemical shift is significantly downfield due to the adjacent electron-withdrawing ammonium and carboxyl groups.
-
Amine Protons (-NH₃⁺): A broad singlet, often around 8.5-9.5 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the 168-172 ppm range.
-
Aromatic Carbons: Six distinct signals, with the carbon directly bonded to fluorine (C-F) exhibiting a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. Other aromatic carbons will show smaller two- and three-bond C-F couplings.
-
Alpha-Carbon (α-C): A signal in the 55-60 ppm range.[7]
-
Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable NH and OH protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Ensure proper referencing to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals to confirm proton ratios.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the parent compound.
Rationale for Method Selection: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acids. Analysis is performed in positive ion mode to detect the protonated parent molecule. A key consideration is the presence of HCl; chloride ions can cause signal suppression and form adducts.[8] Therefore, the analytical method must be designed to mitigate this interference.
Expected Result: The primary ion observed will be the protonated free amino acid, [C₈H₈FNO₂ + H]⁺, with a calculated m/z of 170.06 .
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in 50:50 water/acetonitrile. Dilute to a final concentration of 1-10 µg/mL using the mobile phase.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
LC Conditions (for desalting):
-
Column: A short C18 column (e.g., 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Method: A rapid injection and wash step to remove salts, followed by elution of the analyte. The use of formic acid provides the necessary protons for ionization while being volatile and MS-compatible.
-
-
MS Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120-150 °C.
-
Scan Range: m/z 50-500.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and resolve it from potential impurities.
Rationale for Method Selection: As a highly polar and ionic compound, this compound is poorly retained on traditional reversed-phase (C18) columns. Hydrophilic Interaction Chromatography (HILIC) is an ideal alternative. HILIC utilizes a polar stationary phase and a high organic mobile phase, which effectively retains polar analytes.[9]
Protocol: HILIC-UV Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Sample Preparation: Dissolve sample in 50:50 acetonitrile/water at 0.5 mg/mL.
Workflow: HPLC Purity Analysis
Caption: Key reactive sites of this compound.
Significance in Medicinal Chemistry and Drug Development
Fluorine has become an indispensable element in modern drug design. [10]The inclusion of this compound in a drug discovery campaign is a strategic choice aimed at leveraging the "fluorine effect" to optimize a lead compound.
-
Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom on an aromatic ring can block sites susceptible to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability. [10]2. Modulation of Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (LogP), which can enhance membrane permeability and improve absorption. This effect is carefully balanced to maintain adequate aqueous solubility.
-
Enhanced Binding Affinity: The highly polarized C-F bond can engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar C-F···C=O) with protein targets, potentially increasing binding affinity and potency.
-
Conformational Control: The steric bulk and electronic nature of the ortho-fluorine substituent can restrict the rotation of the phenyl ring, locking the molecule into a specific, biologically active conformation.
The use of fluorinated building blocks like this one has been instrumental in developing drugs across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases. [11]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) may not be universally available, data from analogous compounds like other substituted phenylglycines provide guidance.
-
General Hazards: May cause skin and serious eye irritation. [12]May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves. [13] * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.
-
-
First Aid Measures:
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supplementary Information for RSC Advances. [Link]
- Google Patents. CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine.
- Anonymous. Fluorine in drug discovery: Role, design and case studies. (Source document not publicly available).
-
SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]
-
HIMEDIA. Material Safety Data Sheet for 2-Chloro phenyl glycine. [Link]
-
SpectraBase. DL-2-(o-fluorophenyl)glycine NMR. [Link]
- Google Patents. CN101864464B - Chemical-enzyme method for preparing (S)
-
PubChem. Glycine. National Center for Biotechnology Information. [Link]
- Google Patents.
-
MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]
-
PubMed. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]
-
ResearchGate. Is the pH 2 Glycine HCl Buffer mass spectrometry compatible? [Link]
-
Journal of Pharmaceutical Practice and Service. Determination of glycine in human thrombin by HPLC. [Link]
-
Pearson. Glycine has pKa values of 2.34 and 9.60. [Link]
-
University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Glycine. [Link]
-
Royal Society of Chemistry. Determining the pKa's of glycine. [Link]
-
International Journal of Pharmaceutical and Clinical Research. Analysis of amino acids by high performance liquid chromatography. [Link]
Sources
- 1. This compound | C8H9ClFNO2 | CID 86810430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Fluorophenyl)glycine hydrochloride | 709665-70-3 [sigmaaldrich.com]
- 3. 84145-28-8 Cas No. | (2-Fluorophenyl)glycine | Matrix Scientific [matrixscientific.com]
- 4. (2-FLUOROPHENYL)GLYCINE | 2343-27-3 [chemicalbook.com]
- 5. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. himediadownloads.com [himediadownloads.com]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to (2-Fluorophenyl)glycine HCl: Sourcing, Quality Verification, and Application
Executive Summary
(2-Fluorophenyl)glycine, particularly as its hydrochloride salt, is a non-canonical amino acid of significant interest in modern drug discovery and peptide engineering. Its unique stereoelectronic properties, conferred by the fluorine substituent on the phenyl ring, offer medicinal chemists a powerful tool to modulate the potency, selectivity, metabolic stability, and pharmacokinetic profiles of bioactive molecules. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the commercial landscape of (2-Fluorophenyl)glycine HCl. It details critical aspects of supplier vetting, in-house quality verification with practical, step-by-step analytical protocols, and explores its diverse applications, supported by scientific literature. The objective is to empower scientists with the necessary knowledge to confidently source, validate, and effectively utilize this valuable synthetic building block in their research endeavors.
Introduction: The Strategic Value of Fluorinated Amino Acids
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pKa, conformation, lipophilicity, and metabolic stability. Non-canonical amino acids (ncAAs) bearing fluorine, such as this compound, are pivotal building blocks in this context. They allow for the precise installation of fluorine at specific positions within a peptide or small molecule, enabling the fine-tuning of its biological activity and drug-like properties. (2-Fluorophenyl)glycine, an isomer of fluorophenylglycine, is particularly interesting as the ortho-fluoro substitution can impose unique conformational constraints and electronic effects compared to its meta and para counterparts, influencing binding interactions with biological targets.
Physicochemical Properties and Specifications
Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and for developing appropriate analytical methods.
| Property | Value | Source(s) |
| CAS Number | 709665-70-3 | [1][2] |
| Molecular Formula | C₈H₉ClFNO₂ | [1][2] |
| Molecular Weight | 205.61 g/mol | [2][3] |
| Appearance | Typically a white to off-white solid/powder | General |
| Purity (Typical) | ≥95% to ≥98% | [1] |
| Solubility | Soluble in water | General |
The Commercial Landscape: Sourcing and Supplier Evaluation
This compound is available from a range of chemical suppliers, from large global distributors to more specialized niche manufacturers. The choice of supplier is a critical first step that can significantly impact the quality and reproducibility of research.
Representative Commercial Suppliers
The following table lists some of the commercial suppliers of this compound. This is not an exhaustive list but represents a cross-section of the market. Researchers should always conduct their own due diligence.
| Supplier | Typical Purity Offered | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥95% | Milligrams to grams | A major, reputable supplier with extensive technical documentation.[1] |
| Combi-Blocks | ≥95% | Grams to bulk | Specializes in building blocks for combinatorial chemistry. |
| US Biological | Highly Purified | Milligrams to grams | Focuses on biochemicals and life science reagents.[3] |
| BLD Pharm | ≥98% | Grams to kilograms | Offers a range of purities and scales.[4] |
| Indofine Chemical Co. | 97% | Grams | Supplier of natural products and fine chemicals.[5] |
The Critical Role of Supplier Documentation: Certificate of Analysis (CoA)
A Certificate of Analysis (CoA) is a formal document from the supplier that certifies the quality and purity of a specific batch of a chemical. It is a crucial document for ensuring the identity and quality of the starting material. Researchers must demand and critically evaluate the CoA for every batch of this compound.
Key Parameters to Scrutinize on a CoA:
-
Identity Confirmation: This is typically confirmed by ¹H NMR and/or Mass Spectrometry (MS). The data should be consistent with the structure of this compound.
-
Purity Assessment: The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC). The CoA should state the purity as a percentage (e.g., >98%).
-
Enantiomeric Purity/Excess (if applicable): Since (2-Fluorophenyl)glycine is chiral, if a specific enantiomer (e.g., L- or D-) is purchased, the CoA must specify the enantiomeric excess (e.e.) or purity, typically determined by chiral HPLC.
-
Residual Solvents: The CoA may list residual solvents from the synthesis and purification process, often determined by Gas Chromatography (GC).
-
Water Content: Usually determined by Karl Fischer titration.
-
Lot Number and Date of Analysis: Essential for traceability.
In-House Quality Verification: A Practical Guide for the Bench Scientist
While a supplier's CoA is essential, it is best practice in a research and development setting to perform independent verification of the identity and purity of critical starting materials. This "trust but verify" approach mitigates the risk of using substandard materials, which can compromise experimental results and lead to significant delays.
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and rapid technique to confirm the chemical structure of a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a unique fingerprint of the molecule. For this compound, we expect to see signals corresponding to the aromatic protons, the alpha-proton, and the amine protons.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) or DMSO-d₆, in a standard 5 mm NMR tube. D₂O is often preferred for its ability to exchange with the acidic protons (amine and carboxylic acid), simplifying the spectrum.
-
If D₂O is used, the NH₃⁺ and COOH protons will exchange with deuterium and will not be observed.
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
Acquire a standard 1D proton spectrum. Typical parameters might include:
-
Pulse program: zg30 or equivalent
-
Number of scans: 8-16
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 2 seconds
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum. If using D₂O, the residual HDO peak can be set to ~4.79 ppm.
-
Integrate the peaks.
-
Expected ¹H NMR Spectrum (in D₂O, chemical shifts are approximate):
-
~7.2-7.8 ppm (multiplets, 4H): Signals corresponding to the four protons on the fluorophenyl ring. The fluorine coupling will lead to complex splitting patterns.
-
~5.3 ppm (singlet, 1H): The alpha-proton (α-H). This signal is a singlet as adjacent protons are on the nitrogen (exchanged with D₂O) and the quaternary aromatic carbon.
-
-
Compare the obtained spectrum with a reference spectrum if available, or with the expected pattern based on the structure. The presence of significant unexpected peaks may indicate impurities.
-
Protocol 2: Purity Assessment by Reversed-Phase HPLC-UV
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique for assessing the purity of small organic molecules. It separates compounds based on their hydrophobicity. A UV detector is suitable as the phenyl ring in this compound is a chromophore. A stability-indicating method can separate the main compound from potential impurities and degradation products.
Step-by-Step Methodology:
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions (Example Method):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percentage: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
This method provides the percentage of the main peak relative to other UV-active impurities. It should be noted that this does not account for non-UV-active impurities.
-
Chiral Purity Assessment
For applications where a specific enantiomer is required, enantiomeric purity must be determined using a chiral HPLC method. This typically involves a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
Common CSPs for amino acid derivatives include those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin), or polysaccharide derivatives.[6] Method development often involves screening different chiral columns and mobile phase compositions (normal phase, reversed-phase, or polar organic mode) to achieve baseline separation of the enantiomers.
Applications in Drug Discovery and Peptide Synthesis
The true value of (2-Fluorophenyl)glycine lies in its application as a strategic building block to create novel therapeutics with improved properties.
-
Peptide and Peptidomimetic Design: Incorporation of (2-Fluorophenyl)glycine into peptide sequences can enhance their stability against proteolytic degradation. The fluorine atom can also modulate the conformation of the peptide backbone, potentially leading to increased receptor binding affinity and selectivity. The unique electronic nature of the fluorinated ring can alter hydrogen bonding networks and other non-covalent interactions at the target's binding site.
-
Small Molecule Synthesis: As a chiral building block, it is used in the asymmetric synthesis of complex small molecules. The fluorophenyl moiety can serve as a key pharmacophore, interacting with specific pockets in target proteins. The strategic placement of fluorine can block sites of metabolism, thereby increasing the drug's half-life.
-
¹⁹F NMR Probe: The presence of the fluorine atom allows for the use of ¹⁹F NMR spectroscopy to study protein-ligand interactions.[7] Since fluorine is absent in biological systems, the ¹⁹F NMR signal is background-free, providing a sensitive probe to monitor binding events, conformational changes, and drug-target engagement in complex biological media.
While specific blockbuster drugs containing the (2-Fluorophenyl)glycine moiety are not prominently listed, the broader class of fluorinated amino acids is integral to numerous compounds in clinical and preclinical development across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[8][9]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize adherence to safety protocols. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is hygroscopic and should be protected from moisture.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for modern chemical and pharmaceutical research. Its successful application hinges on sourcing high-quality material and rigorously verifying its identity and purity. By understanding the commercial supplier landscape, critically evaluating documentation, and implementing practical in-house quality control measures, researchers can ensure the integrity of their starting materials. The strategic incorporation of this fluorinated amino acid offers a proven pathway to modulate the properties of peptides and small molecules, ultimately contributing to the discovery and development of next-generation therapeutics.
References
-
(2-fluorophenyl)glycine suppliers USA. Chemicals.co.uk. [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]
-
4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed. [Link]
-
Analyses of amino acids, Enantiomeric purity. Iris Biotech. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
-
This compound. PubChem. [Link]
-
DL-2-(o-fluorophenyl)glycine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. ResearchGate. [Link]
-
(2-FLUOROPHENYL)GLYCINE | 84145-28-8. INDOFINE Chemical Company. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Human Metabolome Database. [Link]
- N-substituted phenyl glycine preparation method.
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
Glycine: What is it and where is it used?. Drugs.com. [Link]
-
Material Safety Data Sheet - 2-Chloro phenyl glycine. HIMEDIA. [Link]
-
Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceutical Companies. ACS Publications. [Link]
-
Filtering signals in Aβ. 1 H NMR spectroscopy of glycine residues in... ResearchGate. [Link]
-
DL 2-Chlorophenyl Glycine 99% - Clopidogrel Intermediate (98% Purity). IndiaMART. [Link]
-
N,N′-Dimethylethylenediamine, 98% 110-70-3 India. Ottokemi. [Link]
-
Safety Data Sheet - H-Gly-OBzl HCl. AAPPTec. [Link]
-
CAS 110-70-3 suppliers, N,N-Dimethylethylenediamine suppliers. Pharma Info Source. [Link]
-
Certificate of Analysis - Glycine. Kumar Industries. [Link]
-
The Prohibited List. World Anti Doping Agency (WADA). [Link]
-
DL-2-(2-Chlorophenyl)glycine | 141196-64-7. Pharmaffiliates. [Link]
Sources
- 1. (2-Fluorophenyl)glycine hydrochloride | 709665-70-3 [sigmaaldrich.com]
- 2. This compound | C8H9ClFNO2 | CID 86810430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-fluorophenyl)glycine suppliers USA [americanchemicalsuppliers.com]
- 4. (2-Fluorophenyl)glycine hydrochloride|BLD Pharm [bldpharm.com]
- 5. (2-FLUOROPHENYL)GLYCINE | 84145-28-8 | INDOFINE Chemical Company [indofinechemical.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. himediadownloads.com [himediadownloads.com]
An In-Depth Technical Guide to the Spectroscopic Data of (2-Fluorophenyl)glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for (2-Fluorophenyl)glycine and its key derivatives, including its methyl ester and N-acetylated form. As crucial building blocks in medicinal chemistry, a thorough understanding of their structural and electronic properties through various spectroscopic techniques is paramount for their effective application in drug design and development. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in field-proven expertise.
Introduction: The Significance of (2-Fluorophenyl)glycine in Medicinal Chemistry
(2-Fluorophenyl)glycine is an unnatural amino acid that has garnered significant interest in the pharmaceutical industry. The introduction of a fluorine atom onto the phenyl ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-positioning of the fluorine atom, in particular, can induce specific conformational preferences that may be advantageous for targeted drug design. Accurate and detailed spectroscopic characterization is the cornerstone of utilizing these derivatives effectively, ensuring structural integrity and providing a foundation for structure-activity relationship (SAR) studies.
Part 1: Spectroscopic Characterization of (2-Fluorophenyl)glycine
(2-Fluorophenyl)glycine serves as the foundational scaffold for a variety of derivatives. Its spectroscopic signature is the baseline against which modifications can be compared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (2-Fluorophenyl)glycine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.
The proton NMR spectrum of (2-Fluorophenyl)glycine is characterized by signals from the aromatic ring, the alpha-proton, and the amine protons. The ortho-fluorine substituent introduces complexity through ¹H-¹⁹F coupling.
Table 1: ¹H NMR Spectroscopic Data for (2-Fluorophenyl)glycine in DMSO-d₆.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.02 | dd | J = 12.3, 7.9 |
| Ar-H | 6.95 | t | J = 7.7 |
| Ar-H | 6.63–6.53 | m | - |
| α-CH | 3.85 | s | - |
-
Expertise & Experience: The aromatic region displays a complex multiplet pattern due to the reduced symmetry of the ring and the presence of fluorine. The downfield shift of the aromatic protons is expected due to the electron-withdrawing nature of the carboxylic acid and the fluorine atom. The alpha-proton appears as a singlet in this particular reported spectrum, which might be due to the specific solvent and pH conditions affecting the coupling to the amine protons.[1]
The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The carbon directly bonded to the fluorine atom exhibits a large one-bond ¹³C-¹⁹F coupling constant, a hallmark of fluorinated aromatic compounds.
Table 2: Predicted ¹³C NMR Spectroscopic Data for (2-Fluorophenyl)glycine.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C=O | ~173 | s | - |
| C-F | ~160 | d | ¹JCF ≈ 245 |
| C-CH | ~125 | d | ²JCF ≈ 20 |
| Ar-C | ~130 | d | ³JCF ≈ 8 |
| Ar-C | ~128 | d | ⁴JCF ≈ 3 |
| Ar-C | ~124 | s | - |
| Ar-C | ~115 | d | ²JCF ≈ 20 |
| α-CH | ~55 | s | - |
-
Expertise & Experience: The chemical shifts are estimated based on data from similar fluorinated aromatic compounds and glycine derivatives. The most notable feature is the large doublet for the carbon bearing the fluorine atom (C-F), a direct consequence of spin-spin coupling. The other aromatic carbons also show smaller couplings to the fluorine atom, which decrease with the number of bonds separating them.
¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atom.
Table 3: Expected ¹⁹F NMR Spectroscopic Data for (2-Fluorophenyl)glycine.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Ar-F | ~ -110 to -130 | m |
-
Expertise & Experience: The chemical shift of the fluorine atom in fluorinated aromatic compounds is sensitive to the nature and position of other substituents. For a 2-fluorophenyl group, the chemical shift is expected in this range relative to a standard like CFCl₃. The multiplicity will be complex due to coupling with the aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 4: Key IR Absorption Bands for Glycine and Expected for (2-Fluorophenyl)glycine.
| Functional Group | Wavenumber (cm⁻¹) (Glycine) | Expected Wavenumber (cm⁻¹) ((2-Fluorophenyl)glycine) | Vibration Mode |
| N-H | 3428 | ~3400 | Stretching |
| C-H (aromatic) | - | ~3100-3000 | Stretching |
| C=O (carboxylic acid) | 1628 | ~1700 | Stretching |
| C=C (aromatic) | - | ~1600, 1480 | Stretching |
| C-F | - | ~1250 | Stretching |
-
Expertise & Experience: The spectrum will be dominated by the characteristic absorptions of the amino acid functional groups. The N-H and O-H stretching bands may be broad due to hydrogen bonding. The carboxylic acid C=O stretch is a strong, sharp peak. The presence of the fluorophenyl group will introduce C-H and C=C stretching vibrations in the aromatic region, as well as a strong C-F stretching band.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.
-
Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, (2-Fluorophenyl)glycine is expected to show a molecular ion peak (M⁺). Common fragmentation pathways for amino acids include the loss of the carboxyl group (-COOH) and cleavage of the Cα-Cβ bond. The fluorophenyl cation will likely be a prominent fragment.
Part 2: Spectroscopic Characterization of Methyl (2-Fluorophenyl)glycinate
Esterification of the carboxylic acid group to form the methyl ester is a common derivatization. This modification significantly alters the spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most significant change in the NMR spectra upon esterification is the appearance of a signal for the methyl ester group.
Table 5: Expected ¹H and ¹³C NMR Data for Methyl (2-Fluorophenyl)glycinate.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H NMR | |||
| Ar-H | 7.5-7.0 | m | Complex pattern due to F-coupling. |
| α-CH | ~4.5 | s | Shifted downfield compared to the acid. |
| O-CH₃ | ~3.7 | s | Characteristic singlet for the methyl ester. |
| ¹³C NMR | |||
| C=O | ~170 | s | Shifted slightly upfield compared to the acid. |
| Ar-C | 160-115 | m | Complex pattern with C-F couplings. |
| α-CH | ~57 | s | |
| O-CH₃ | ~52 | s |
-
Expertise & Experience: The esterification removes the acidic proton, leading to sharper signals in the ¹H NMR spectrum. The α-proton and α-carbon are deshielded due to the electron-withdrawing effect of the ester group. The methyl ester protons and carbon give rise to characteristic singlets around 3.7 and 52 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum will reflect the change from a carboxylic acid to an ester.
-
Key Spectral Change: The broad O-H stretch of the carboxylic acid will disappear, and the C=O stretching frequency will shift to a higher wavenumber (~1740 cm⁻¹), which is characteristic of an ester carbonyl group.
Mass Spectrometry (MS)
The mass spectrum will show a different molecular ion peak corresponding to the increased molecular weight.
-
Expected Fragmentation Pattern: A common fragmentation pathway for methyl esters is the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).
Part 3: Spectroscopic Characterization of N-Acetyl-(2-Fluorophenyl)glycine
N-acetylation is another common derivatization that modifies the amine group, which has a significant impact on the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of the acetyl group introduces new signals and changes the chemical environment of the α-proton.
Table 6: Expected ¹H and ¹³C NMR Data for N-Acetyl-(2-Fluorophenyl)glycine.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H NMR | |||
| N-H | ~8.0 | d | Coupling to the α-proton. |
| Ar-H | 7.5-7.0 | m | Complex pattern. |
| α-CH | ~5.5 | d | Shifted significantly downfield. |
| CO-CH₃ | ~2.0 | s | Characteristic singlet for the acetyl methyl group. |
| ¹³C NMR | |||
| C=O (acid) | ~172 | s | |
| C=O (amide) | ~170 | s | |
| Ar-C | 160-115 | m | Complex pattern with C-F couplings. |
| α-CH | ~55 | s | |
| CO-CH₃ | ~23 | s |
-
Expertise & Experience: The N-H proton of the amide will now appear as a doublet due to coupling with the α-proton, providing clear evidence of the N-acetylation. The α-proton is significantly deshielded and also appears as a doublet. The acetyl methyl group gives a characteristic singlet around 2.0 ppm in the ¹H NMR spectrum and around 23 ppm in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will now show the characteristic absorptions of an amide in addition to the carboxylic acid.
-
Key Spectral Changes: A new, strong C=O stretching band for the amide will appear around 1650 cm⁻¹ (Amide I band). An N-H bending vibration will also be present around 1550 cm⁻¹ (Amide II band).
Mass Spectrometry (MS)
The molecular ion peak will reflect the addition of the acetyl group.
-
Expected Fragmentation Pattern: Fragmentation may involve the loss of the acetyl group, the carboxyl group, and cleavage of the amide bond.
Part 4: Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and spectroscopic analysis of (2-Fluorophenyl)glycine derivatives.
Synthesis
A common route to α-amino acids is the Strecker synthesis.
-
Dissolve 2-fluorobenzaldehyde in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of ammonium chloride and sodium cyanide.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the reaction mixture to hydrolyze the intermediate aminonitrile.
-
Neutralize the solution to precipitate the amino acid.
-
Filter, wash, and dry the product.
This can be achieved through Fischer esterification.
-
Suspend (2-Fluorophenyl)glycine in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride.
-
Reflux the reaction mixture for several hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the product from a suitable solvent system.
Acetylation of the amino group can be performed using acetic anhydride.[3]
-
Dissolve (2-Fluorophenyl)glycine in a dilute aqueous base (e.g., NaOH).
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise while maintaining the pH with the addition of base.
-
Stir the reaction for a few hours at room temperature.
-
Acidify the solution to precipitate the N-acetylated product.
-
Filter, wash, and dry the product.
Spectroscopic Analysis
-
Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals and determine the coupling constants.
-
Prepare a KBr pellet of the solid sample or cast a thin film from a solution.
-
Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer using an appropriate ionization source (e.g., ESI or EI).
-
Acquire the mass spectrum over a suitable m/z range.
-
Identify the molecular ion peak and major fragment ions.
Part 5: Visualization of Key Concepts
Workflow for Synthesis and Characterization
Caption: Effect of the ortho-fluoro substituent on the aromatic region of the ¹H NMR spectrum.
Conclusion
The spectroscopic data of (2-Fluorophenyl)glycine and its derivatives are rich with information that is critical for their application in drug discovery. A multi-technique approach, combining ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, is essential for unambiguous structure determination and for understanding the electronic and steric effects of the fluorine substituent. This guide provides a foundational understanding of the expected spectroscopic features and the experimental considerations for obtaining high-quality data. By leveraging this knowledge, researchers can confidently synthesize and characterize novel (2-Fluorophenyl)glycine-containing molecules for the development of next-generation therapeutics.
References
-
Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow - Refubium - Freie Universität Berlin. Available at: [Link]
-
DL-2-(o-fluorophenyl)glycine - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. Available at: [Link]
-
FT-IR spectra of (a) pure glycine, (b) F-Gly NPs, (c) F-GlyMTX NPs, and (d) pure MTX. - ResearchGate. Available at: [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]
-
Methyl 2-(4-amino-2-fluorophenyl)acetate - MySkinRecipes. Available at: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Available at: [Link]
-
13C NMR Chemical Shift - Oregon State University. Available at: [Link]
-
One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Available at: [Link]
-
SUPPLEMENTARY MATERIAL Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals - ResearchGate. Available at: [Link]
-
13-C NMR Chemical Shift Table.pdf. Available at: [Link]
-
Methyl 2-amino-2-(2-fluorophenyl)acetate - 楚肽生物科技. Available at: [Link]
-
N-[(4-Fluorophenyl)carbonyl]glycine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
1 H NMR spectrum of L-Leu-Gly-Gly in D 2 O (0.028 mol L-1 ) at 9.4 T,... - ResearchGate. Available at: [Link]
-
bmse000089 Glycine at BMRB. Available at: [Link]
-
Synthesis of 2-[4'-(ethylcarbamoyl)phenyl]-N-acetylglycine, the proposed structure for giganticine - PubMed. Available at: [Link]
-
FT-IR spectra of glycine oligomers - MD Anderson Cancer Center. Available at: [Link]
-
acetylglycine - Organic Syntheses Procedure. Available at: [Link]
-
4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed. Available at: [Link]
-
Glycine, N-acetyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen - The Royal Society of Chemistry. Available at: [Link]
-
Glycine, n-acetyl-n-(3-(trifluoromethyl)phenyl)valyl - PubChemLite. Available at: [Link]
-
Filtering signals in A . 1 H NMR spectroscopy of glycine residues in... - ResearchGate. Available at: [Link]
-
Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC - NIH. Available at: [Link]
-
The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Available at: [Link]
-
(a) FTIR spectra (b) XRPD spectra of glycine solids. FTIR and XRPD both... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
FTIR spectrum of-glycine crystal. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Sources
An In-depth Technical Guide to Non-Natural Amino Acids in Protein Engineering
This guide provides a comprehensive overview of the principles, methodologies, and applications of non-natural amino acid (nnAA) incorporation in protein engineering. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to expand the chemical and functional diversity of proteins.
I. Introduction: Expanding the Chemical Versatility of Proteins
The central dogma of molecular biology describes the translation of a nucleic acid sequence into a protein, a polymer composed of a specific sequence of the 20 canonical amino acids. While this limited set of building blocks gives rise to an incredible diversity of protein structures and functions, it also represents a constraint on the chemical functionalities accessible to biological systems. The side chains of the 20 standard amino acids offer a finite set of chemical properties that can no longer fully meet the growing demands of fundamental and applied science.[1][2] The ability to move beyond this natural repertoire and incorporate non-natural amino acids (nnAAs), also referred to as non-canonical or unnatural amino acids (UAAs), into proteins opens up a vast new landscape for protein engineering.[1][2][3]
The incorporation of nnAAs allows for the introduction of novel chemical groups, such as bioorthogonal handles, fluorescent probes, photocleavable groups, and post-translational modifications (PTMs), at specific sites within a protein sequence.[4][5] This precise control over protein composition enables a wide range of applications, from fundamental studies of protein structure and function to the development of next-generation therapeutics and diagnostics.[6] This guide will delve into the core methodologies for nnAA incorporation, the engineering of the molecular machinery required, and the diverse applications that are transforming biotechnology and medicine.
II. Core Methodologies for nnAA Incorporation
The site-specific incorporation of nnAAs into proteins is primarily achieved by hijacking the cell's natural translational machinery. This is accomplished through the use of an "orthogonal" translation system that operates in parallel with the endogenous protein synthesis apparatus without cross-reacting with it.[2][7]
A. The Principle of Orthogonal Translation Systems
An orthogonal translation system consists of two key components: an orthogonal aminoacyl-tRNA synthetase (O-aaRS) and its cognate orthogonal tRNA (O-tRNA).[2][7]
-
Orthogonal Aminoacyl-tRNA Synthetase (O-aaRS): This enzyme is engineered to specifically recognize and charge a particular nnAA onto its partner O-tRNA. Crucially, it does not recognize any of the endogenous amino acids or tRNAs in the host organism.[7]
-
Orthogonal tRNA (O-tRNA): This tRNA is not recognized by any of the endogenous aminoacyl-tRNA synthetases in the host cell.[7] It is, however, efficiently aminoacylated by its cognate O-aaRS with the desired nnAA. The anticodon of the O-tRNA is engineered to recognize a "blank" codon, most commonly a stop codon, thereby directing the incorporation of the nnAA at that specific site in the mRNA sequence.[7]
The most established method for genetically encoding nnAAs relies on the use of an evolved orthogonal pair, often derived from a different domain of life to minimize cross-reactivity.[8] For instance, the tyrosyl-tRNA synthetase (TyrRS) and its cognate tRNA from the archaeon Methanocaldococcus jannaschii are commonly used in E. coli.[8][9]
B. In Vivo Incorporation using Genetic Code Expansion
Genetic code expansion allows for the co-translational incorporation of nnAAs directly within living cells.[7] This is most commonly achieved through the suppression of a nonsense codon, also known as a stop codon.
1. Stop Codon Suppression:
The genetic code contains three stop codons: UAG (amber), UAA (ochre), and UGA (opal). The amber codon (UAG) is the least frequently used stop codon in many organisms, including E. coli, making it the most common target for reassignment to an nnAA.[8][10][11] This process, known as amber suppression, involves the introduction of an O-tRNA with a CUA anticodon (the anticodon that recognizes UAG).[10][12][13] When the ribosome encounters a UAG codon in the mRNA, the suppressor O-tRNA, charged with the nnAA, competes with the host's release factor 1 (RF1), which would normally terminate translation.[2][9][10] Successful suppression leads to the incorporation of the nnAA and the continuation of protein synthesis.[9][10]
C. Cell-Free Protein Synthesis (CFPS) for nnAA Incorporation
Cell-free protein synthesis (CFPS) systems provide an alternative, in vitro platform for the production of proteins containing nnAAs.[1][14][15][16] These systems consist of a cell extract containing the necessary translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.) or a reconstituted system of purified components (PURE system), supplemented with an energy source, amino acids, and the DNA template encoding the protein of interest.[1][15][17]
Advantages of CFPS for nnAA Incorporation:
-
Open System: The open nature of CFPS allows for direct control over the reaction environment, facilitating the addition of nnAAs and other components without the need to cross a cell membrane.[1][11][15][18]
-
Toxicity Mitigation: Potentially toxic nnAAs or the resulting proteins can be produced in CFPS systems without harming living cells.[1][15]
-
High-Throughput Screening: CFPS is well-suited for rapidly screening libraries of nnAAs or protein variants.[18]
-
Efficiency: CFPS systems can achieve high yields of proteins with site-specifically incorporated nnAAs.[14][16][17]
D. Experimental Protocol: Site-Specific nnAA Incorporation in E. coli via Amber Suppression
This protocol outlines a general workflow for the site-specific incorporation of a nnAA into a target protein in E. coli using an amber suppression-based orthogonal translation system.
1. Plasmid Preparation:
- Target Protein Plasmid: The gene for the protein of interest is cloned into an expression vector. The codon for the amino acid at the desired incorporation site is mutated to an amber stop codon (TAG) using site-directed mutagenesis.
- Orthogonal System Plasmid: A separate, compatible plasmid encoding the orthogonal aminoacyl-tRNA synthetase (O-aaRS) and the orthogonal amber suppressor tRNA (O-tRNA) is used.
2. Transformation:
- The target protein plasmid and the orthogonal system plasmid are co-transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- The transformed cells are plated on selective media containing the appropriate antibiotics for both plasmids.
3. Protein Expression:
- A single colony is used to inoculate a starter culture in a rich medium (e.g., LB) with the appropriate antibiotics.
- The starter culture is then used to inoculate a larger volume of expression medium.
- The culture is grown at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.
- The non-natural amino acid is added to the culture medium to a final concentration typically in the range of 1-10 mM.
- Protein expression is induced by adding an appropriate inducer (e.g., IPTG).
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to allow for efficient protein folding and nnAA incorporation.
4. Protein Purification and Analysis:
- The cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer and the cells are lysed (e.g., by sonication).
- The target protein is purified from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography based on a tag on the protein).
- The incorporation of the nnAA is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein will be shifted by the mass of the nnAA minus the mass of water.
III. Engineering the Machinery: Directed Evolution and Computational Design
The expansion of the genetic code to include a wide variety of nnAAs has been made possible by the ability to engineer O-aaRS/O-tRNA pairs with new specificities.[19][20]
A. Directed Evolution of O-aaRS for New nnAAs
Directed evolution is a powerful technique used to create O-aaRS variants that can recognize and activate novel nnAAs.[19] This typically involves creating a library of mutant O-aaRS genes and then using a selection system to identify variants that can incorporate the desired nnAA in response to a reporter gene. The selection is often based on the survival of the host cells, which is dependent on the successful suppression of a stop codon in an essential gene.
B. Computational Approaches for Designing O-aaRS/O-tRNA Pairs
Computational methods are increasingly being used to guide the design of O-aaRS/O-tRNA pairs.[21][22] These approaches use the three-dimensional structure of the O-aaRS to predict mutations that will alter its substrate specificity. By modeling the binding of different nnAAs in the active site of the enzyme, researchers can identify key residues to mutate in order to create a synthetase that is specific for a new nnAA.[21] Computational filtering of tRNA sequences can also be used to identify candidate orthogonal tRNAs.[7]
IV. Applications in Drug Discovery and Development
The ability to incorporate nnAAs with unique chemical functionalities has had a significant impact on drug discovery and development, particularly in the area of biologics.[6][23]
A. Antibody-Drug Conjugates (ADCs) with Precisely Placed Payloads
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic drug.[6][23][24] Traditional methods for creating ADCs often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites.[23][24] The incorporation of nnAAs with bioorthogonal reactive groups allows for the site-specific conjugation of the drug, resulting in a homogeneous population of ADCs with a precisely controlled DAR.[23][24][25][26] This leads to improved pharmacokinetics, a wider therapeutic window, and enhanced efficacy.[6][23]
Table 1: Comparison of ADC Generation Methods
| Feature | Traditional Conjugation (e.g., Lysine) | Site-Specific Conjugation with nnAAs |
| Homogeneity | Heterogeneous mixture | Homogeneous population[6][23] |
| Drug-to-Antibody Ratio (DAR) | Variable | Precisely controlled[24][26] |
| Conjugation Site | Random | Specific, pre-determined sites[23][24] |
| Pharmacokinetics | Often suboptimal | Improved and predictable[6][23] |
| Therapeutic Window | Narrower | Wider[24] |
B. Engineering Novel Biologics with Enhanced Properties
Beyond ADCs, nnAAs are being used to engineer a wide range of biologics with improved properties, such as:
-
Enhanced Stability: nnAAs can be used to introduce covalent crosslinks to improve the thermal and chemical stability of proteins.
-
Modified Pharmacokinetics: The attachment of polymers like polyethylene glycol (PEG) at specific sites can extend the circulating half-life of a therapeutic protein.
-
Novel Binding Moieties: nnAAs can be used to introduce new functional groups that can mediate novel binding interactions.
V. Probing Biological Systems with nnAAs
The unique properties of nnAAs make them powerful tools for studying biological processes in their native context.
A. Site-Specific Protein Labeling for Cellular Imaging
The incorporation of nnAAs with bioorthogonal "click" chemistry handles, such as azides or alkynes, allows for the site-specific labeling of proteins with fluorescent dyes, biotin, or other probes.[3][4][27][28][29] This approach offers several advantages over traditional labeling methods, such as fluorescent proteins (e.g., GFP), including the use of smaller, brighter, and more photostable organic fluorophores.[3][4][27][28] This enables high-resolution imaging techniques like single-molecule localization microscopy (SMLM).[27]
B. Investigating Post-Translational Modifications (PTMs)
Post-translational modifications (PTMs) play a critical role in regulating protein function.[5][30][31] The incorporation of nnAAs that mimic PTMs, such as acetylated lysine or phosphoserine, allows for the production of homogeneously modified proteins for structural and functional studies.[5][30][32] This provides a powerful tool to dissect the specific roles of individual PTMs in complex biological pathways.[5][30]
VI. Emerging Frontiers and Future Perspectives
The field of nnAA incorporation is continually evolving, with several exciting areas of active research.
A. Incorporation of Multiple, Distinct nnAAs
A significant challenge and a major goal in the field is the simultaneous incorporation of multiple, distinct nnAAs into a single protein.[2][18] This would allow for the creation of proteins with even more complex and novel functionalities. Strategies to achieve this include the use of multiple orthogonal suppression systems targeting different stop codons or frameshift codons, and the engineering of ribosomes with altered specificities.[2][33]
B. Engineering Whole Organisms with Expanded Genetic Codes
Researchers are working to create organisms with genomes that are recoded to free up codons for the exclusive use of nnAAs.[2] For example, strains of E. coli have been created where all instances of the amber stop codon have been replaced with another stop codon, allowing the amber codon to be exclusively dedicated to encoding a nnAA.[2][10]
C. Challenges and Future Directions
Despite the significant progress in the field, several challenges remain, including:
-
Incorporation Efficiency: The efficiency of nnAA incorporation can be variable and is often lower than that of the canonical amino acids.[1][2][12]
-
Orthogonality: Ensuring the complete orthogonality of the O-aaRS/O-tRNA pair is crucial to prevent misincorporation of endogenous amino acids.[2][7]
-
nnAA Delivery: The delivery of nnAAs into cells can be a limiting factor, particularly in mammalian cells and whole organisms.[1][34]
Future research will focus on addressing these challenges through the development of more efficient and robust orthogonal translation systems, the engineering of organisms with recoded genomes, and the discovery of novel nnAAs with a wider range of functionalities. The continued development of this technology promises to further revolutionize protein engineering and open up new avenues for scientific discovery and therapeutic innovation.
VII. References
-
Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. PMC. [Link]
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. [Link]
-
Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. PubMed. [Link]
-
Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS. [Link]
-
Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis. PubMed. [Link]
-
Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. PMC. [Link]
-
Probing lysine posttranslational modifications by unnatural amino acids. RSC Publishing. [Link]
-
Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. PNAS. [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic. [Link]
-
Beyond the 20 with Next-Gen Vaccines: How Unnatural Amino Acids are Enhancing Immunogenicity and Efficacy. Benchling. [Link]
-
Cell-Free Synthesis of Proteins with Unnatural Amino Acids. BYU ScholarsArchive. [Link]
-
The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers. [Link]
-
Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. PubMed. [Link]
-
Site‐specific incorporation of an unnatural amino acid into proteins in mammalian cells. Oxford Academic. [Link]
-
Incorporation of Unnatural Amino Acids into antibody Service. Profacgen. [Link]
-
Cell-free protein synthesis. Wikipedia. [Link]
-
Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. Springer Nature Experiments. [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. MDPI. [Link]
-
Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins. PubMed. [Link]
-
Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. PMC - NIH. [Link]
-
Incorporation of Unnatural Amino Acid into Antibody Fragment for Creating a Stable Antibody Drug Conjugate. ResearchGate. [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. OUCI. [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. Nature Biotechnology. [Link]
-
Unnatural amino acids in novel antibody conjugates. PubMed. [Link]
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. PMC - NIH. [Link]
-
Functional analysis of protein post‐translational modifications using genetic codon expansion. PMC - NIH. [Link]
-
Antibody Conjugates With Unnatural Amino Acids. PubMed. [Link]
-
Site-specific incorporation of unnatural amino acids into proteins in mammalian cells. PubMed. [Link]
-
Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. Semantic Scholar. [Link]
-
A general method for site-specific incorporation of unnatural amino acids into proteins. Science. [Link]
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. [Link]
-
In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. NIH. [Link]
-
Orthogonal translation components for in vivo incorporation of unnatural amino acids. Google Patents.
-
Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
-
The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. PMC - PubMed Central. [Link]
-
Site-Selective Unnatural Amino Acid Incorporation at Single or Multiple Positions to Control Sugar-Protein Connectivity in Glycoconjugate Vaccine Candidates. PubMed. [Link]
-
Stable amber suppression cell lines. The Elsässer Lab - WordPress.com. [Link]
-
Incorporating post-translational modifications and unnatural amino acids into high-throughput modeling of protein structures. PMC - NIH. [Link]
-
Computational Aminoacyl-tRNA Synthetase Library Design for Photocaged Tyrosine. MDPI. [Link]
-
Twelve mutually orthogonal tRNA–synthetase pairs and validation in recoded circuits. ResearchGate. [Link]
-
Unnatural amino acids that can be genetically incorporated into proteins for studying (a) lysine acetylation, (b) lysine acylations, and (c) acylation defined interactions. ResearchGate. [Link]
-
(PDF) Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. ResearchGate. [Link]
-
Non-natural amino acid replication-dependent microorganisms and vaccines. Google Patents.
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers. [Link]
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Department of Pharmacology. [Link]
Sources
- 1. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 2. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing lysine posttranslational modifications by unnatural amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Unnatural amino acids in novel antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 10. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 14. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 16. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. "Cell-Free Synthesis of Proteins with Unnatural Amino Acids: Exploring " by Song Min Schinn [scholarsarchive.byu.edu]
- 19. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. Incorporation of Unnatural Amino Acids into antibody Service - Profacgen [profacgen.com]
- 25. researchgate.net [researchgate.net]
- 26. Antibody conjugates with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
- 28. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. semanticscholar.org [semanticscholar.org]
- 30. Functional analysis of protein post‐translational modifications using genetic codon expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Incorporating post-translational modifications and unnatural amino acids into high-throughput modeling of protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 34. journals.asm.org [journals.asm.org]
Role of fluorine in medicinal chemistry and drug design
An In-depth Technical Guide to the Role of Fluorine in Medicinal Chemistry and Drug Design
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, exerting a profound influence on a molecule's pharmacological profile. This guide provides an in-depth exploration of the multifaceted roles of fluorine, moving beyond a simple recitation of its effects to a nuanced discussion of the underlying physicochemical principles and their strategic application in drug design. Authored from the perspective of a Senior Application Scientist, this document synthesizes established theory with field-proven insights, offering researchers and drug development professionals a comprehensive resource for leveraging fluorine to overcome common challenges in potency, selectivity, and metabolic stability. We will dissect the causal mechanisms by which fluorine modulates key parameters such as pKa, lipophilicity, and metabolic fate, and detail the experimental logic for its use as a powerful tool in lead optimization.
Introduction: The Rise of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful, albeit complex, tool in the medicinal chemist's arsenal. Its small van der Waals radius (1.47 Å), similar to that of hydrogen (1.20 Å), allows it to act as a subtle bioisostere of a hydrogen atom, yet its profound electronic effects can dramatically alter a molecule's behavior. Approximately 20-25% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its broad utility in addressing a wide range of drug design challenges. This guide will provide a detailed examination of the strategic considerations and mechanistic principles guiding the use of fluorine to enhance drug-like properties.
Fundamental Physicochemical Effects of Fluorination
The introduction of fluorine into a molecule imparts significant changes to its electronic and physical properties. Understanding these foundational effects is critical to predicting and leveraging their impact on a drug candidate's behavior.
Modulation of Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine is one of its most powerful attributes, capable of significantly altering the pKa of nearby acidic or basic functional groups.
Mechanism of Action: By virtue of its high electronegativity, a fluorine atom placed in proximity to an ionizable group will stabilize the conjugate base of an acid or the neutral form of a base. For an acidic proton, this stabilization of the resulting anion facilitates deprotonation, thereby lowering the pKa and increasing its acidity. Conversely, for a basic functional group like an amine, the inductive withdrawal of electron density from the nitrogen atom makes its lone pair less available to accept a proton, thus lowering the pKa and rendering the group less basic.
Experimental Rationale: The deliberate modulation of a drug's ionization state is a critical optimization strategy. For instance, decreasing the pKa of a basic amine can reduce unwanted interactions with the hERG potassium channel, a common source of cardiotoxicity. By lowering the basicity, the proportion of the protonated, positively charged species at physiological pH (7.4) is reduced, mitigating the risk of hERG binding. This strategy was effectively employed in the development of the kinase inhibitor Lapatinib.
Workflow: pKa Determination for Fluorinated Analogs
Caption: Workflow for assessing the impact of fluorination on a compound's pKa.
Impact on Lipophilicity
The effect of fluorine on lipophilicity (commonly measured as logP or logD) is highly context-dependent and one of the most misunderstood aspects of its application.
Causality: A single fluorine atom is considered lipophilic due to its ability to form a highly polarized but overall neutral C-F bond, which interacts favorably with non-polar solvents. However, the introduction of fluorine also creates a strong local dipole moment. In molecules with multiple fluorine atoms or adjacent polar groups, this can lead to a decrease in lipophilicity by increasing the molecule's overall polarity and potential for hydrogen bonding with water. For example, replacing a methyl group (CH3) with a trifluoromethyl group (CF3) often increases lipophilicity, as the larger, non-polar surface of the CF3 group dominates. In contrast, fluorinating an aromatic ring can sometimes decrease lipophilicity if the resulting dipole-quadrupole interactions with the ring are significant.
Trustworthiness of Measurement: It is crucial to measure logD (the distribution coefficient at a specific pH, typically 7.4) rather than logP for ionizable compounds, as logD provides a more accurate representation of a drug's lipophilicity in a physiological environment.
| Moiety Change | Typical ΔlogP | Primary Rationale |
| H → F | +0.1 to +0.25 | Increased local non-polarity. |
| CH3 → CF3 | +0.5 to +1.0 | Increased size and hydrophobic surface area. |
| OCH3 → OCF3 | +1.0 to +1.2 | Strong inductive effect reduces H-bond accepting capacity of oxygen. |
Enhancing Metabolic Stability
Blocking metabolic soft spots is one of the most successful and widespread applications of fluorine in drug design.
Expertise & Experience: Cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for Phase I metabolism, often hydroxylate electron-rich positions on a drug molecule, particularly aliphatic C-H bonds orpara-positions on aromatic rings. The C-F bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) and resistant to cleavage. Placing a fluorine atom at a metabolically vulnerable position physically blocks the site from oxidative attack by CYP450 enzymes.
Protocol: In Vitro Metabolic Stability Assay
-
Incubation Preparation: Prepare an incubation mixture containing the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP450 enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Interpretation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A significantly longer t½ for a fluorinated analog compared to its non-fluorinated parent confirms the successful blocking of a metabolic hotspot.
Caption: Mechanism of metabolic blocking by fluorination.
Altering Conformation and Binding Affinity
Beyond purely electronic effects, fluorine can influence molecular conformation through steric and electrostatic interactions, which can have profound consequences for receptor binding affinity.
Mechanism of Action:
-
Gauche Effect: In aliphatic systems, the preference of a fluorine atom to be positioned gauche (at a ~60° dihedral angle) to an adjacent electronegative atom or group can lock in a specific conformation.
-
Orthogonal Dipole Interactions: The C-F bond can engage in favorable orthogonal interactions with amide carbonyl groups in a protein backbone, contributing significantly to binding energy. This is a non-classical hydrogen bond where the polarized C-F bond interacts with the partial positive charge of the carbonyl carbon.
-
Fluorine-Aromatic Interactions: The electron-rich fluorine can interact favorably with the electron-poor edges of aromatic rings in protein side chains.
These subtle conformational constraints and unique binding interactions can pre-organize a ligand into its bioactive conformation or introduce new, favorable contacts within the binding pocket, leading to a significant increase in potency and selectivity.
Advanced Applications and Case Studies
Fluorine in Kinase Inhibitors: The Case of Sorafenib
The development of Sorafenib, a multi-kinase inhibitor used to treat renal and liver cancer, provides an excellent example of leveraging fluorine to enhance binding and metabolic stability. The trifluoromethyl (CF3) group on the central phenyl ring is critical for its activity. It engages in hydrophobic interactions within the kinase hinge region, while the p-chloro substitution on the same ring provides additional halogen bonding. Furthermore, the fluorinated pyridine ring enhances the molecule's metabolic stability, preventing unwanted oxidation.
¹⁹F NMR as a Tool in Drug Discovery
Since there is no natural background signal for ¹⁹F in biological systems, it serves as an excellent NMR-active probe. ¹⁹F NMR can be used to:
-
Confirm Compound Identity and Purity: Provides a simple, clean spectrum for quality control.
-
Study Protein-Ligand Binding: Changes in the chemical shift of a fluorine label upon binding to a target protein can be used to measure binding affinity (Kd) and screen for fragment hits. This technique, known as Fluorine NMR Affinity Screening, is a powerful tool in fragment-based drug discovery (FBDD).
Caption: ¹⁹F NMR workflow in fragment-based drug discovery.
Synthetic Considerations: Introducing Fluorine
The methods for introducing fluorine into a molecule are broadly categorized as nucleophilic or electrophilic.
-
Nucleophilic Fluorination: Typically involves displacing a leaving group (like a tosylate or halide) with a fluoride source such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). This is common for aliphatic systems.
-
Electrophilic Fluorination: Employs reagents that deliver an "F+" equivalent to an electron-rich center, such as an enolate or an aromatic ring. N-Fluorobenzenesulfonimide (NFSI) is a widely used modern reagent for this purpose.
The choice of fluorination strategy is a critical decision driven by the substrate, the desired position of the fluorine atom, and functional group tolerance.
Conclusion
Fluorine is far more than a simple hydrogen isostere. It is a strategic tool that, when applied with a deep understanding of its underlying physicochemical principles, can systematically address the most common challenges in drug optimization. By modulating pKa, blocking metabolic soft spots, enhancing binding affinity through unique non-covalent interactions, and fine-tuning lipophilicity, fluorine provides a versatile and powerful means to improve the safety, efficacy, and pharmacokinetic profile of drug candidates. The continued development of novel fluorination methods and a deeper understanding of fluorine's complex interactions will ensure its central role in the future of medicinal chemistry.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]
-
Title: Fluorine in medicinal chemistry: A review of the state of the art and the latest innovations Source: ScienceDirect - European Journal of Medicinal Chemistry URL: [Link]
-
Title: The pKa of a Drug: A Key Property for Absorption, Distribution, and Action Source: Wiley Online Library - ChemMedChem URL: [Link]
-
Title: How Fluorine’s “Split Personality” Influences the Properties of Functional Molecules Source: ACS Publications - Accounts of Chemical Research URL: [Link]
-
Title: Strategies to Reduce hERG Blockade: A Medicinal Chemistry Perspective Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]
-
Title: The Complex Role of Fluorine in Drug Design: Opportunities and Limitations Source: Wiley Online Library - Angewandte Chemie International Edition URL: [Link]
-
Title: Fluorine in Medicinal Chemistry: A New Golden Age Source: Royal Society of Chemistry - Chemical Society Reviews URL: [Link]
-
Title: The Use of Fluorine in Drug Design to Control Physicochemical Properties and Metabolic Stability Source: MDPI - Molecules URL: [Link]
-
Title: Cytochrome P450: A Key Player in Drug Metabolism Source: SpringerLink - Nature Reviews Drug Discovery URL: [Link]
-
Title: The Gauche Effect: A Classic Stereoelectronic Phenomenon Source: ACS Publications - Chemical Reviews URL: [Link]
-
Title: The Fluorine-Carbonyl Group Interaction: A Key Element in Modern Drug Design Source: Wiley Online Library - Chemistry – A European Journal URL: [Link]
-
Title: 19F NMR for Fragment-Based Screening Source: ScienceDirect - Progress in Nuclear Magnetic Resonance Spectroscopy URL: [Link]
An In-depth Technical Guide to the Core Principles of Incorporating Unnatural Amino Acids into Peptides
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology. By transcending the canonical 20 amino acids, researchers can engineer peptides with enhanced therapeutic properties, novel functionalities, and improved stability.[1][2] This guide provides a comprehensive technical overview of the fundamental principles and core methodologies for introducing UAAs into peptide sequences. We will delve into the intricacies of solid-phase peptide synthesis (SPPS), enzymatic ligation, and in vivo incorporation through genetic code expansion, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Unnatural Amino Acids
Peptides represent a unique therapeutic class, positioned between small molecules and large biologics.[3][4] However, their development into effective drugs is often hampered by challenges such as poor metabolic stability and limited bioavailability.[5] The strategic incorporation of UAAs can overcome these limitations by introducing functionalities not found in natural amino acids.[5] These modifications can range from simple stereochemical changes (e.g., D-amino acids) to confer resistance against enzymatic degradation, to the introduction of complex side chains for enhanced receptor binding, bio-orthogonal conjugation, or spectroscopic probing.[1]
Key benefits of UAA incorporation include:
-
Enhanced Stability: Introducing non-natural backbones or sterically hindered side chains can protect peptides from proteolytic cleavage.
-
Improved Potency and Selectivity: UAAs can optimize peptide conformation and introduce new interactions with biological targets.[3][4][6][7]
-
Novel Functionalities: Incorporation of photo-crosslinkers, fluorescent probes, or bio-orthogonal handles enables advanced studies of peptide-protein interactions and targeted drug delivery.[1]
-
Modulation of Physicochemical Properties: UAAs can be used to fine-tune properties like lipophilicity and hydrogen bonding capacity to improve membrane permeability and overall drug-likeness.[5]
Core Methodologies for UAA Incorporation
There are three primary strategies for incorporating UAAs into peptides: chemical synthesis, enzymatic methods, and biosynthetic approaches.[2] The choice of method depends on the desired peptide length, the specific UAA, and the intended application.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse for the chemical synthesis of peptides containing UAAs.[1] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9] The key advantage of SPPS is the precise control it offers over the sequence and the exact placement of the UAA.[2]
The fundamental SPPS cycle for UAA incorporation mirrors that of natural amino acids and consists of four main steps: deprotection, activation, coupling, and washing.[1][10]
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
A successful SPPS campaign relies on an orthogonal protecting group strategy, where the temporary Nα-protecting group can be removed without affecting the permanent side-chain protecting groups.[10]
-
Fmoc/tBu Strategy: This is the most common approach, utilizing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection.[8][11] This strategy offers milder reaction conditions compared to the alternative Boc/Bzl approach.[11]
-
Boc/Bzl Strategy: This method uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection, which require strong acids like hydrogen fluoride (HF) for removal.[8][10]
Table 1: Common Side-Chain Protecting Groups in Fmoc SPPS
| Amino Acid Side Chain | Functional Group | Common Protecting Group(s) | Cleavage Condition |
| Lys, Orn, Dap, Dab | Amine | Boc, Dde, Aloc | TFA, Hydrazine, Pd(0) |
| Asp, Glu | Carboxylic Acid | tBu, OtBu | TFA |
| Ser, Thr, Tyr | Hydroxyl | tBu | TFA |
| Cys | Thiol | Trt, Acm, StBu | TFA, Iodine, Reducing Agents |
| His | Imidazole | Trt, Boc | TFA |
| Arg | Guanidinium | Pbf, Pmc | TFA |
| Trp | Indole | Boc | TFA |
TFA: Trifluoroacetic acid; Boc: tert-butyloxycarbonyl; tBu: tert-butyl; Trt: Trityl; Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl. Data sourced from various peptide synthesis guides.[11][12]
The formation of the amide bond between the incoming UAA and the resin-bound peptide is facilitated by coupling reagents. The choice of reagent is critical, especially when dealing with sterically hindered UAAs (e.g., α,α-disubstituted amino acids) or "difficult couplings."[1][13]
Common Classes of Coupling Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic reagents, often used with additives like HOBt or HOSu to minimize racemization.[14]
-
Aminium/Uronium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and lead to rapid coupling times with minimal side reactions.[13] HATU is particularly effective for challenging couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, with PyBOP being a safer alternative to the original BOP reagent.[13]
Caption: Decision pathway for selecting coupling reagents for UAAs.
This protocol outlines a single coupling cycle for incorporating a UAA.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling: a. In a separate vial, dissolve the Fmoc-protected UAA (3-5 equivalents) and a coupling reagent like HATU (3-5 equivalents) in DMF. b. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture. c. Add the activated UAA solution to the resin and agitate for 1-2 hours, or until the reaction is complete as monitored by a colorimetric test (e.g., Kaiser test).
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.[2][15][16]
Semisynthetic Approaches: Native Chemical Ligation (NCL) and Enzymatic Ligation
For larger peptides and proteins, a convergent approach combining chemical synthesis and biological expression is often more efficient.
NCL allows for the joining of two unprotected peptide fragments to form a larger polypeptide with a native peptide bond at the ligation site.[17][18] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[19][20] This method is invaluable for incorporating UAAs into large proteins, as a small, UAA-containing peptide can be synthesized chemically and then ligated to a larger, recombinantly expressed protein fragment.[19]
Caption: The two-step mechanism of Native Chemical Ligation (NCL).
A key limitation of traditional NCL is the strict requirement for a cysteine residue at the ligation site.[20] However, advances such as desulfurization chemistry can convert the cysteine to an alanine post-ligation, expanding the scope of possible ligation junctions.[18]
Enzymatic methods offer an alternative, highly specific approach to ligating peptide fragments.[21] Enzymes like sortases or engineered proteases (e.g., subtilisin-derived peptiligase) can catalyze the formation of a peptide bond between two fragments under mild, aqueous conditions.[21][22][23] This method is particularly advantageous for its exquisite chemo- and regioselectivity, avoiding the need for protecting groups.[21] Enzymatic ligation can be used to incorporate UAAs by joining a chemically synthesized, UAA-containing peptide to another peptide or protein.[24]
In Vivo Incorporation via Genetic Code Expansion
Genetic code expansion is a powerful technique that enables the site-specific incorporation of UAAs into proteins directly within living cells.[25][26] This is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the UAA.[26][27]
Core Components for Genetic Code Expansion:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS)/tRNA Pair: This is the heart of the system. An engineered aaRS specifically charges the UAA onto its cognate, engineered tRNA.[28][29] This pair must be "orthogonal," meaning it does not cross-react with the host cell's endogenous synthetases or tRNAs.[26][29]
-
A Reassigned Codon: The amber stop codon (UAG) is most commonly used because it is the least frequent stop codon in many organisms.[26][27]
-
A Supply of the UAA: The unnatural amino acid must be supplied in the cell culture medium and be able to enter the cell.[26]
Caption: General workflow for genetic code expansion in a host cell.
The development of new orthogonal pairs has enabled the incorporation of a vast and growing library of UAAs with diverse functionalities into proteins in bacteria, yeast, and mammalian cells.[28][30][31]
This protocol provides a general workflow for amber codon suppression in a mammalian cell line.
-
Cell Culture and Transfection: a. Culture mammalian cells (e.g., HEK293T) in the appropriate medium. b. Co-transfect the cells with two plasmids: one expressing the orthogonal aaRS/tRNA pair specific for the desired UAA, and another expressing the target protein with an in-frame amber (TAG) codon at the site of incorporation.[2]
-
UAA Supplementation: Supplement the culture medium with the unnatural amino acid (typically at a concentration of 0.1-1 mM).
-
Protein Expression: Incubate the cells for 24-72 hours to allow for expression of the UAA-containing protein.
-
Cell Lysis: Harvest the cells and lyse them using a suitable buffer.[2]
-
Analysis of Incorporation: a. Separate the protein lysate by SDS-PAGE. b. Perform a Western blot using an antibody specific to the target protein. c. Successful UAA incorporation will be indicated by a band corresponding to the full-length protein. The absence of the UAA or the orthogonal pair will result in a truncated product due to translation termination at the UAG codon.
-
Purification (Optional): If required, the full-length, UAA-containing protein can be purified from the lysate using standard chromatography techniques.
Conclusion and Future Perspectives
The ability to incorporate unnatural amino acids has profoundly impacted peptide and protein science. SPPS remains the most direct and versatile method for creating UAA-containing peptides, especially for shorter sequences.[1][2] For larger constructs, semisynthetic methods like NCL and enzymatic ligation provide powerful convergent strategies.[17][22] Meanwhile, genetic code expansion has opened the door to producing large proteins with precisely placed UAAs within the complex environment of a living cell, enabling novel in vivo studies.[26][27]
Future advancements will likely focus on developing more robust and efficient orthogonal systems for genetic code expansion, discovering new enzymatic ligation tools with broader substrate scope, and further automating solid-phase synthesis to enable the routine production of increasingly complex and modified peptides.[32] These innovations will continue to drive the development of next-generation peptide therapeutics, advanced biomaterials, and sophisticated molecular probes to unravel the complexities of biology.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
- Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.
- Kim, C. H., et al. (2022). Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins. Frontiers.
- ACS Publications. (n.d.). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology.
- Wang, F., et al. (2009). Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular Omics.
- Addgene. (n.d.). Genetic Code Expansion.
- Liu, D. R., & Schultz, P. G. (n.d.). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS.
- Dawson, P. E., et al. (n.d.). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. PMC - NIH.
- Ahern, C. A., et al. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. PubMed.
- BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
- Sharma, K. K., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- Liu, R., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- Thompson, R. E., & Muir, T. W. (n.d.). Protein Ligases: Nature's Gift for Protein/Peptide Synthesis. MDPI.
- Drienovská, I., & Roelfes, G. (2021). Genetic Code Expansion: A Brief History and Perspective. Biochemistry.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Moody, G. (2023). Expanding the genetic code: a non-natural amino acid story. Portland Press.
- Kumar, A., et al. (n.d.). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI.
- Chen, Y., et al. (2024). Exploring genetic codon expansion for unnatural amino acid incorporation in filamentous fungus Aspergillus nidulans. PubMed.
- Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace.
- Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Fu, Y. (2009). NATIVE CHEMICAL LIGATION. University of Illinois Urbana-Champaign.
- Wikipedia. (n.d.). Native chemical ligation.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Schmidt, O. (n.d.). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers.
- Wikipedia. (n.d.). Peptide synthesis.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Wordpress. (n.d.). Recombinant Methods/ Biocatalysis/ Enzymic Peptide Ligation.
- Jackson, T. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Varkey, J. T. (n.d.). Introduction to Peptide Synthesis. PMC - NIH.
- Singh, S., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Singh, S., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
- Jackson, T. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins.
- Chow, S. K., & Jackson, T. (2022). Traceless enzymatic protein synthesis without ligation sites constraint. Oxford Academic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. polarispeptides.com [polarispeptides.com]
- 16. ijsra.net [ijsra.net]
- 17. mdpi.com [mdpi.com]
- 18. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 19. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.illinois.edu [chemistry.illinois.edu]
- 21. Frontiers | Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Recombinant Methods/ Biocatalysis/ Enzymic Peptide Ligation - Wordpress [reagents.acsgcipr.org]
- 25. Frontiers | Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins [frontiersin.org]
- 26. addgene.org [addgene.org]
- 27. portlandpress.com [portlandpress.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pnas.org [pnas.org]
- 30. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Peptides Incorporating (2-Fluorophenyl)glycine
Introduction: The Strategic Value of Fluorination in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery. Among these, fluorinated amino acids (FAAs) have emerged as powerful tools for modulating the pharmacological properties of therapeutic peptides.[1][2] The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can be leveraged to enhance metabolic stability, increase lipophilicity for improved membrane permeability, and enforce specific conformational constraints to improve target affinity and selectivity.[3][4]
(2-Fluorophenyl)glycine (2-F-Phg) is a particularly valuable building block. The fluorine substitution on the phenyl ring can introduce favorable electronic interactions and steric properties that fine-tune a peptide's interaction with its biological target.[2] However, the very properties that make FAAs desirable also present unique synthetic challenges. The strong electron-withdrawing effect of the fluorine atom can decrease the nucleophilicity of the α-amino group, potentially leading to sluggish and incomplete coupling reactions during standard Solid-Phase Peptide Synthesis (SPPS).[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of (2-Fluorophenyl)glycine into synthetic peptides using Fmoc-based SPPS. It offers detailed protocols, explains the causality behind key experimental choices, and provides troubleshooting strategies to overcome common hurdles.
Core Principles: Navigating the Challenges of (2-F-Phg) Incorporation
The foundation of this guide is the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy for SPPS.[5][6] The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin).[7]
The primary challenge with incorporating Fmoc-(2-F-Phg)-OH lies in its reduced reactivity.[1] Standard coupling conditions may prove insufficient, leading to deletion sequences (peptides missing the intended amino acid) and a difficult-to-purify crude product. To ensure high-fidelity synthesis, the strategy must be adapted in two key areas:
-
Neutralization: The starting material, (2-Fluorophenyl)glycine HCl, is a salt. Before coupling, the hydrochloride must be neutralized in situ by a non-nucleophilic base to liberate the free amine required for peptide bond formation.
-
Activation: To overcome the reduced nucleophilicity of the resin-bound amine and the potential steric hindrance of the incoming amino acid, a highly efficient coupling reagent is required. These reagents convert the carboxylic acid of the incoming Fmoc-(2-F-Phg)-OH into a highly reactive intermediate, driving the acylation reaction to completion.[8]
Diagram 1: The iterative workflow for incorporating Fmoc-(2-F-Phg)-OH in SPPS.
Reagents and Materials
Successful synthesis requires high-quality reagents. Ensure all solvents are peptide synthesis grade (amine-free).
| Category | Reagent / Material | Purpose | Recommended Grade/Supplier |
| Amino Acid | Fmoc-(2-Fluorophenyl)glycine-OH | The building block to be incorporated. | >98% Purity |
| Resin | Rink Amide Resin (100-200 mesh) | Solid support for synthesis of C-terminal amides.[9] | 0.4-0.8 mmol/g loading |
| 2-Chlorotrityl Chloride Resin | Solid support for synthesis of C-terminal acids.[9][10] | 1.0-1.6 mmol/g loading | |
| Solvents | N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions. | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Solvent for resin swelling and washing. | ACS Grade or higher | |
| Diethyl Ether (Cold) | Peptide precipitation. | Anhydrous | |
| Deprotection | Piperidine | Reagent for Fmoc group removal.[7] | Reagent Grade |
| Coupling | HATU, HBTU, or HCTU | Carboxyl group activation.[11] | >99% Purity |
| Bases | N,N-Diisopropylethylamine (DIPEA) | Activation and neutralization.[12] | >99.5% (Peptide Synthesis Grade) |
| 2,4,6-Collidine | Alternative, less racemization-prone base.[13] | >99% Purity | |
| Washing | Methanol (MeOH) | Final resin washing. | ACS Grade or higher |
| Cleavage | Trifluoroacetic Acid (TFA) | Cleavage from resin and side-chain deprotection. | Reagent Grade, >99% |
| Triisopropylsilane (TIS) | Scavenger to trap reactive cations.[10][14] | >98% Purity | |
| Deionized Water | Scavenger. | 18.2 MΩ·cm | |
| Monitoring | Ninhydrin (Kaiser Test) Solutions | To monitor coupling reaction completion.[15] | Commercially available kit |
Experimental Protocols
This section details a step-by-step protocol for a standard manual SPPS cycle incorporating Fmoc-(2-F-Phg)-OH on a 0.1 mmol scale. Adjust volumes accordingly based on resin loading and synthesis scale.
Protocol 1: Resin Preparation and Swelling
Causality: Proper swelling of the polystyrene resin is critical. It uncoils the polymer chains, making the reactive sites fully accessible for the subsequent chemical steps. Inadequate swelling is a common cause of poor synthesis yields.
-
Place the resin (e.g., ~167 mg of Rink Amide resin at 0.6 mmol/g loading) into a fritted peptide synthesis vessel.
-
Add 5-10 mL of DMF to the vessel.
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation (e.g., nitrogen bubbling or manual shaking).[15]
-
Drain the DMF.
Protocol 2: N-α-Fmoc Group Deprotection
Causality: The Fmoc group is a temporary protecting group for the N-terminus. It is removed by a base-catalyzed β-elimination mechanism using a secondary amine like piperidine. This exposes the primary amine, which will act as the nucleophile in the subsequent coupling step.[13]
-
Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL).
-
Agitate for an additional 7-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure all residual piperidine is removed. Residual base can prematurely deprotect the next amino acid to be added.
Protocol 3: Coupling of Fmoc-(2-Fluorophenyl)glycine-OH
This is the most critical step. The combination of a potent activator and in situ neutralization is key to achieving a high coupling efficiency.
Diagram 2: Simplified representation of the carboxyl activation and peptide bond formation.
Reagent Preparation (Activation Mixture):
-
In a separate vial, dissolve Fmoc-(2-F-Phg)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal volume of DMF (~2 mL).
-
Add DIPEA (8 equivalents, 0.8 mmol) to the vial. The base serves two purposes: it neutralizes the amino acid salt and raises the pH to facilitate the activation and subsequent coupling.[13]
-
Allow the mixture to pre-activate for 1-2 minutes. A color change may be observed.
Coupling Reaction:
-
Add the activated amino acid mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Due to the reduced reactivity of 2-F-Phg, a longer coupling time compared to standard amino acids is recommended.[1]
-
After the coupling time, take a small sample of resin beads (~1-2 mg) and perform a Kaiser test to check for the presence of free primary amines.[15]
-
Negative Result (Beads remain yellow/colorless): The coupling is complete. Proceed to the washing step.
-
Positive Result (Beads turn dark blue): The coupling is incomplete. Unreacted amines are present. Drain the reaction solution and repeat the coupling step with a freshly prepared activation mixture ("double coupling").
-
-
Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL).
Protocol 4: Final Cleavage and Global Deprotection
Causality: A strong acid, TFA, is used to simultaneously cleave the peptide from the resin support and remove all acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[14] Carbocations are generated as byproducts, which can re-attach to sensitive residues like Tryptophan or Cysteine. Scavengers like TIS and water are added to trap these reactive species, preventing side reactions and improving the purity of the crude peptide.[10][16]
-
After the final Fmoc deprotection and DMF wash, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Prepare the cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% Water, 2.5% TIS . Prepare approximately 10 mL per gram of resin.
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate (which contains the cleaved peptide) into a clean conical tube.
-
Wash the resin with a small additional volume of fresh TFA (~1-2 mL) and combine the filtrates.
Protocol 5: Peptide Precipitation and Isolation
-
Concentrate the TFA filtrate under a gentle stream of nitrogen until the volume is reduced by approximately 80-90%.
-
Add the concentrated peptide solution dropwise into a larger volume of ice-cold diethyl ether (~40 mL). A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the peptide pellet under vacuum to yield the crude product.
-
The crude peptide should be analyzed by LC-MS and purified by reverse-phase HPLC (RP-HPLC).
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of (2-F-Phg) (Positive Kaiser Test) | Reduced reactivity of the amino acid.[1][3] Steric hindrance. Insufficient activation time or reagent equivalents. | Perform a "double couple" by repeating the coupling step. Increase coupling time to 3-4 hours or perform at a slightly elevated temperature (e.g., 35-40°C). Use an alternative coupling reagent like PyAOP or COMU.[12] |
| Peptide Aggregation | Interchain hydrogen bonding, especially in hydrophobic sequences. | Use a more polar solvent mixture (e.g., DMF/NMP). Incorporate "difficult sequence" protocols, such as using chaotropic salts (e.g., LiCl) in the coupling mixture.[11] |
| Low Final Yield | Incomplete coupling at one or more steps. Premature cleavage from the resin. Physical loss of resin during washing steps. | Ensure a negative Kaiser test after every coupling. For acid-sensitive resins (like 2-Cl-Trt), use a milder base like 2,4,6-collidine for coupling to prevent premature cleavage.[13] Ensure frits in the reaction vessel are secure. |
| Side Product Formation (Observed in LC-MS) | Incomplete deprotection or side-chain reactions during cleavage. Racemization during activation. | Ensure sufficient scavenger concentration in the cleavage cocktail.[16] Use a base like 2,4,6-collidine instead of DIPEA, especially if the subsequent residue is Cysteine or Histidine, to minimize racemization.[13] |
Conclusion
The successful synthesis of peptides containing (2-Fluorophenyl)glycine is readily achievable with strategic adjustments to standard SPPS protocols. By understanding the underlying chemical principles—namely the reduced reactivity of the fluorinated building block—and implementing robust activation methods, extended reaction times, and diligent monitoring, researchers can effectively harness the benefits of fluorination. The protocols outlined in this guide provide a validated framework for incorporating this and other challenging non-canonical amino acids, paving the way for the development of novel and more effective peptide-based therapeutics.
References
-
Title: Utility of fluorinated α-amino acids in development of therapeutic peptides Source: Taylor & Francis Online URL: [Link]
-
Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI URL: [Link]
-
Title: Utility of fluorinated α-amino acids in development of therapeutic peptides Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Title: HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy Source: Springer Link URL: [Link]
-
Title: The Role of Fluorinated Amino Acids in Modern Peptide Synthesis Source: INNO PHARMCHEM URL: [Link]
-
Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]
-
Title: HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy Source: ResearchGate URL: [Link]
-
Title: Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Green Chemistry - In situ Fmoc removal Source: Royal Society of Chemistry URL: [Link]
-
Title: HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy Source: Springer Nature Experiments URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: UCI Department of Chemistry URL: [Link]
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]
-
Title: Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis Source: Scholarly Commons URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. chempep.com [chempep.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
(2-Fluorophenyl)glycine HCl as a chiral building block in asymmetric synthesis
Application Note & Protocols
(2-Fluorophenyl)glycine HCl: A Strategic Chiral Building Block for Asymmetric Synthesis in Drug Discovery
Abstract
Non-canonical amino acids are foundational to modern medicinal chemistry, enabling the synthesis of novel peptides and small molecules with enhanced pharmacological profiles. Among these, fluorinated amino acids have gained significant traction due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered basicity, and improved binding affinity.[1][2] This guide provides an in-depth exploration of (2-Fluorophenyl)glycine hydrochloride, a versatile chiral building block for asymmetric synthesis. We will detail its properties, discuss the strategic implications of the ortho-fluoro substitution, and provide validated, step-by-step protocols for its application in the stereoselective synthesis of advanced intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their synthetic campaigns.
Physicochemical Properties of this compound
A thorough understanding of a starting material's properties is critical for successful reaction planning and execution. The hydrochloride salt of (2-Fluorophenyl)glycine enhances its stability and solubility in certain media, making it a convenient form for storage and handling.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClFNO₂ | [3] |
| Molecular Weight | 205.61 g/mol | [3] |
| IUPAC Name | 2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | [3] |
| CAS Number | 709665-70-3 | [4] |
| Appearance | White to off-white solid | N/A |
| Melting Point | ~290 °C (subl.) (for free amino acid) | [5] |
| Purity | Typically ≥95% | [4] |
The Ortho-Fluoro Substituent: A Tool for Molecular Design
The placement of a fluorine atom at the ortho position of the phenyl ring is a deliberate design choice that offers distinct advantages in asymmetric synthesis and drug design.
-
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This can influence the pKa of the amine and carboxylic acid groups and modulate the electronic environment of the aromatic ring, potentially altering interactions with biological targets.[1]
-
Steric Influence: While small, the fluorine atom provides sufficient steric bulk to influence the conformational preferences of the molecule. In asymmetric synthesis, this steric hindrance can be exploited to direct the approach of reagents, thereby enhancing diastereoselectivity in alkylation or other transformations.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the ortho position can block metabolic oxidation at that site, a common pathway for drug deactivation, thus increasing the compound's in vivo half-life.[2]
-
Conformational Control: The ortho-fluoro group can influence the torsional angle of the phenyl ring relative to the amino acid backbone, locking the molecule into a specific conformation that may be optimal for binding to a target protein or enzyme.
Application Protocol I: Asymmetric Synthesis of α-Alkyl-(2-Fluorophenyl)glycine via Chiral Auxiliary
One of the most powerful applications of (2-Fluorophenyl)glycine is as a scaffold for creating more complex, enantiomerically pure amino acids. The following protocol details the asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base, a reliable method for achieving high diastereoselectivity.[6][7]
Workflow for Asymmetric Alkylation
Caption: Workflow for the stereoselective synthesis of novel α-amino acids.
Detailed Step-by-Step Methodology
This protocol is adapted from established methods for the alkylation of Ni(II) complexes of glycine Schiff bases.[6][7]
Part A: Synthesis of the Chiral Ni(II) Complex
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
(S)-2-[N-(N'-Benzylprolyl)amino]benzophenone ((S)-2-BPB) (1.0 eq)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (1.05 eq)
-
Sodium methoxide (NaOMe) (3.0 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a solution of this compound and (S)-2-BPB in anhydrous methanol, add sodium methoxide portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes.
-
Add a solution of Ni(NO₃)₂·6H₂O in methanol to the mixture.
-
Heat the reaction mixture to reflux for 4 hours. A deep red precipitate should form.
-
Cool the mixture to room temperature, and then further cool in an ice bath for 1 hour.
-
Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the chiral Ni(II) complex.
Rationale: The Ni(II) ion serves as a template, coordinating with the glycine derivative and the chiral auxiliary to form a rigid, planar complex. This rigidity is essential for shielding one face of the molecule, forcing the electrophile to attack from the opposite, less-hindered face.
-
Part B: Asymmetric Alkylation
-
Reagents & Equipment:
-
Chiral Ni(II) Complex from Part A (1.0 eq)
-
Alkylating agent (e.g., Benzyl bromide, Iodomethane) (1.5 eq)
-
Powdered Potassium Hydroxide (KOH) (5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Suspend the chiral Ni(II) complex and powdered KOH in anhydrous DMF under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkylating agent dropwise over 20 minutes.
-
Allow the reaction to stir at 0 °C for 2-6 hours, monitoring by TLC for the disappearance of the starting complex.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and 1N HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated complex.
Rationale: A strong, non-nucleophilic base like KOH is required to deprotonate the α-carbon, forming a nucleophilic enolate. Anhydrous and inert conditions are critical to prevent quenching of this intermediate.
-
Part C: Hydrolysis and Product Isolation
-
Reagents & Equipment:
-
Crude Alkylated Ni(II) Complex from Part B
-
6N Hydrochloric Acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the crude alkylated complex in 6N HCl and heat to reflux for 6 hours.
-
Cool the solution to room temperature. The chiral auxiliary will precipitate and can be recovered by filtration.
-
Wash the aqueous layer with diethyl ether to remove any remaining organic impurities.
-
Concentrate the aqueous layer under reduced pressure to yield the crude hydrochloride salt of the desired α-alkyl-(2-fluorophenyl)glycine.
-
The product can be further purified by recrystallization or ion-exchange chromatography.
-
-
Validation:
-
Structure Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) should be determined by chiral HPLC analysis, often after derivatization to a more suitable compound (e.g., N-Boc protection and conversion to the methyl ester).
-
Application in Peptide Synthesis
Incorporating (2-Fluorophenyl)glycine into a peptide sequence is a proven strategy to enhance proteolytic stability and modulate biological activity.[8][9] For use in standard Solid-Phase Peptide Synthesis (SPPS), the amino acid must first be N-terminally protected, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) group.
Workflow for Fmoc Protection
Caption: General workflow for N-Fmoc protection of (2-Fluorophenyl)glycine.
Protocol: N-Fmoc Protection of (2-Fluorophenyl)glycine
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve this compound and NaHCO₃ in a 1:1 mixture of 1,4-dioxane and water.
-
Stir the solution until all solids have dissolved.
-
Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the mixture at room temperature.
-
Stir the reaction for 12-18 hours at room temperature.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Fmoc-(2-fluorophenyl)glycine.
-
-
Validation:
-
The final product can be characterized by ¹H NMR and Mass Spectrometry. Purity can be assessed by HPLC. The protected amino acid is now ready for use in automated or manual SPPS protocols.
-
Safety and Handling
This compound is a chemical reagent and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information.
Conclusion
This compound is a high-value chiral building block that serves as a gateway to a wide array of enantiomerically pure, fluorinated molecules. Its utility in the asymmetric synthesis of novel α-amino acids and its direct application in creating metabolically robust peptides make it an indispensable tool for medicinal chemists. The protocols detailed herein provide reliable and validated methods to leverage the unique properties of this synthon, empowering researchers to advance their drug discovery programs.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
El-Gazzar, A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918–964. [Link]
-
Karunakaran, J., et al. (2021). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 11(35), 21633-21641. [Link]
-
Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Mykhailiuk, P. K. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3239. [Link]
-
Prajapati, A. S., et al. (2023). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 13(7), 1083. [Link]
-
Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Zhang, C., & Vendrell, M. (2020). Fluorescent amino acids as versatile building blocks for chemical biology. Nature Reviews Chemistry, 4(7), 376-391. [Link]
-
Reiss, T., & Reissig, H. U. (2001). New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. Organic Letters, 3(20), 3119-3120. [Link]
-
Soloshonok, V. A., et al. (2016). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. JoVE (Journal of Visualized Experiments), (113), e54200. [Link]
- Lin, K., et al. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
Mykhailiuk, P. K. (2019). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 11(12), 1515-1533. [Link]
-
Tang, W., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(4), 100445. [Link]
-
Cabré, A., et al. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-339. [Link]
-
Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889-917. [Link]
-
Biosyntan GmbH. Special Building Blocks. [Link]
-
Gao, Y., et al. (2024). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. ACS Chemical Neuroscience, 15(1), 136-147. [Link]
-
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 226-243. [Link]
-
Xiaoyang, D., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1003. [Link]
- Ou, Y., et al. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H9ClFNO2 | CID 86810430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Fluorophenyl)glycine hydrochloride | 709665-70-3 [sigmaaldrich.com]
- 5. (2-FLUOROPHENYL)GLYCINE | 2343-27-3 [chemicalbook.com]
- 6. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid [mdpi.com]
- 7. Sci-Hub. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid / Molecules, 2019 [sci-hub.box]
- 8. Special Building Blocks - Biosyntan GmbH [biosyntan.de]
- 9. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Strategic Incorporation of (2-Fluorophenyl)glycine into Peptidomimetics for Enhanced Therapeutic Potential
Abstract
The strategic modification of peptides into peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of non-canonical amino acids is a key strategy in this endeavor, with fluorinated amino acids emerging as particularly powerful tools.[2][3][4] This application note provides a comprehensive technical guide for the incorporation of (2-Fluorophenyl)glycine, a fluorinated non-canonical amino acid, into peptide scaffolds. We will explore the unique physicochemical properties conferred by the ortho-fluoro substitution, provide detailed, field-proven protocols for both solid-phase and solution-phase synthesis, outline robust characterization methodologies, and discuss the consequential impact on the therapeutic potential of the resulting peptidomimetics.
Introduction: The Rationale for Fluorination in Peptidomimetic Design
Peptides are exquisite signaling molecules, but their translation into effective therapeutics is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics, compounds that mimic the structure and function of natural peptides, are designed to systematically address these liabilities.[1] The introduction of fluorine into amino acid side chains has become a prevalent strategy in drug design due to its profound, and often predictable, effects on molecular properties.[5][6]
(2-Fluorophenyl)glycine offers a subtle yet powerful modification to the classic Phenylglycine structure. The placement of a highly electronegative fluorine atom at the ortho position of the phenyl ring introduces unique steric and electronic effects that can be leveraged to fine-tune the biological and pharmacological profile of a peptide. This guide serves as a practical resource for researchers seeking to harness these properties through the synthetic incorporation of (2-Fluorophenyl)glycine.
Physicochemical Impact of the Ortho-Fluoro Substituent
The strategic placement of the fluorine atom in (2-Fluorophenyl)glycine imparts distinct properties that are not observed in the parent amino acid, Phenylglycine, or its para-fluorinated counterpart.
-
Electronic Effects: The potent electron-withdrawing nature of fluorine alters the electronic distribution of the aromatic ring. This can influence the pKa of nearby functional groups and modulate non-covalent interactions, such as π-π stacking and cation-π interactions, which are often critical for receptor binding.[7][8]
-
Conformational Constraint: The steric bulk of the ortho-fluoro substituent can restrict the rotation around the Cα-Cβ and Cβ-Cγ bonds. This torsional constraint pre-organizes the peptide backbone into specific conformations, potentially locking the peptidomimetic into a bioactive conformation and thereby increasing binding affinity and selectivity for its target.[8]
-
Metabolic Stability: The C-F bond is exceptionally strong and not typically susceptible to metabolic cleavage. Furthermore, the steric and electronic perturbation introduced by the fluorine atom can disrupt recognition by proteases, significantly enhancing the peptide's half-life in biological systems.[9][10][11] It is crucial to note, however, that the impact on proteolytic stability is highly context-dependent, varying with the specific enzyme and the position of the substitution relative to the cleavage site.[10][11]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule. This can enhance membrane permeability and improve pharmacokinetic properties, such as oral bioavailability and penetration of the blood-brain barrier.[4][12][13]
Table 1: Comparative Properties of Phenylglycine Analogs
| Property | Phenylglycine (Phg) | (4-Fluorophenyl)glycine | (2-Fluorophenyl)glycine | Rationale for Change |
| Electronic Nature | Aromatic | Electron-deficient ring | Highly electron-deficient ring | Inductive effect of fluorine. |
| Steric Hindrance | Moderate | Moderate | High | Ortho-position of fluorine restricts side-chain rotation. |
| Conformational Freedom | High | High | Restricted | Torsional strain imposed by the ortho-fluoro group. |
| Lipophilicity (LogP) | Increases relative to Gly | Higher than Phg | Higher than Phg | Fluorine is lipophilic. |
| Protease Resistance | Variable | Potentially Increased | Potentially Highly Increased | Steric/electronic shielding of the scissile bond.[10] |
Synthetic Incorporation Protocols
The incorporation of (2-Fluorophenyl)glycine can be achieved through standard peptide synthesis methodologies. However, its unique structure warrants specific considerations to ensure high coupling efficiency and yield.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for the routine assembly of peptides.[14][15] The following protocol is based on the robust and widely used Fmoc/tBu strategy.
Caption: Standard Fmoc-SPPS cycle for incorporating (2-Fluorophenyl)glycine.
Protocol 1: Fmoc-SPPS of a (2-Fluorophenyl)glycine-containing Peptide
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin).[15]
-
Fmoc-(S)-(2-Fluorophenyl)glycine-OH.
-
Other required Fmoc-protected amino acids.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[14]
-
Cold diethyl ether.
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a suitable SPPS reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 3 minutes. Drain and repeat with fresh deprotection solution for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling of (2-Fluorophenyl)glycine: a. In a separate vial, pre-activate a solution of Fmoc-(2-F-Phg)-OH (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Drain the wash solvent from the resin and immediately add the activated amino acid solution. c. Agitate the reaction vessel for 1-2 hours. Expert Insight: Due to potential steric hindrance from the ortho-fluoro group, a longer coupling time or a double coupling may be necessary compared to standard amino acids.[3]
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Reaction Monitoring: Perform a qualitative Kaiser test on a small sample of beads. A blue color indicates a complete reaction (free secondary amine), while yellow/orange indicates an incomplete reaction requiring a second coupling.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: a. After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum. b. Add the cold cleavage cocktail to the resin and agitate gently at room temperature for 2-3 hours.[14] c. Filter the solution to separate the resin, and collect the TFA filtrate containing the crude peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify via reverse-phase HPLC (RP-HPLC).
Solution-Phase Synthesis
While less common for long peptides, solution-phase synthesis is valuable for creating dipeptide fragments or for syntheses where specific non-standard protecting groups are required.
Protocol 2: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-(2-F-Phg)-OMe)
-
Carboxyl Protection: Prepare the methyl ester of (2-Fluorophenyl)glycine (H-(2-F-Phg)-OMe) using standard methods (e.g., SOCl₂ in methanol).
-
Coupling Reaction: a. Dissolve Boc-Ala-OH (1 eq.) in DCM/DMF. b. Add a coupling agent like EDC·HCl (1.1 eq.) and an activator like HOBt (1.1 eq.). c. Stir for 10 minutes at 0°C. d. Add a solution of H-(2-F-Phg)-OMe (1 eq.) and DIPEA (1.2 eq.) in DCM. e. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction and perform a standard aqueous work-up (e.g., washing with dilute acid, base, and brine). b. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. c. Purify the resulting crude dipeptide by flash column chromatography.
Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome for (2-F-Phg) Peptides |
| RP-HPLC | Assess purity and facilitate purification. | A single major peak indicating high purity (>95%). |
| Mass Spectrometry (LC-MS) | Confirm correct molecular weight. | Observed mass matches the calculated mass of the fluorinated peptide. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirm structure and successful incorporation. | ¹⁹F NMR shows a characteristic signal for the fluorine atom, providing a clean spectroscopic handle.[16] ¹H NMR confirms peptide bond formation.[17] |
| Circular Dichroism (CD) | Analyze secondary structure (α-helix, β-sheet). | The spectrum may show altered secondary structure propensities compared to the non-fluorinated analog due to conformational constraints.[8] |
Applications and Consequential Benefits
The incorporation of (2-Fluorophenyl)glycine is not merely an academic exercise; it is a strategic decision to engineer peptides with superior drug-like properties.
Caption: Benefits derived from incorporating (2-Fluorophenyl)glycine.
-
Enzyme Inhibitors: The constrained conformation and enhanced stability make these peptidomimetics excellent candidates for designing potent and long-lasting enzyme inhibitors.[9]
-
Receptor Modulators: By locking the peptide into a bioactive conformation, incorporation can lead to higher affinity agonists or antagonists for targets like GPCRs.
-
Antimicrobial Peptides: Enhanced stability and modified amphipathicity can lead to the development of robust antimicrobial agents with reduced susceptibility to bacterial proteases.[18][19]
-
CNS-Targeted Therapeutics: The increased lipophilicity can facilitate crossing the blood-brain barrier, opening avenues for treating neurological disorders.[12][13][20]
Conclusion
(2-Fluorophenyl)glycine is a powerful building block for the medicinal chemist's toolkit. Its incorporation into peptide scaffolds, guided by the robust synthetic and analytical protocols detailed in this note, provides a reliable pathway to engineer peptidomimetics with enhanced stability, refined conformational properties, and superior pharmacokinetic profiles. By understanding the causal relationship between the ortho-fluoro substitution and its impact on molecular behavior, researchers can rationally design next-generation peptide-based therapeutics with a higher probability of clinical success.
References
-
O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91. [Link]
-
Griffin, J., et al. (2019). Fluorinated peptide biomaterials. Advanced Healthcare Materials, 8(15), 1900205. [Link]
-
Ahangarzadeh, S., et al. (2021). Rational design, synthesis and structural characterization of peptides and peptidomimetics to target Hsp90/Cdc37 interaction for treating hepatocellular carcinoma. Bioorganic Chemistry, 115, 105193. [Link]
-
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(3), 735-753. [Link]
-
Lionetti, M. D., & Conticello, V. P. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 26(21), 6669. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Breen, J., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1439-1452. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Kries, H., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 14(15), 4059-4065. [Link]
-
Melton, S. D., et al. (2020). Incorporation of Aza-Glycine into Collagen Peptides. The Journal of Organic Chemistry, 85(3), 1706-1711. [Link]
-
Chen, W. T. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Journal of Peptides. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Drug Discovery. Molecules, 25(19), 4587. [Link]
-
Lionetti, M. D., & Conticello, V. P. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH. [Link]
-
Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2733-2744. [Link]
-
Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(78), 41257-41267. [Link]
-
Welch, J. T., et al. (2018). Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Chemical Neuroscience, 9(7), 1825-1834. [Link]
-
Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1169-1172. [Link]
-
Welch, J. T., et al. (2018). Tyr1-ψ[(Z)CF═CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Chemical Neuroscience, 9(7), 1825-1834. [Link]
-
Dhavale, D. D., et al. (2006). Studies on Novel Peptidomimetics Having Bi-Directional Dispositions of Hydroxylated D-Pro-Gly Motifs Anchored on a C(2)-symmetric Iminosugar-Based Foundation. The Journal of Organic Chemistry, 71(14), 5318-5327. [Link]
- Loffet, A. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Gao, Y., et al. (2023). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. ACS Chemical Neuroscience, 14(2), 269-280. [Link]
-
Anteunis, M. J. O., et al. (1976). NMR studies of the peptide group in dipeptides containing C-terminal glycine residue. Bulletin des Sociétés Chimiques Belges, 85(3), 151-158. [Link]
-
Breen, J., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
Brancaccio, D., et al. (2021). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Chemistry – A European Journal, 27(61), 15061-15069. [Link]
-
Juhl, M., et al. (2018). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. Journal of Peptide Science, 24(9), e3098. [Link]
-
CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]
-
Al-Hourani, B. J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(24), 5988. [Link]
-
Tadayon, M., et al. (2025). Poly(ethylene Glycol)-Based Peptidomimetics (Pegtides) of Antimicrobial Peptides. ChemBioChem, e202500258. [Link]
-
Sun, Y., et al. (2024). Identification and Characterization of Glycine‐ and Proline‐Rich Antioxidant Peptides From Antler Residues Based on Peptidomics, Machine Learning, and Molecular Docking. Journal of Food Science, 89(9), e15139. [Link]
-
Wang, W., & Wang, L. (2022). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 17(1), 59-70. [Link]
Sources
- 1. Rational design, synthesis and structural characterization of peptides and peptidomimetics to target Hsp90/Cdc37 interaction for treating hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 10. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyr1-ψ[( Z)CF═CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. mdpi.com [mdpi.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: Unveiling Protein Dynamics and Interactions with ¹⁹F NMR Spectroscopy of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Fluorine-Based Lens on Protein Behavior
In the intricate world of protein science and drug discovery, understanding the nuances of protein structure, dynamics, and interactions is paramount. While traditional biophysical techniques provide invaluable insights, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool, offering a virtually background-free window into protein behavior.[1][2][3][4] The fluorine-19 (¹⁹F) nucleus possesses a unique combination of properties that make it an exceptional NMR probe: it is a spin-1/2 nucleus with 100% natural abundance and the second-highest gyromagnetic ratio after protons, resulting in 83% of the intrinsic signal-to-noise of ¹H NMR.[5] Crucially, fluorine is almost entirely absent from biological systems, eliminating background signals that can complicate proton NMR.[3][5]
Perhaps the most significant advantage of ¹⁹F NMR is its expansive chemical shift range, which can be over 400 ppm, making it exquisitely sensitive to subtle changes in the local chemical environment.[5][6] This sensitivity allows for the detection of conformational changes, ligand binding, and post-translational modifications with exceptional resolution, often through simple one-dimensional experiments.[4][5] This application note provides a comprehensive guide to the principles, methodologies, and applications of ¹⁹F NMR for studying proteins containing fluorinated amino acids, designed to empower researchers to leverage this robust technique in their own investigations.
The Power of the ¹⁹F Probe: Why Fluorinate Your Protein?
The decision to introduce a fluorinated amino acid into a protein is driven by the desire to gain specific, high-resolution information that is often inaccessible through other methods. The rationale behind this choice is rooted in several key advantages:
-
Exceptional Sensitivity to Environment: The ¹⁹F chemical shift is highly responsive to its surroundings, including changes in solvent exposure, electrostatic fields, and van der Waals interactions.[1][4][7] This makes it an ideal reporter for monitoring protein conformational changes, folding, and dynamics.[5][8]
-
Minimal Perturbation: When judiciously chosen and incorporated, fluorinated amino acids can be minimally perturbing to the overall protein structure and function.[4][5] Replacing a hydrogen atom with a fluorine atom is a subtle modification that often preserves the native biological activity.
-
A Clean Spectroscopic Window: The absence of endogenous fluorine in most biological systems provides a "clean" NMR spectrum, free from background signals.[3][9] This allows for the unambiguous detection of the labeled protein, even in complex environments like cell lysates or in-cell NMR experiments.[9][10]
-
Versatility in Applications: From quantifying ligand binding affinities in fragment-based drug discovery to mapping protein-protein interaction interfaces and elucidating enzymatic mechanisms, the applications of protein-observed ¹⁹F NMR are vast and continue to expand.[1][2][11]
Strategic Incorporation of Fluorinated Amino Acids
The successful application of ¹⁹F NMR begins with the effective incorporation of a fluorinated amino acid into the protein of interest. There are two primary strategies for achieving this: biosynthetic incorporation and site-specific labeling.
Biosynthetic Incorporation: Global Labeling with a Fluorinated Analog
This approach involves expressing the protein in a host system (typically E. coli) where a specific natural amino acid is replaced by its fluorinated counterpart in the growth medium. Aromatic amino acids like tryptophan, tyrosine, and phenylalanine are common choices for fluorination due to their frequent presence in structurally significant regions like active sites and protein-protein interfaces.[5]
Workflow for Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids:
Caption: General workflow for biosynthetic incorporation of fluorinated aromatic amino acids in E. coli.
Site-Specific Labeling: Precision Probing with Unnatural Amino Acids
For more targeted investigations, site-specific incorporation of a fluorinated amino acid at a single, defined position is often desirable. This is achieved using amber stop codon suppression technology.[8][12][13] An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to recognize the UAG (amber) stop codon and insert a non-canonical amino acid, such as p-trifluoromethyl-L-phenylalanine, at that specific site.[12][13] This method provides a single, exquisitely sensitive probe at a location of interest.
Experimental Protocols: From Expression to Spectrum
Protocol 1: Biosynthetic Labeling with 3-Fluoro-L-Tyrosine
This protocol is adapted from methodologies for labeling proteins with fluorinated aromatic amino acids in E. coli.[5]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.
-
M9 minimal media.
-
Glucose (or other carbon source).
-
Glyphosate solution.
-
3-Fluoro-L-tyrosine, L-phenylalanine, L-tryptophan.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Inoculate a starter culture of the E. coli expression strain in LB medium and grow overnight at 37°C.
-
The next day, inoculate 1 L of M9 minimal media with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6.[5]
-
Reduce the temperature to 18°C and continue shaking for 1 hour.
-
Add 1 g of glyphosate, 50 mg of L-phenylalanine, and 50 mg of L-tryptophan to the culture.[5]
-
Add 50 mg of 3-fluoro-L-tyrosine.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]
-
Incubate the culture at 18°C for 18-20 hours with shaking.[5]
-
Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification according to standard protocols.
Protocol 2: ¹⁹F NMR Sample Preparation and Data Acquisition
Materials:
-
Purified ¹⁹F-labeled protein.
-
NMR buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).
-
Deuterium oxide (D₂O).
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Concentrate the purified ¹⁹F-labeled protein to the desired concentration (typically 25-100 µM).
-
Exchange the protein into the final NMR buffer. This can be done using dialysis, a desalting column, or repeated concentration and dilution with a centrifugal concentrator.
-
Add D₂O to a final concentration of 10% for the lock signal.
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer, which should be equipped with a probe capable of detecting ¹⁹F.
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a simple one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often not necessary for simple spectra but can improve resolution if needed.[7]
-
For ligand binding studies, acquire a baseline ¹⁹F spectrum of the protein alone. Then, titrate in the ligand of interest and acquire a series of ¹⁹F spectra at different ligand concentrations.
-
Data Analysis and Interpretation: Extracting Meaning from the Signal
The beauty of ¹⁹F NMR lies in the wealth of information that can be extracted from changes in the NMR signal.
-
Chemical Shift Perturbations (CSPs): Changes in the chemical shift of a ¹⁹F resonance upon addition of a ligand are a direct indication of binding.[14] The magnitude of the CSP can provide information about the location of the binding site relative to the fluorine probe. By titrating the ligand and monitoring the CSPs, the dissociation constant (KD) of the interaction can be determined.[14][15]
-
Line Broadening: An increase in the linewidth of a ¹⁹F resonance upon ligand binding is indicative of a change in the dynamics of the protein at that site, often associated with an intermediate exchange regime on the NMR timescale.[15]
-
Appearance of New Peaks: The emergence of new peaks can signify a slow exchange process between different conformational states of the protein, which may be induced by ligand binding or other perturbations.
Quantitative Data for Commonly Used Fluorinated Amino Acids:
| Fluorinated Amino Acid | Typical ¹⁹F Chemical Shift Range (ppm) in Proteins | Key Applications |
| 3-Fluoro-L-tyrosine | -130 to -140 | Probing conformational changes, ligand binding |
| 5-Fluoro-L-tryptophan | -120 to -135 | Studying protein folding, dynamics, and interactions |
| 4-Trifluoromethyl-L-phenylalanine | -60 to -65 | Highly sensitive probe for conformational changes and binding |
Note: Chemical shift ranges are approximate and can vary significantly depending on the local protein environment.
Applications in Drug Discovery and Beyond
The application of ¹⁹F NMR in protein studies is a rapidly growing field with significant impact, particularly in drug discovery.
Fragment-Based Drug Discovery (FBDD)
¹⁹F NMR is a cornerstone of many FBDD campaigns.[1][2][11] In a "protein-observed" ¹⁹F NMR screen, a library of small molecule fragments is screened against a ¹⁹F-labeled protein.[14][16] Hits are identified by changes in the protein's ¹⁹F NMR spectrum, providing a rapid and sensitive method for identifying binders and their binding sites.[14]
Workflow for Protein-Observed ¹⁹F NMR Fragment Screening:
Caption: Workflow for fragment-based drug discovery using protein-observed ¹⁹F NMR.
In-Cell NMR: Studying Proteins in Their Native Environment
A major challenge in structural biology is to study proteins within the complexity of a living cell. In-cell NMR using ¹⁹F-labeled proteins is a powerful approach to overcome this challenge.[9][10] The lack of background fluorine signals allows for the direct observation of the labeled protein inside the cell, providing insights into its structure, interactions, and function in a native context.[9] Recent advancements have demonstrated the feasibility of directly expressing and incorporating fluorinated amino acids in human cells for in-cell NMR studies.[6][9]
Troubleshooting and Considerations
-
Protein Expression and Folding: The incorporation of a fluorinated amino acid can sometimes affect protein expression levels or folding. It is crucial to verify that the labeled protein is correctly folded and active using other biophysical or biochemical assays.
-
Structural Perturbations: While often minimal, the possibility of structural perturbations due to the fluorine label should be considered.[17] In cases where this is a concern, fractional labeling (incorporating a mixture of the natural and fluorinated amino acid) can be a useful strategy to minimize any potential structural impact while still providing a detectable ¹⁹F signal.[17]
-
Resonance Assignment: For proteins with multiple incorporated fluorinated amino acids, assigning each resonance to a specific residue in the protein sequence is necessary for detailed structural interpretation. This can be achieved through site-directed mutagenesis, where each fluorinated residue is individually mutated back to its natural counterpart, and the disappearance of a peak in the spectrum identifies its assignment.[14]
Conclusion: A Bright Future for ¹⁹F NMR in Protein Science
¹⁹F NMR spectroscopy of fluorinated proteins offers a unique and powerful approach to unraveling the complexities of protein structure, dynamics, and interactions. Its high sensitivity, lack of background, and versatility make it an invaluable tool for both basic research and drug discovery. As methods for incorporating fluorinated amino acids become more sophisticated and NMR instrumentation continues to improve, the applications of this technique are poised to expand even further, providing ever clearer insights into the fundamental molecules of life.
References
-
Fluorine labeling of proteins for NMR studies. (2020). UCLA-DOE Biosciences. [Link]
-
Buchholz, C. R., & Pomerantz, W. C. K. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1147-1165. [Link]
-
Jackson, J. C., Mehl, R. A., & Chin, J. W. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1178-1179. [Link]
-
Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for ¹⁹F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1094-1104. [Link]
-
Barbieri, L., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4908. [Link]
-
Dalvit, C., & Vulpetti, A. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929. [Link]
-
Le, T. H. D., et al. (2023). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 28(14), 5364. [Link]
-
Prosser, R. S., & Kitevski-LeBlanc, J. L. (2021). A beginner's guide to ¹⁹F NMR and its role in drug screening. Biophysical Reports, 1(1), 100004. [Link]
-
Jackson, J. C., et al. (2007). Site-Specific Incorporation of a 19 F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Request PDF. [Link]
-
Wüthrich, K. (2014). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current Opinion in Structural Biology, 25, 61-68. [Link]
-
Kitevski-LeBlanc, J. L. (2007). Development and Application of ¹⁹F NMR of Proteins. University of Toronto. [Link]
-
Marsh, E. N. G. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1215-1221. [Link]
-
Jackson, J. C., et al. (2006). Preparation of site-specifically labeled fluorinated proteins for ¹⁹F-NMR structural characterization. Nature Protocols, 1(5), 2243-2256. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of ¹⁹F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
-
Prosser, R. S., & Kitevski-LeBlanc, J. L. (2021). A beginner's guide to ¹⁹F NMR and its role in drug screening. Biophysical Reports, 1(1), 100004. [Link]
-
Gonet, B. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495. [Link]
-
Jee, J., & Cammers-Goodwin, A. (2003). Rapid Quantification of Protein-Ligand Binding via ¹⁹F NMR Lineshape Analysis. Journal of the American Chemical Society, 125(28), 8430-8431. [Link]
-
Jackson, J. C., et al. (2006). Preparation of site-specifically labeled fluorinated proteins for ¹⁹F-NMR structural characterization. Semantic Scholar. [Link]
-
Angell, Y. L., et al. (2012). Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 7(4), 741-757. [Link]
-
Protein-based ¹⁹F NMR as a Ligand Discovery Tool. (n.d.). Bruker. [Link]
-
Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. (2014). ResearchGate. [Link]
Sources
- 1. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
Introduction: The Imperative of Chirality in Modern Pharmaceuticals
An Application Note for the Enantioselective Analysis of (2-Fluorophenyl)glycine HCl by Chiral High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and manufacturing, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drug substances.[1] Non-racemic amino acids and their derivatives are fundamental chiral building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[2] (2-Fluorophenyl)glycine is one such critical intermediate, where the stereochemical purity of its enantiomers must be rigorously controlled to ensure the safety and efficacy of the final drug product.
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the direct enantiomeric separation of this compound. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, providing a comprehensive guide from method principles to full validation according to international guidelines.
Core Principles of Chiral Recognition in HPLC
The direct separation of enantiomers via HPLC is achieved by employing a Chiral Stationary Phase (CSP). The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, enabling their separation.[3]
For the separation of amino acids like (2-Fluorophenyl)glycine, several classes of CSPs have proven effective:
-
Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin offer a complex array of interaction sites, including peptide pockets, hydroxyl groups, and ionizable functionalities. This versatility allows for multiple interaction mechanisms—such as hydrogen bonding, ionic interactions, and inclusion complexing—making them highly effective for the zwitterionic and polar nature of amino acids.[2][4]
-
Crown Ether CSPs: These phases are particularly well-suited for separating primary amino acids.[5] The chiral recognition mechanism involves the complexation of the protonated primary amine group of the analyte within the crown ether cavity, with additional interactions dictating enantioselectivity.[6]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs, capable of resolving a broad range of racemates through a combination of hydrogen bonding, π-π stacking, and steric interactions.[7]
For this application, a teicoplanin-based macrocyclic glycopeptide CSP was selected due to its demonstrated success in resolving underivatized amino acids in a polar ionic mode, which offers excellent selectivity and robustness.[4]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: CHIROBIOTIC™ T (Teicoplanin) column, 250 x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Methanol (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Triethylamine (TEA) (≥99.5%)
-
Acetic Acid (Glacial, ≥99.7%)
-
(±)-(2-Fluorophenyl)glycine HCl Racemic Standard
-
(S)-(-)-(2-Fluorophenyl)glycine HCl and (R)-(+)-(2-Fluorophenyl)glycine HCl enantiomeric standards (if available for peak identification).
-
Deionized Water (18.2 MΩ·cm)
-
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.03 / 0.02, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Ethanol |
Rationale for Parameter Selection:
-
Mobile Phase: The polar ionic mode, consisting of an alcohol with small amounts of acid and base, is highly effective for amino acids on teicoplanin CSPs.[2] Acetic acid and triethylamine serve to control the ionization state of both the analyte's amino and carboxyl groups and the CSP's ionizable sites, which is critical for achieving enantioselective interactions.
-
Diluent: Ethanol is chosen as the diluent for its compatibility with the mobile phase and good solubility for the analyte's HCl salt form.
Solution Preparation
-
Mobile Phase Preparation: For every 1 L of mobile phase, add 300 µL of glacial acetic acid and 200 µL of triethylamine to 1 L of HPLC-grade methanol. Mix thoroughly and degas before use.
-
Standard Solution (0.5 mg/mL): Accurately weigh 5.0 mg of (±)-(2-Fluorophenyl)glycine HCl racemic standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with Ethanol.
-
Sample Solution (0.5 mg/mL): Prepare the sample containing this compound in the same manner as the standard solution.
Analytical Workflow
The overall process from sample preparation to final report generation is outlined below.
Caption: Workflow for Chiral HPLC Analysis and Validation.
System Suitability and Expected Results
Before sample analysis, the system suitability must be confirmed by injecting the racemic standard solution six times. This ensures the chromatographic system is performing adequately.
Table 1: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rₛ) | ≥ 2.0 | Ensures baseline separation between the enantiomer peaks. |
| Tailing Factor (T) | ≤ 1.5 | Confirms good peak shape, free from excessive tailing. |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injections. |
Table 2: Expected Chromatographic Performance
| Parameter | Expected Value |
| Retention Time (Peak 1) | ~ 8.5 min |
| Retention Time (Peak 2) | ~ 10.2 min |
| Resolution (Rₛ) | > 2.5 |
| Elution Order | Typically L-enantiomer before D-enantiomer on this phase, but must be confirmed with standards. |
(Note: Retention times are approximate and may vary slightly based on system-specific dead volume and column condition.)
Method Validation Protocol (ICH Q2(R1))
To demonstrate that an analytical procedure is suitable for its intended purpose, a full validation is required.[8] The following protocols are based on the ICH Q2(R1) guideline.[9][10]
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze diluent, placebo, and spiked sample. | No interference at the retention times of the enantiomers. Peak purity analysis (if using PDA) should pass. |
| Linearity | Prepare a 5-point calibration curve for the minor enantiomer (e.g., from LOQ to 2.0% of the major enantiomer concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the major enantiomer with known amounts of the minor enantiomer at 3 levels (e.g., LOQ, 1.0%, 1.5%). | Mean recovery between 90.0% and 110.0% for the minor enantiomer. |
| Precision | Repeatability: 6 replicate preparations of a sample spiked with the minor enantiomer. Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 10.0% for the minor enantiomer. |
| Limit of Quantitation (LOQ) | Determine the concentration with a signal-to-noise ratio (S/N) of ~10. Validate by analyzing samples at this concentration for accuracy and precision. | Accuracy and precision criteria must be met at the LOQ level. Typically ~0.1% of the nominal concentration. |
| Robustness | Systematically vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase modifier concentrations (±10%). | System suitability parameters must remain within acceptance criteria. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Incorrect mobile phase composition. 2. Column degradation or contamination. 3. Incorrect column connected. | 1. Prepare fresh mobile phase, ensuring correct ratios of acid/base. 2. Flush the column with a strong solvent (e.g., Ethanol) or replace the column. 3. Verify the correct column is installed. |
| Peak Tailing | 1. Active sites on silica (column aging). 2. Extracolumn dead volume. 3. Sample overload. | 1. Use a new column. 2. Check and optimize tubing and connections. 3. Reduce sample concentration or injection volume. |
| Drifting Baseline | 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Column temperature fluctuation. | 1. Equilibrate the column for at least 30-60 minutes. 2. Ensure mobile phase is well-mixed and degassed. 3. Verify the column oven is stable at the set temperature. |
| Variable Retention Times | 1. Pump malfunction or leak. 2. Inconsistent mobile phase preparation. 3. Poor column thermostatting. | 1. Check pump pressure for stability; perform maintenance if needed. 2. Ensure consistent mobile phase preparation protocol. 3. Ensure the column is fully inside the thermostatting compartment. |
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the chiral HPLC analysis of this compound enantiomers. The method utilizes a teicoplanin-based chiral stationary phase to achieve excellent, baseline resolution in a robust polar ionic mobile phase. The detailed procedures for analysis, system suitability, and full method validation in accordance with ICH Q2(R1) guidelines ensure that the method is reliable and suitable for its intended purpose in a regulated research or quality control environment. The inclusion of a troubleshooting guide further provides practical insights for routine application.
References
-
Chiral HPLC Separations. Phenomenex.
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers.
-
Enantioseparation of D,L-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate.
-
Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. National Center for Biotechnology Information (PMC).
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
Amino Acid and Peptide Chiral Separations. Sigma-Aldrich (Merck).
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
-
This compound. PubChem, National Center for Biotechnology Information.
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Korean Chemical Society).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
-
(2-FLUOROPHENYL)GLYCINE. ChemicalBook.
-
Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed, National Center for Biotechnology Information.
-
Basics of chiral HPLC. Sigma-Aldrich (Merck).
-
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
Glycine. PubChem, National Center for Biotechnology Information.
-
DL-(2-Chlorophenyl)glycine. DrugBank.
-
2-(2-Chlorophenyl)glycine. Tokyo Chemical Industry Co., Ltd.
-
ICH Q2 Validation of Analytical Procedures. YouTube.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Mastering the Synthesis of Fluorinated Peptides: Advanced Solid-Phase Protocols and Mechanistic Insights
Introduction: The Transformative Power of Fluorine in Peptide Therapeutics
The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in modern drug discovery and development. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly enhance the therapeutic potential of peptide-based drugs.[1][2] By introducing fluorine, researchers can modulate peptide conformation, improve metabolic stability against enzymatic degradation, increase hydrophobicity and bioavailability, and enhance binding affinity to biological targets.[3][4][5] However, the very electronic properties that make fluorine a valuable addition also present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols.[6][7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of advanced Fmoc-based SPPS protocols specifically tailored for the successful incorporation of fluorinated amino acids. We will delve into the mechanistic underpinnings of the challenges encountered, offer field-proven strategies to overcome them, and provide detailed, step-by-step protocols for the synthesis, cleavage, and characterization of fluorinated peptides.
The Fluorine Challenge: Understanding and Overcoming Reduced Reactivity
The primary obstacle in the SPPS of fluorinated peptides is the diminished reactivity of the fluorinated amino acid building blocks. The strong electron-withdrawing nature of fluorine atoms decreases the nucleophilicity of the α-amino group, making peptide bond formation less efficient compared to their non-fluorinated counterparts.[7] This can lead to incomplete couplings, lower crude peptide purity, and the accumulation of deletion sequences, particularly when incorporating sterically hindered or multiple fluorinated residues.
To address this, a multi-faceted approach involving optimized coupling reagents, reaction conditions, and strategic protocol modifications is necessary.
Optimizing the Coupling Step: A Comparative Analysis of Reagents
The choice of coupling reagent is paramount for driving the acylation of the sterically hindered and electronically deactivated amino group of a fluorinated amino acid to completion. While standard carbodiimide-based reagents like DIC may suffice for simple fluorinated residues, more challenging couplings necessitate the use of more potent uronium/aminium or phosphonium salt-based reagents.
| Coupling Reagent | Reagent Type | Key Advantages | Considerations |
| HATU | Aminium/Uronium Salt | High reactivity, low racemization, effective for hindered couplings.[3][9] | Higher cost. |
| HCTU | Aminium/Uronium Salt | High reactivity, comparable to HATU, more cost-effective.[10] | |
| PyBOP | Phosphonium Salt | Efficient for hindered couplings, good solubility.[9][11] | Can be less effective than HATU/HCTU for very difficult couplings.[3] |
| DIC/OxymaPure® | Carbodiimide/Additive | Cost-effective, low racemization. | May require longer coupling times or double coupling for difficult residues. |
Expert Insight: For most fluorinated amino acids, particularly those with fluorine on an aromatic ring (e.g., 4-F-Phe), a combination of DIC and OxymaPure® with extended coupling times can be effective and economical. However, for more challenging residues like those with perfluoroalkyl chains (e.g., hexafluoroleucine) or α-trifluoromethyl groups, HATU or HCTU are strongly recommended to ensure high coupling efficiency and minimize the formation of deletion sequences.
Diagram: Generalized Fmoc-SPPS Workflow for Fluorinated Peptides
Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis of fluorinated peptides.
Detailed Protocols
Protocol 1: Standard Fmoc-SPPS of a Peptide Containing 4-Fluorophenylalanine
This protocol is suitable for the incorporation of a single fluorinated aromatic amino acid into a peptide sequence.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Phe(4-F)-OH)
-
DMF (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: DIC and OxymaPure®
-
DIPEA
-
DCM
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 15-20 minutes.[12] Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Phe(4-F)-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM and dry under vacuum for at least 1 hour.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.[13]
-
Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Microwave-Assisted SPPS of a Peptide Containing Hexafluoroleucine
This protocol is designed for the incorporation of sterically hindered and poorly reactive perfluoroalkylated amino acids. Microwave irradiation can significantly accelerate the sluggish coupling kinetics.[9][14]
Materials:
-
High-swelling resin (e.g., ChemMatrix® or TentaGel®)
-
Fmoc-protected amino acids (including Fmoc-HfLeu-OH)
-
NMP (peptide synthesis grade)
-
20% (v/v) Piperidine in NMP
-
Coupling reagent: HATU
-
DIPEA
-
Cleavage cocktail: Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5, v/v/v/v/v)[15]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in NMP for 30-60 minutes.
-
Fmoc Deprotection (Microwave):
-
Treat the resin with 20% piperidine in NMP.
-
Irradiate in a microwave peptide synthesizer at a set temperature (e.g., 75°C) for 3-5 minutes.[14]
-
Wash the resin thoroughly with NMP.
-
-
Amino Acid Coupling (Microwave):
-
In a separate vial, dissolve Fmoc-HfLeu-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.
-
Add the activated amino acid solution to the resin.
-
Irradiate in the microwave synthesizer at a set temperature (e.g., 90°C) for 10-15 minutes.[16]
-
Perform a Kaiser test to confirm complete coupling. A double coupling may be required.
-
-
Washing: Wash the resin with NMP.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid.
-
Final Deprotection: Perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM and dry thoroughly.
-
Treat the resin with Reagent K for 3-4 hours at room temperature. The use of a robust scavenger cocktail like Reagent K is advisable for complex peptides to prevent side reactions.[15]
-
Precipitate, wash, and dry the crude peptide as described in Protocol 1.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Managing Side Reactions in Fluorinated Peptide Synthesis
While the primary challenge is incomplete coupling, other common SPPS side reactions can also occur and may be influenced by the presence of fluorinated residues.
-
Racemization: Fluorinated amino acids are not inherently more prone to racemization than their non-fluorinated counterparts. However, the use of more potent coupling reagents and longer reaction times to overcome poor reactivity can increase the risk. The addition of an auxiliary nucleophile like OxymaPure® or HOAt can help suppress racemization.
-
Aspartimide Formation: This side reaction is sequence-dependent (Asp-Gly, Asp-Ser) and not directly caused by fluorination. However, the extended coupling times or elevated temperatures used for fluorinated residues could potentially exacerbate this issue.
-
Cleavage-Related Side Reactions: The high hydrophobicity of some highly fluorinated peptides can lead to aggregation during cleavage and purification. Using cleavage cocktails with scavengers like TIS is crucial to quench reactive cations generated from protecting groups, which could otherwise modify sensitive residues.[7][13] For peptides containing both fluorinated residues and other sensitive amino acids like Trp, Cys, or Met, a comprehensive scavenger cocktail such as Reagent K is recommended.[15]
Diagram: Decision Tree for Coupling Reagent Selection
Caption: Decision tree for selecting an appropriate coupling reagent based on the type of fluorinated amino acid.
Characterization of Fluorinated Peptides
Standard analytical techniques are employed to characterize the final purified fluorinated peptides:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity. The increased hydrophobicity of fluorinated peptides may require adjustment of the mobile phase gradient (e.g., a higher percentage of organic solvent).
-
Mass Spectrometry (MS): To confirm the molecular weight and identity of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for structural elucidation, and ¹⁹F NMR is a powerful tool to confirm the incorporation and study the local environment of the fluorinated residue.
Conclusion: A Roadmap to Success
The synthesis of fluorinated peptides, while presenting unique challenges, is a readily achievable goal with the appropriate strategies and protocols. By understanding the mechanistic basis of the reduced reactivity of fluorinated amino acids, selecting potent coupling reagents, optimizing reaction conditions through techniques like microwave irradiation, and employing robust cleavage and purification methods, researchers can successfully incorporate these valuable building blocks into their peptide sequences. The protocols and insights provided in this guide serve as a comprehensive resource to empower scientists in harnessing the full potential of peptide fluorination for the development of next-generation therapeutics.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated amino acids in protein design and engineering. Accounts of Chemical Research, 45(10), 1694-1703.
- Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to
- Holmgren, R. A., & Bretscher, L. E. (2014). Fluorinated proteins: from design and synthesis to structure and stability. Annual Review of Biochemistry, 83, 471-493.
- Brigaud, T., et al. (2010). Synthesis of Peptides Containing α-Trifluoromethyl-α-Amino Acids. Journal of Organic Chemistry, 75(15), 5035-5043.
- Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide.
- BenchChem. (2025). optimizing cleavage conditions for peptides containing modified amino acids.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. (n.d.). Beilstein Journals.
- Coin, I., et al. (2017). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(7-8), 494-508.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Sufrin, J. R., et al. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA.
- CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PubMed Central.
- Side reactions in the SPPS of Cys-containing peptides. (n.d.). PubMed.
- Fluoro-substituted prolines as structural labels for solid st
- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2025).
- Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides
- Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
- Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Retrieved from Luxembourg Bio Technologies website.
- Taylor & Francis Online. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides.
Sources
- 1. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cem.de [cem.de]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
Application Notes & Protocols: Strategic Protection of (2-Fluorophenyl)glycine for Advanced Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as potency, selectivity, and metabolic stability. (2-Fluorophenyl)glycine, an analog of phenylalanine, is of particular interest due to the unique electronic properties conferred by the fluorine atom.[1] However, its effective integration into peptide chains via Solid-Phase Peptide Synthesis (SPPS) necessitates a robust and well-considered protecting group strategy. This guide provides an in-depth analysis of N-terminal and C-terminal protection schemes for (2-Fluorophenyl)glycine, detailed experimental protocols for the preparation of key building blocks, and a discussion of the challenges and mitigation strategies pertinent to this unique residue.
Introduction: The Significance of Fluorination in Peptide Therapeutics
Fluorine has been termed a "superstar" in medicinal chemistry for its ability to profoundly alter a molecule's biological profile. The introduction of a fluorine atom, particularly on an aromatic ring, can enhance binding affinity through new electronic interactions, block sites of metabolic degradation, and modulate pKa and lipophilicity.[1] (2-Fluorophenyl)glycine provides a tool for introducing these benefits directly into the peptide backbone.
The primary challenge in any peptide synthesis is the precise and controlled formation of amide bonds.[2] This requires the temporary masking of all other reactive functional groups, including the α-amino group of one amino acid and the α-carboxyl group of another, to prevent unwanted side reactions and polymerization.[3][4] The selection of these protecting groups is critical; they must be stable to the coupling conditions yet readily and selectively removable without compromising the integrity of the growing peptide chain.[5] This principle of "orthogonality," where different protecting groups can be removed under distinct conditions, is fundamental to a successful synthesis.[6][7]
For (2-Fluorophenyl)glycine, the bulky and electron-withdrawing nature of the 2-fluorophenyl side chain introduces specific steric and electronic considerations that must be addressed during the synthesis planning.
N-Terminal Protection: A Strategic Choice Between Fmoc and Boc
The two dominant strategies in modern solid-phase peptide synthesis are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[5][8] The choice between them dictates the entire synthetic approach, including the resin, side-chain protecting groups, and final cleavage conditions.
The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy
The Fmoc group is the cornerstone of the most common SPPS methodology due to its mild deprotection conditions.[9][10] It is removed by a secondary amine, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11] This mild basic condition preserves acid-labile side-chain protecting groups (e.g., t-butyl esters) and the acid-sensitive linkers connecting the peptide to the resin.[12]
Advantages for (2-Fluorophenyl)glycine:
-
Orthogonality: The mild base deprotection is orthogonal to the final trifluoroacetic acid (TFA)-based cleavage from the resin and removal of side-chain protectors, simplifying the overall process.[5]
-
Versatility: A wide array of acid-labile side-chain protecting groups are compatible with this strategy.[13]
Potential Challenges:
-
Aggregation: Repetitive piperidine treatment does not disrupt inter-chain hydrogen bonding, which can lead to peptide aggregation, especially with hydrophobic residues like (2-Fluorophenyl)glycine.[14][15] This can result in incomplete coupling and deprotection steps.
-
Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[11] Sequences with (2-Fluorophenyl)glycine as the second residue may be susceptible.
The Boc (tert-Butoxycarbonyl) Strategy
The Boc strategy employs a temporary N-terminal Boc group, which is removed with a moderately strong acid like TFA.[16] Side-chain protecting groups are typically benzyl-based and are removed simultaneously with cleavage from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF).[17]
Advantages for (2-Fluorophenyl)glycine:
-
Reduced Aggregation: The repetitive TFA deprotection steps help to disrupt secondary structures and keep the peptide chain solvated, which can be a significant advantage when synthesizing peptides containing aggregation-prone residues.[15]
-
High Stability: The Boc group is extremely stable to a wide range of reaction conditions outside of strong acid.
Potential Challenges:
-
Harsh Final Cleavage: The use of HF for final cleavage requires specialized equipment and can degrade sensitive peptides.
-
Acid-Catalyzed Side Reactions: Repetitive acid treatment can lead to side reactions if the peptide sequence contains sensitive residues.[12]
Data Summary: Comparison of N-Terminal Protecting Groups
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | 20% Piperidine in DMF (Mild Base)[11] | 25-50% TFA in DCM (Strong Acid)[17] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[16] | Benzyl-based (e.g., Bzl); removed by HF |
| Final Cleavage | Strong Acid (e.g., 95% TFA)[18] | Very Strong Acid (e.g., Anhydrous HF)[10] |
| Key Advantage | Mild conditions, high compatibility. | Superior for aggregation-prone sequences.[15] |
| Key Disadvantage | Potential for aggregation during synthesis. | Harsh final cleavage, requires special handling. |
Strategic Workflow Diagrams
The choice of protecting group defines the entire synthetic pathway. The following diagrams illustrate the core decision-making process and the cyclical nature of solid-phase synthesis.
Caption: High-level decision workflow for choosing a protecting group strategy.
Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following protocols provide detailed, validated methodologies for the preparation and use of protected (2-Fluorophenyl)glycine.
Protocol 1: Synthesis of N-Boc-(2-Fluorophenyl)glycine
This protocol describes the protection of the α-amino group of (2-Fluorophenyl)glycine using di-tert-butyl dicarbonate ((Boc)₂O). The procedure is adapted from standard methods for Boc protection of amino acids.[19][20]
Materials:
-
(2-Fluorophenyl)glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (2-Fluorophenyl)glycine (1.0 eq.) in a 1:1 mixture of dioxane and 1 M aqueous NaHCO₃ solution (using 2.2 eq. of NaHCO₃). Stir at room temperature until a clear solution is obtained.
-
Boc Protection: Add a solution of (Boc)₂O (1.1 eq.) in dioxane dropwise to the stirring amino acid solution over 20 minutes.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor reaction completion by TLC (thin-layer chromatography).
-
Work-up: a. Concentrate the reaction mixture in vacuo to remove the dioxane. b. Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate (2x) to remove unreacted (Boc)₂O and other non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath. Carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate of the product should form.
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Isolation: Combine the organic extracts, wash with brine (1x), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield N-Boc-(2-Fluorophenyl)glycine as a white solid.
Self-Validation:
-
Expected Yield: >90%
-
Quality Control: The product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp.
Protocol 2: Synthesis of N-Fmoc-(2-Fluorophenyl)glycine
This protocol details the N-terminal protection using 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu).[9]
Materials:
-
(2-Fluorophenyl)glycine
-
9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve (2-Fluorophenyl)glycine (1.0 eq.) in 10% aqueous NaHCO₃ solution. Add acetone until a homogenous solution is formed.
-
Fmoc Protection: To this solution, add Fmoc-OSu (1.05 eq.) portion-wise while stirring vigorously.
-
Reaction: Let the mixture stir at room temperature for 4-6 hours. Monitor by TLC.
-
Work-up: a. Remove the acetone under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts.
-
Acidification & Precipitation: Cool the aqueous phase in an ice bath and acidify to pH 2 with 1 M HCl. A white precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold diethyl ether.
-
Drying: Dry the product under high vacuum to obtain N-Fmoc-(2-Fluorophenyl)glycine.
Self-Validation:
-
Expected Yield: >85%
-
Quality Control: Confirm structure and purity via NMR and mass spectrometry. The product should be a free-flowing white powder.
Protocol 3: Manual Fmoc-SPPS Incorporation of (2-Fluorophenyl)glycine
This protocol outlines a single coupling cycle for adding Fmoc-(2-F-Phe)Gly-OH to a growing peptide chain on a solid support.[21]
Materials:
-
Peptidyl-resin (with free N-terminal amine)
-
N-Fmoc-(2-Fluorophenyl)glycine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: If starting a new cycle, deprotect the N-terminal Fmoc group of the resin-bound peptide by treating it with 20% piperidine/DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Activation Solution: In a separate vial, dissolve N-Fmoc-(2-Fluorophenyl)glycine (3.0 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6.0 eq.) in a minimal amount of DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation solution to the swelled, deprotected peptidyl-resin in the reaction vessel. Agitate the mixture using nitrogen bubbling or mechanical shaking at room temperature.
-
Reaction Monitoring: The standard coupling time is 1-2 hours. Due to the potential steric hindrance of the 2-fluorophenyl group, a longer coupling time (e.g., 4 hours or double coupling) may be necessary. Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Next Cycle: The resulting peptidyl-resin, now one residue longer, is ready for the next Fmoc deprotection and coupling cycle.
Troubleshooting and Advanced Considerations
Incorporating bulky, non-canonical amino acids can present challenges not seen in routine peptide synthesis.[22]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The 2-fluorophenyl group is bulky and may slow the reaction rate.[14] Peptide Aggregation: The growing peptide chain collapses on the resin, blocking reactive sites. | Extend Reaction Time: Increase coupling time to 4 hours or overnight. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid. Use a Stronger Activator: Substitute HBTU with HATU or COMU. Change Solvents: Add a small percentage of a chaotropic agent or switch to N-methyl-2-pyrrolidone (NMP). Microwave Synthesis: Employ microwave-assisted SPPS to increase reaction kinetics and disrupt aggregation. |
| Slow Fmoc Deprotection | Peptide Aggregation: Piperidine cannot access the N-terminal Fmoc group efficiently. | Use DBU: Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution to accelerate deprotection.[17] Increase Temperature: Perform the deprotection step at a slightly elevated temperature (e.g., 35-40°C). |
| Low Purity After Cleavage | Side Reactions: Incomplete coupling or deprotection in previous steps leads to deletion sequences. Premature Deprotection: The protecting group is not fully stable to all conditions. | Capping: After each coupling step, "cap" any unreacted free amines by acetylating them with acetic anhydride and DIPEA. This terminates the deletion sequence, simplifying purification. Optimize Strategy: Ensure the chosen protecting groups are fully orthogonal. For Fmoc-SPPS, verify the stability of side-chain protectors to 20% piperidine. |
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104–126. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik. Retrieved from [Link]
-
Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. (n.d.). Phcno. Retrieved from [Link]
-
Coin, I., et al. (2013). Protecting Groups in Peptide Synthesis. Springer Protocols. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Wtat-peptide. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Protecting groups in peptide synthesis. In Amino acid protecting groups (pp. 97-132). Humana Press. Retrieved from [Link]
-
Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. Retrieved from [Link]
-
Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Production of peptides containing poly-gly sequences using fmoc chemistry. (2010). Google Patents.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation. Retrieved from [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journals. Retrieved from [Link]
-
Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry. Retrieved from [Link]
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024). Peptide Machines. Retrieved from [Link]
-
Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. peptide.com [peptide.com]
- 9. innospk.com [innospk.com]
- 10. Automated Peptide Synthesizers [peptidemachines.com]
- 11. chempep.com [chempep.com]
- 12. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. peptide.com [peptide.com]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. Page loading... [wap.guidechem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. blog.mblintl.com [blog.mblintl.com]
Application Notes and Protocols for the Use of (2-Fluorophenyl)glycine in Therapeutic Peptide Development
Introduction: The Strategic Advantage of Incorporating (2-Fluorophenyl)glycine in Peptide Therapeutics
The landscape of therapeutic peptide development is in a constant state of evolution, driven by the need to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability.[1] A key strategy to address these challenges is the site-specific incorporation of non-natural amino acids.[2] Among these, (2-Fluorophenyl)glycine [(2-F)Phg], a synthetic amino acid, has emerged as a valuable tool for medicinal chemists. The introduction of a fluorine atom onto the phenyl ring of phenylalanine offers a unique combination of steric and electronic properties that can profoundly influence the pharmacological profile of a peptide.
The fluorine atom, being highly electronegative and relatively small, can induce favorable conformational changes, enhance binding affinity to target receptors, and, crucially, increase resistance to enzymatic degradation by proteases.[3] This heightened stability is a critical factor in extending the in-vivo half-life of peptide-based drugs, thereby improving their therapeutic efficacy. These modifications can lead to more potent and durable therapeutic agents for a wide range of diseases, including metabolic disorders, cancer, and infectious diseases.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (2-Fluorophenyl)glycine in the design and synthesis of next-generation therapeutic peptides. It outlines detailed protocols for solid-phase peptide synthesis (SPPS), characterization, and biological evaluation, grounded in established scientific principles and practical laboratory experience.
I. Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (2-Fluorophenyl)glycine
Solid-phase peptide synthesis is the cornerstone for the assembly of peptides incorporating non-natural amino acids like (2-F)Phg.[4] The most common and versatile approach is the Fmoc/tBu strategy, which offers mild deprotection conditions, preserving the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[4][5]
Key Considerations for Incorporating Fmoc-(2-Fluorophenyl)glycine:
The incorporation of Fmoc-(2-F)Phg presents unique challenges due to the steric hindrance imparted by the fluorinated phenyl ring. The electronegativity of the fluorine substituent can also impact the reactivity of the carboxylic acid group.[6] Therefore, careful optimization of coupling conditions is essential to ensure high coupling efficiency and prevent the formation of deletion sequences.
Recommended Coupling Reagents:
Due to the potential for slower coupling kinetics, the use of highly efficient coupling reagents is recommended. Urionium-based reagents, such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are particularly effective.[7][8] These reagents rapidly form activated esters, driving the coupling reaction to completion. The use of carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole) is also a viable, though potentially less rapid, alternative.[8]
General Workflow for SPPS of a (2-F)Phg-Containing Peptide
Caption: General workflow for the solid-phase synthesis of a peptide containing (2-Fluorophenyl)glycine.
Detailed Protocol for Manual SPPS of a Model Peptide
Model Peptide Sequence: Ac-Tyr-(2-F)Phg-Gly-Phe-Met-NH₂
Materials:
-
Rink Amide resin (for C-terminal amide)[9]
-
Fmoc-protected amino acids (including Fmoc-(2-F)Phg)
-
Coupling reagent: HCTU[7]
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)[7]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Capping agent (optional): Acetic anhydride/DIPEA in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[4]
-
Precipitation solvent: Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF (5 x 1 min).[7]
-
First Amino Acid Coupling (Fmoc-Met-OH):
-
Pre-activate Fmoc-Met-OH (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. A negative result (no color change) indicates complete coupling.
-
Wash the resin with DMF (5 x 1 min).
-
-
Iterative Synthesis Cycles (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-(2-F)Phg-OH, Fmoc-Tyr(tBu)-OH):
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.
-
For Fmoc-(2-F)Phg-OH coupling: Due to potential steric hindrance, extend the coupling time to 4 hours or perform a double coupling (repeating the coupling step with a fresh solution of activated amino acid).
-
-
N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal tyrosine, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus. Wash with DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
II. Characterization of (2-F)Phg-Containing Peptides
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.
Analytical Techniques:
| Technique | Purpose | Typical Parameters |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the crude and purified peptide. | Column: C18 stationary phase. Mobile Phase: Gradient of water and acetonitrile, both containing 0.1% TFA. Detection: UV absorbance at 214 nm and 280 nm.[10][11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the synthesized peptide. | Ionization: Electrospray Ionization (ESI). Analyzer: Time-of-Flight (TOF) or Quadrupole. Mobile Phase: Typically uses formic acid instead of TFA to avoid ion suppression.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure and conformational dynamics of the peptide in solution. | 2D NMR experiments (TOCSY, NOESY/ROESY) are used to assign proton resonances and identify through-space correlations between protons, which are then used to calculate the peptide's structure. ¹⁹F NMR can be used to probe the local environment of the fluorine atom.[13][14][15][16] |
III. Evaluation of Peptides Containing (2-Fluorophenyl)glycine
The incorporation of (2-F)Phg is intended to enhance the therapeutic properties of a peptide. The following assays are crucial for evaluating these enhancements.
Proteolytic Stability Assay
This assay determines the resistance of the peptide to degradation by proteases, a key indicator of its in-vivo stability.
Protocol:
-
Peptide Incubation: Incubate the (2-F)Phg-containing peptide and its non-fluorinated counterpart at a final concentration of 30-50 µmol/L in a relevant biological matrix (e.g., human serum, plasma, or a specific protease solution like trypsin or chymotrypsin) at 37°C.[10][17]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the incubation mixture.[18]
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as 3% (w/v) trichloroacetic acid (TCA).[10][17]
-
Analysis: Analyze the samples by RP-HPLC. Quantify the amount of remaining intact peptide at each time point by measuring the peak area relative to the t=0 sample.[10][17]
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide.
Receptor Binding Assay
This assay measures the affinity of the peptide for its biological target, which is a critical determinant of its potency. Competitive binding assays are commonly employed.[19][20]
Protocol:
-
Assay Setup: In a multiwell plate, combine the receptor preparation (e.g., cell membranes expressing the target receptor), a constant concentration of a radiolabeled or fluorescently labeled ligand known to bind the receptor, and varying concentrations of the unlabeled test peptide ((2-F)Phg-containing peptide or control).[19][21]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand. For membrane preparations, this is typically achieved by rapid filtration through a glass fiber filter plate, which traps the membranes and the bound ligand.[19]
-
Detection: Quantify the amount of bound labeled ligand. For radioligands, this is done using a scintillation counter.[19]
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[20]
Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of peptides containing (2-Fluorophenyl)glycine.
IV. Conclusion
The incorporation of (2-Fluorophenyl)glycine into therapeutic peptides represents a powerful strategy for enhancing their drug-like properties. By leveraging the unique characteristics of fluorine, researchers can design peptides with improved proteolytic stability and potentially modulated receptor affinity. The protocols and guidelines presented herein provide a robust framework for the successful synthesis, characterization, and evaluation of these modified peptides. Careful execution of these methodologies will enable the development of more effective and resilient peptide-based therapeutics, ultimately contributing to the advancement of medicine.
V. References
-
Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 1143, pp. 41-59). Humana Press.
-
Receptor Binding Assays. (n.d.). Retrieved from MilliporeSigma website: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from University of California, Irvine, Department of Chemistry website: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. (2020). Expert Opinion on Drug Discovery, 15(12), 1457-1471.
-
A Practical Guide to Solid-Phase Peptide Synthesis. (n.d.). Retrieved from AAPPTec website: [Link]
-
Production of peptides containing poly-gly sequences using fmoc chemistry. (2010). Google Patents. Retrieved from
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from AAPPTec website: [Link]
-
Receptor Binding Assay. (n.d.). Retrieved from Creative Bioarray website: [Link]
-
Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. (2014). Amino Acids, 46(12), 2735-2745.
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (2021). ACS Spring 2021. American Chemical Society.
-
SPPS Reagents Explained: A Complete Guide. (2022, September 24). CEM Corporation. [Video]. YouTube. [Link]...
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS ONE, 12(6), e0178943.
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS ONE, 12(6), e0178943.
-
¹⁹F NMR-tags for peptidyl prolyl conformation analysis. (2019). Organic & Biomolecular Chemistry, 17(34), 7869-7873.
-
Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2014). Amino Acids, 46(12), 2735-2745.
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). Pharmaceuticals, 15(10), 1201.
-
Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. (2024). Molecules, 29(3), 643.
-
Cleavage of synthetic peptides. (2015). Google Patents. Retrieved from
-
A new two-step deprotection/cleavage procedure for t-butoxycarbonyl (Boc) based solid phase peptide synthesis. (1991). International Journal of Peptide and Protein Research, 38(6), 555-561.
-
Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2023, March 13). ACD/Labs. [Video]. YouTube. [Link]...
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent Technologies.
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2019). Biomaterials, 217, 119293.
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2021). International Journal of Molecular Sciences, 22(19), 10738.
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (2017). Methods in Molecular Biology, 1563, 135-151.
-
Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. (2021). Journal of Mass Spectrometry, 56(10), e4778.
-
Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (2016). In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 57-65). Humana Press.
-
Developments in Peptide-based Drug Design: An Odyssey in Medicinal Chemistry. (2023). Journal of Medicinal Chemistry, 8(3), 1000253.
-
HPLC and mass spectrometry analysis of 9. (n.d.). ResearchGate. Retrieved from [Link]
-
Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS. (2022). Lund University Publications.
-
Development Trends of Peptide Pharmaceuticals. (2024, February 29). Patsnap Synapse. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
- 9. 用於合成 GLP-1 的構建基材、樹脂和偶联試劑 [sigmaaldrich.com]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 11. agilent.com [agilent.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 14. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes & Protocols: A Guide to the Analytical Characterization of Peptides Containing (2-Fluorophenyl)glycine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic profiles, improved stability, and novel functionalities. Among these, (2-Fluorophenyl)glycine (2-F-Phg) presents a unique set of opportunities and analytical challenges. The introduction of a fluorine atom at the ortho position of the phenylglycine side chain imparts distinct steric and electronic properties that can profoundly influence peptide conformation and bioactivity. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the robust characterization of peptides containing this intriguing amino acid.
The Analytical Imperative: Why (2-Fluorophenyl)glycine Demands a Multi-faceted Approach
The structural nuances introduced by (2-Fluorophenyl)glycine necessitate a rigorous analytical workflow to ensure peptide identity, purity, and conformational integrity. A multi-technique approach is not merely recommended; it is essential for a comprehensive understanding of these modified peptides. The strategic placement of the fluorine atom can influence chromatographic behavior, mass spectral fragmentation patterns, and induce specific conformational preferences that must be thoroughly elucidated.
This application note will navigate through the critical analytical methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in their peptide development endeavors.
Chromatographic Strategies for Purification and Purity Assessment
High-performance liquid chromatography (HPLC) is the workhorse for both the purification and purity analysis of synthetic peptides.[1][2] The presence of (2-Fluorophenyl)glycine can subtly alter the hydrophobicity of a peptide, necessitating careful method development.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity.[3] The general principle involves a non-polar stationary phase (commonly C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA).[2][4]
Causality in Method Development: The fluorophenyl group in 2-F-Phg increases the hydrophobicity of the peptide compared to a native glycine residue. This generally leads to longer retention times on RP-HPLC columns. The ortho-fluoro substitution may also introduce subtle steric effects that can influence interactions with the stationary phase, making gradient optimization crucial.
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient tailored to the specific peptide is essential. A common starting point is a 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Ion-Exchange Chromatography (IEX)
For peptides with multiple charged residues, IEX can be a powerful complementary technique for purification, separating molecules based on their net charge.[5]
Data Presentation: Expected Chromatographic Behavior
| Technique | Parameter | Peptide with Glycine | Peptide with (2-Fluorophenyl)glycine | Rationale |
| RP-HPLC | Retention Time | Shorter | Longer | Increased hydrophobicity from the fluorophenyl group. |
| IEX | Retention Time | Dependent on net charge | Generally similar to the glycine counterpart, assuming no change in ionizable groups. | The 2-F-Phg side chain is uncharged at typical pH ranges. |
Unveiling the Molecular Identity: Mass Spectrometry
Mass spectrometry (MS) is indispensable for confirming the molecular weight and sequence of peptides.[1][6] When dealing with non-natural amino acids, high-resolution mass spectrometry is particularly valuable for unambiguous identification.[7]
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for analyzing peptides, providing accurate molecular weight information.
Causality in Spectral Interpretation: The presence of (2-Fluorophenyl)glycine will result in a predictable mass shift compared to its glycine-containing analog. The mass of a 2-F-Phg residue is 167.16 g/mol , while glycine is 75.07 g/mol . This mass difference is a key diagnostic marker.
Protocol 2: Molecular Weight Confirmation by ESI-MS
-
Sample Preparation: Prepare a 10-50 µM solution of the peptide in 50:50 acetonitrile:water with 0.1% formic acid. Formic acid is preferred over TFA for MS applications as it causes less ion suppression.[2][4]
-
Instrumentation: Infuse the sample into an ESI-MS system.
-
Data Acquisition: Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide.
-
Data Analysis: Deconvolute the resulting multi-charged ion series to determine the monoisotopic molecular weight. Compare this with the theoretical molecular weight of the peptide containing (2-Fluorophenyl)glycine.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
Tandem MS (MS/MS) is crucial for confirming the amino acid sequence and locating the position of the (2-Fluorophenyl)glycine residue. Collision-induced dissociation (CID) is a common fragmentation method.[6]
Causality in Fragmentation: The fragmentation pattern of peptides containing glycine can show a preference for cleavage at the N-terminal side of the glycine residue.[8] While specific fragmentation rules for 2-F-Phg are not extensively documented, it is reasonable to anticipate that the bulky fluorophenyl group may influence fragmentation pathways. Careful analysis of the b- and y-ion series is necessary to pinpoint the location of the modification.
Caption: Workflow for peptide sequencing by tandem mass spectrometry.
Probing Conformation: Spectroscopic Techniques
The incorporation of (2-Fluorophenyl)glycine can significantly impact the secondary structure of a peptide. Spectroscopic techniques are vital for elucidating these conformational changes.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful method for studying the secondary structure of peptides in solution.[9][10] It measures the differential absorption of left and right circularly polarized light by chiral molecules.[11] The peptide backbone conformation dictates the resulting CD spectrum, with characteristic spectra for α-helices, β-sheets, and random coils.[9]
Causality in Conformational Analysis: The bulky and sterically constrained nature of the (2-Fluorophenyl)glycine side chain can act as a "helix-breaker" or, conversely, promote specific turns or folded structures. Comparing the CD spectrum of the modified peptide to its native counterpart provides direct insight into these conformational perturbations.
Protocol 3: Conformational Analysis by CD Spectroscopy
-
Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrumentation: Use a CD spectrometer with a quartz cuvette of 1 mm path length.
-
Data Acquisition: Scan the sample in the far-UV region (190-250 nm) at a controlled temperature.
-
Data Analysis: Process the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the spectral features to determine the predominant secondary structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information. For peptides containing (2-Fluorophenyl)glycine, ¹⁹F NMR is a particularly powerful tool.[12][13]
Causality in NMR Analysis: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[14] The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it a valuable reporter of peptide conformation and interactions.[14] Changes in the ¹⁹F chemical shift upon binding to a target or changes in solvent conditions can provide detailed information about the environment of the 2-F-Phg residue.
Data Presentation: Key NMR Observables
| NMR Experiment | Information Gained | Relevance to (2-F-Phg) Peptides |
| 1D ¹⁹F NMR | Chemical shift of the fluorine atom. | Reports on the local environment and conformational changes. |
| 2D ¹H-¹H TOCSY/COSY | Spin system identification for amino acid residues. | Confirms the presence and integrity of the 2-F-Phg residue. |
| 2D ¹H-¹H NOESY | Through-space proton-proton distances (<5 Å). | Provides constraints for 3D structure determination. |
| ¹H-¹⁹F HOESY | Through-space correlations between fluorine and protons. | Helps to position the fluorophenyl group within the peptide structure. |
Sequence Verification: Edman Degradation
While MS/MS is the dominant technique for peptide sequencing, Edman degradation can serve as an orthogonal method for N-terminal sequence confirmation.[15][16] This classical technique involves the sequential cleavage and identification of N-terminal amino acids.[17]
Causality and Limitations: Edman degradation is generally compatible with non-natural α-amino acids that have an unprotected α-amino group.[18] The unique phenylthiohydantoin (PTH) derivative of (2-Fluorophenyl)glycine would need to be identified, likely by co-elution with a synthesized standard. However, a major drawback is that this method is not suitable for peptides with a blocked N-terminus.[15]
Caption: Integrated analytical workflow for characterizing 2-F-Phg peptides.
Conclusion
The analytical characterization of peptides containing (2-Fluorophenyl)glycine is a critical undertaking that requires a synergistic application of chromatographic and spectroscopic techniques. By understanding the underlying principles and applying the detailed protocols outlined in this guide, researchers can confidently establish the identity, purity, and conformational properties of these novel peptides, thereby accelerating their development as next-generation therapeutics and research tools.
References
- A Comparative Guide to Sequencing Peptides with Unnatural Amino Acids: Edman Degradation vs. Mass Spectrometry - Benchchem. (n.d.).
- New method of peptide cleavage based on Edman degradation. (2013). PMC - NIH.
- Edman degradation. (n.d.). Wikipedia.
- Protein Sequencing of Edman Degradation. (2018). Creative Proteomics Blog.
- Edman Degradation: The Protease Digestion of a Protein. (n.d.). Longdom Publishing.
- 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. (2003). PubMed.
- A Comparative Guide to the Circular Dichroism Spectroscopy of Peptides Incorporating Fmoc-D-Phe(2-F). (n.d.). Benchchem.
- 4‐Fluorophenylglycine as a Label for 19 F NMR Structure Analysis of Membrane‐Associated Peptides. (n.d.). Scilit.
- Circular dichroism of peptides. (n.d.). PubMed.
- Glycine and beta-branched residues support and modulate peptide helicity in membrane environments. (n.d.). PubMed.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate.
- DL-2-(o-fluorophenyl)glycine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- A Comparative Guide to NMR Spectroscopic Analysis for Conformational Studies of 2-Fluorophenylalanine Peptides. (n.d.). Benchchem.
- A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. (2025). PubMed Central.
- peptide nmr. (n.d.).
- Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide.
- Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin. (2022). PMC - NIH.
- Achieve Highly Pure Peptides with High Performance Flash Chromatography. (n.d.).
- Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec.
- Using Glycinylation, a Chemical Derivatization Technique, for the Quantitation of Ubiquitinated Proteins. (n.d.). PMC - PubMed Central.
- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (n.d.). Agilent.
- Chemical characterization of biological peptide using modern analytical techniques. (2025). IOSR Journal.
- Co-oligopeptides of aromatic amino acids and glycine with a variable distance between the aromatic residues. V. pH-dependent conformational changes in peptides containing two adjacent tryptophyl residues as evidenced by circular dichroism studies. (n.d.). PubMed.
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent.
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Gly-OH. (n.d.). Benchchem.
- Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS. (n.d.). Lund University Publications.
- Influence of glycine in CID peptide fragmentation. These 4 spectra are... (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. bachem.com [bachem.com]
- 4. agilent.com [agilent.com]
- 5. polypeptide.com [polypeptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Edman degradation - Wikipedia [en.wikipedia.org]
- 16. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 17. longdom.org [longdom.org]
- 18. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Racemization of Phenylglycine Derivatives in Peptide Coupling
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of phenylglycine (Phg) and its derivatives into peptide sequences is of significant interest in medicinal chemistry due to their presence in various biologically active compounds, including antimicrobial and antiviral agents.[1] However, the synthesis of phenylglycine-containing peptides is often complicated by a high propensity for racemization at the α-carbon, particularly during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[2][3] This loss of stereochemical integrity can lead to diastereomeric impurities that are difficult to separate and can have profound effects on the final peptide's biological activity.
This technical guide provides an in-depth analysis of the causes of phenylglycine racemization during peptide coupling and offers field-proven troubleshooting strategies and optimized protocols to maintain the stereochemical fidelity of your synthetic peptides.
The Root of the Problem: Understanding Phenylglycine Racemization
The primary reason for the increased susceptibility of phenylglycine to racemization lies in the heightened acidity of its α-proton.[4][5][6] This acidity is a consequence of the phenyl ring's ability to stabilize the resulting carbanion through resonance. During the base-catalyzed activation and coupling steps of peptide synthesis, this α-proton can be readily abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of the original stereochemistry.[4]
It is a critical and common misconception that the Fmoc deprotection step is the main culprit for this racemization. Extensive studies have demonstrated that the crucial step for epimerization is, in fact, the base-catalyzed coupling of the activated Fmoc-protected phenylglycine residue.[1][2][3][7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the incorporation of phenylglycine derivatives and provides actionable solutions.
Q1: I'm observing significant diastereomeric impurities after coupling a phenylglycine residue. What is the most likely cause?
A1: The most probable cause is the combination of the base and coupling reagent used during the activation and coupling of the Fmoc-phenylglycine derivative.[1] Standard coupling conditions, particularly those employing strong bases like N,N-diisopropylethylamine (DIPEA), are known to promote significant racemization of phenylglycine.[1] The choice of coupling reagent also plays a pivotal role, with some reagents being more prone to inducing epimerization than others.[8]
Q2: Which bases are recommended to minimize racemization, and why?
A2: The selection of the base is arguably the most critical factor in controlling phenylglycine racemization. Weaker, sterically hindered bases are highly recommended over stronger, less hindered ones.
-
Recommended Bases: 2,4,6-trimethylpyridine (TMP or collidine) and 2,6-dimethylpyridine (DMP) have demonstrated excellent results in suppressing racemization.[1][2][3]
-
Bases to Avoid for Phenylglycine Coupling: N,N-diisopropylethylamine (DIPEA) should be avoided for this specific step due to its high basicity (pKa ~10.1), which readily promotes the abstraction of the acidic α-proton of phenylglycine.[1]
The rationale behind using weaker, sterically hindered bases is that they are sufficiently basic to catalyze the coupling reaction but are less likely to deprotonate the α-carbon. Their steric bulk can also play a role in disfavoring the formation of the planar enolate intermediate.[1][9]
Q3: How does my choice of coupling reagent impact the degree of racemization?
A3: Your choice of coupling reagent is another critical determinant of stereochemical purity. Uronium and phosphonium salt-based reagents are generally preferred, but even within these classes, there are significant differences.
-
Highly Recommended Coupling Reagents:
-
COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate): This third-generation uronium coupling reagent has shown superior performance in minimizing racemization, especially when paired with a weak base like TMP.[1]
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium-based reagent is also highly effective at preserving the stereochemistry of phenylglycine during coupling.[1][2][3]
-
-
Moderately Effective Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): While commonly used, HATU generally results in more racemization than COMU or DEPBT for phenylglycine coupling, though it is superior to HBTU and PyBOP.[1]
-
-
Reagents to Use with Caution:
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): These reagents tend to result in a higher degree of racemization for phenylglycine compared to the recommended alternatives.[1]
-
The combination of an optimal coupling reagent with a suitable weak base provides a synergistic effect in preserving the desired stereoisomer.[1]
Q4: Can additives help in suppressing racemization?
A4: Yes, the use of additives can be beneficial. Additives such as 1-hydroxybenzotriazole (HOBt), 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), and 1-hydroxy-7-azabenzotriazole (HOAt) have been shown to suppress racemization during peptide coupling.[10] These additives function by forming active esters that are more reactive towards the amine component of the growing peptide chain than they are towards intramolecular cyclization to the racemization-prone oxazolone intermediate.[8]
Q5: Does reaction temperature play a role in phenylglycine racemization?
A5: Yes, temperature is a significant factor. Elevated temperatures can increase the rate of racemization by providing the necessary activation energy for the deprotonation of the α-carbon.[5][6] It is therefore advisable to perform the coupling of phenylglycine derivatives at controlled, lower temperatures (e.g., 0 °C to room temperature) if racemization is a persistent issue.[5]
Q6: Are there any "green" solvent alternatives that can help?
A6: Interestingly, recent research has shown that certain green solvent mixtures can surprisingly suppress racemization, even under microwave-assisted conditions which typically involve higher temperatures.[6] For instance, a mixture of Anisole/NOP (75:25) was found to result in no detectable racemization for a model dipeptide containing phenylglycine, outperforming DMF under the same conditions.[6] This suggests that the solvent environment can play a more complex role than simply polarity and warrants consideration for particularly challenging sequences.
Q7: I am working with a 4-hydroxyphenylglycine derivative. Is it more or less prone to racemization than unsubstituted phenylglycine?
A7: A 4-hydroxyphenylglycine (Hpg) derivative is generally less prone to racemization than unsubstituted phenylglycine (Phg).[4] The hydroxyl group at the para-position is an electron-donating group, which reduces the acidity of the α-proton through a mesomeric effect. This makes the proton less likely to be abstracted by a base, thus decelerating the rate of racemization. Conversely, electron-withdrawing substituents on the phenyl ring would be expected to increase the propensity for racemization.[4]
Data-Driven Decision Making
The following tables summarize the impact of different bases and coupling reagents on the stereochemical purity of a model peptide containing phenylglycine.
Table 1: Effect of Base on the Percentage of Correct Diastereomer
| Coupling Reagent | Base | pKa of Base | % Correct Diastereomer |
| HATU | DIPEA | 10.1 | ~80-85% |
| HATU | NMM | 7.38 | ~88-90% |
| HATU | TMP | 7.43 | ~93% |
| HATU | DMP | N/A | ~93% |
Data synthesized from literature findings.[1]
Table 2: Effect of Coupling Reagent (with Optimized Base) on the Percentage of Correct Diastereomer
| Coupling Reagent | Base | % Correct Diastereomer |
| HBTU | DIPEA | Low |
| PyBOP | DIPEA | Low |
| HATU | DIPEA | Moderate |
| DMTMM-BF4 | TMP | High |
| DEPBT | TMP | >98% |
| COMU | TMP | >98% |
Data synthesized from literature findings.[1]
Visualizing the Path to Stereochemical Purity
The following workflow provides a decision-making guide for minimizing racemization when incorporating phenylglycine derivatives.
Caption: Decision workflow for minimizing phenylglycine racemization.
Experimental Protocol: Racemization-Minimized Coupling of Fmoc-L-Phenylglycine
This protocol details a robust method for coupling Fmoc-L-Phenylglycine onto a resin-bound peptide, designed to minimize epimerization.
Materials:
-
Fmoc-L-Phenylglycine
-
Peptide-resin with a free N-terminal amine
-
Coupling Reagent: COMU
-
Base: 2,4,6-trimethylpyridine (TMP)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using standard procedures (e.g., 20% piperidine in DMF).
-
Thoroughly wash the resin with DMF (6 times) and DCM (3 times), followed by a final wash with DMF (3 times) to remove residual piperidine.
-
-
Activation Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-L-Phenylglycine (3 equivalents relative to resin substitution) and COMU (3 equivalents) in a minimal amount of anhydrous DMF.
-
Add TMP (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated Fmoc-L-Phenylglycine solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling can be extended or a second coupling can be performed.
-
Once the coupling is complete (Kaiser test is negative), drain the reaction mixture.
-
Wash the resin thoroughly with DMF (6 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid.
-
By following this protocol, which combines a highly efficient, low-racemization coupling reagent (COMU) with a weak, sterically hindered base (TMP), the risk of epimerization during the incorporation of phenylglycine can be significantly reduced, leading to a final peptide product of high diastereomeric purity.[1]
References
-
Liang, Z., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(21), 2095-2098. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]
-
Gao, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry, 6(1), 1-9. [Link]
-
FAO AGRIS. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. [Link]
-
El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 321-327. [Link]
-
D'Errico, S., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. RSC Sustainability. [Link]
-
Han, Y., et al. (1997). Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Amino Acids like (2-Fluorophenyl)glycine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, particularly when incorporating sterically hindered amino acids such as (2-Fluorophenyl)glycine. The inherent bulk of these residues presents a significant challenge to standard coupling protocols, often resulting in low yields, incomplete reactions, and an increased risk of epimerization.[1][2]
This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the knowledge to make informed decisions, optimize your synthetic strategies, and achieve successful outcomes in your demanding research projects.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of peptides containing bulky residues is often plagued by a set of common problems. This section identifies these issues, explores their root causes, and offers targeted, field-proven solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Efficiency | Insufficient Reagent Reactivity: Standard coupling reagents like DCC/DIC may not be potent enough to overcome the steric barrier.[3] | Upgrade to a High-Potency Reagent: Switch to a uronium/aminium or phosphonium salt-based reagent. HATU is often considered the gold standard for difficult couplings, with COMU and PyAOP also being highly effective.[4][5] |
| Steric Hindrance: The bulky side chain of (2-Fluorophenyl)glycine physically obstructs the approach of the activated carboxyl group and the incoming amine.[1] | Employ Double Coupling: After the initial coupling reaction, repeat the step with a fresh solution of activated amino acid and reagents.[6] | |
| Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the solid support, masking the reactive N-terminus. | Improve Solvation: Use "magic" solvent mixtures like DCM/DMF/NMP (1:1:1) to disrupt secondary structures and improve reagent access.[6] | |
| Epimerization/Racemization | Over-activation: Prolonged pre-activation times, especially with highly reactive coupling reagents, can lead to the formation of an oxazolone intermediate, which is prone to racemization.[7][8] | Minimize Pre-activation Time: Pre-activate the amino acid for a shorter duration (e.g., 1-2 minutes) immediately before adding it to the resin.[4] |
| Base-Mediated Racemization: The choice and amount of base can significantly influence the rate of epimerization. | Use a Non-Nucleophilic Hindered Base: Employ a base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9] Using a weaker base like N-methylmorpholine (NMM) can also be beneficial in some cases.[10] | |
| Side Reactions (e.g., Guanidinylation) | Excess Uronium/Aminium Reagent: Reagents like HATU and HBTU can react with the free N-terminal amine to form a guanidinium group, capping the peptide chain.[5] | Use Phosphonium-Based Reagents: Switch to a phosphonium salt like PyBOP or PyAOP, which do not cause this side reaction.[5][10] |
| Incomplete Deprotection | Inefficient Fmoc Removal: Steric hindrance around the N-terminus can impede the access of the deprotection reagent (e.g., piperidine). |
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered amino acids like (2-Fluorophenyl)glycine so difficult to couple?
A1: The primary challenge is steric hindrance. The bulky side chain of (2-Fluorophenyl)glycine physically shields the alpha-carbon and the reacting carboxyl and amino groups. This obstruction slows down the rate of the nucleophilic attack required for peptide bond formation, making the reaction kinetically unfavorable.[1][2] Furthermore, as the peptide chain grows, it can adopt secondary structures or aggregate, further limiting the accessibility of the reactive sites.[6]
Q2: What is the fundamental difference between carbodiimide, phosphonium, and uronium/aminium coupling reagents?
A2: The key difference lies in the activated species they form with the carboxylic acid.
-
Carbodiimides (e.g., DCC, DIC) form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange or lead to racemization, necessitating the use of additives like HOBt or Oxyma.[9][11]
-
Phosphonium salts (e.g., PyBOP, PyAOP) and Uronium/Aminium salts (e.g., HBTU, HATU, COMU) convert the carboxylic acid into a more stable and highly reactive active ester (OBt, OAt, or Oxyma ester). These reagents are generally more efficient and lead to less epimerization than carbodiimides, especially for difficult couplings.[1]
Q3: When should I choose HATU, and when might COMU be a better option?
A3: Both HATU and COMU are excellent choices for coupling sterically hindered amino acids.
-
HATU is often considered the benchmark for high coupling efficiency due to the formation of a highly reactive OAt ester.[4][5] The anchimeric assistance from the pyridine nitrogen in the HOAt leaving group further enhances its reactivity.
-
COMU is a newer generation reagent that incorporates the OxymaPure leaving group.[9] It offers reactivity comparable to or even exceeding HATU in some cases and has a superior safety profile, as Oxyma is not explosive like HOAt.[4][9] COMU also exhibits excellent solubility in a wide range of solvents.[4][12] The choice often comes down to a balance of desired reactivity, safety considerations, and cost.
Q4: What is the role of additives like HOBt, HOAt, and Oxyma?
A4: These additives play a crucial dual role in peptide coupling. Firstly, they act as "trapping" agents for the highly reactive intermediate formed by the coupling reagent (e.g., the O-acylisourea from carbodiimides), converting it into a more stable but still highly reactive active ester.[7] This minimizes side reactions. Secondly, and critically, they are racemization suppressants. By providing a less basic environment compared to the direct reaction, they reduce the likelihood of oxazolone formation, the primary pathway for racemization.[7][11] HOAt is generally more effective at suppressing racemization than HOBt due to the electronic effect of the pyridine nitrogen.
Q5: Can I just increase the reaction time and temperature to improve coupling efficiency?
A5: While extending the reaction time (e.g., from 1-2 hours to overnight) or increasing the temperature can help drive a sluggish reaction to completion, these are not always the optimal first steps.[6] Prolonged reaction times, especially at elevated temperatures, can increase the risk of side reactions and epimerization. Microwave-assisted peptide synthesis (MAPS) is a more controlled way to use temperature to accelerate couplings, often leading to higher yields and purities in shorter times.[6] However, it is generally recommended to first optimize the coupling reagent and solvent system before resorting to significantly longer reaction times or higher temperatures.
Experimental Protocols & Methodologies
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is designed for coupling a sterically hindered amino acid like (2-Fluorophenyl)glycine onto a solid-phase resin.
Materials:
-
Fmoc-protected (2-Fluorophenyl)glycine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminus, thoroughly wash the resin with DMF (3 x 1 min).
-
First Coupling - Amino Acid Activation:
-
First Coupling - Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-(2-Fluorophenyl)glycine.
-
Final Washing: After the second coupling, wash the resin extensively with DMF (5 x 1 min) to remove all excess reagents and byproducts.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a third coupling may be considered, though this is rare with this protocol.
Visualizing the Chemistry: Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate key concepts in coupling sterically hindered amino acids.
The Challenge of Steric Hindrance
Caption: Steric clash between bulky side chains hinders peptide bond formation.
Decision Workflow for Coupling Reagent Selection
Caption: Decision tree for selecting an optimal coupling reagent.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Subirs, M., et al. (2011). Applications of Peptide Coupling Reagents – An Update. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 38-46.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemInform, 35(25).
- Albericio, F., & Carpino, L. A. (2002). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 102(12), 4411-4448.
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CD ComputaBio. Available from: [Link]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733–5739.
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available from: [Link]
- Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
-
The Crucial Role of Coupling Reagents in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219.
- El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Tetrahedron Letters, 50(48), 6705-6709.
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. Available from: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available from: [Link]
- Li, J., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 16(15), 4462-4471.
- El-Faham, A., & Albericio, F. (2007). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 11(4), 439-446.
- El-Faham, A., & Albericio, F. (2018). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 11(21), 3731-3744.
-
El-Faham, A., & Albericio, F. (2018). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. Available from: [Link]
-
Optimizing Peptide Coupling: Key Techniques. Angene. Available from: [Link]
-
HATU coupling - what's the best order?. Reddit. Available from: [Link]
- Dudkin, V. Y., et al. (2006). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 128(49), 15622–15630.
- Fujii, N., et al. (1987). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 30(6), 740-746.
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link]
- Lee, S., et al. (2019). Oxidative peptide bond formation of glycine–amino acid using 2-(aminomethyl)malononitrile as a glycine unit.
- Kumar, A., et al. (2021). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scienmag.com [scienmag.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
Solubility challenges of (2-Fluorophenyl)glycine HCl in organic solvents
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Solubility Challenges in Organic Solvents.
Welcome to the technical support center for (2-Fluorophenyl)glycine HCl. As Senior Application Scientists, we understand that navigating the physicochemical properties of specialized reagents is crucial for experimental success. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome the common solubility hurdles associated with this amino acid hydrochloride in organic media.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you may encounter during your work. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.
Q1: My this compound is not dissolving in a common solvent like Methanol or DMF, even with vortexing. What should I do next?
A1: This is a common challenge stemming from the high lattice energy of the crystalline salt and the ionic nature of the molecule.[1] this compound is a salt, making it highly polar. While solvents like Methanol (MeOH) and Dimethylformamide (DMF) are polar, they may not be sufficient to overcome the intermolecular forces at room temperature.
Your immediate strategy should follow a systematic, multi-step approach to diagnose and solve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Dissolution Failure.
Recommended Steps:
-
Apply Gentle Heat: For most solid solutes, solubility increases with temperature.[2][3] Use a water bath to gently warm your solution to 40-50°C. This provides the energy needed to break the crystal lattice bonds. Causality: The dissolution process for many salts is endothermic, meaning it absorbs heat. By providing thermal energy, you shift the equilibrium towards dissolution.
-
Introduce Sonication: If heating is not desirable or insufficient, use an ultrasonic bath. Sonication uses high-frequency sound waves to create micro-cavitations, which physically break apart the solid particles and enhance solvent interaction at the surface.
-
Re-evaluate Your Solvent Choice: If the above steps fail, your chosen solvent may be inappropriate. Consult the solvent guide in Table 1 and consider an alternative. For instance, if you are in DMF (a polar aprotic solvent), you might try a polar protic solvent like methanol or a specialized solvent like DMSO.
Q2: The compound dissolved with heat, but it precipitated (crashed out) as soon as it cooled to room temperature. How do I create a stable solution?
A2: This indicates you have created a supersaturated solution. The solution holds more solute at an elevated temperature than is thermodynamically stable at room temperature. Upon cooling, the system returns to equilibrium by precipitating the excess solute.
Solutions:
-
Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound is soluble. This is a common practice in crystallization studies but may not be suitable for all reactions.
-
Use a Co-solvent System: This is often the most practical solution. The goal is to modify the polarity of the primary solvent to better accommodate the solute.[2] For this compound, which is highly polar, adding a small amount of an even more polar co-solvent can be effective.
-
Example: If your primary solvent is DMF, adding 1-5% (v/v) of water can dramatically increase the solubility of the hydrochloride salt. Caution: Ensure that this small amount of water is compatible with your downstream application (e.g., it will not interfere with a water-sensitive reaction).
-
-
Formulate at a Lower Concentration: You may be exceeding the compound's maximum solubility at room temperature. Re-prepare the solution at a lower concentration to see if a stable solution can be achieved without heating.
Q3: I need to use a non-polar solvent like Dichloromethane (DCM) or Toluene for my reaction, but this compound shows virtually no solubility. Is there a way to make this work?
A3: Direct dissolution in non-polar solvents is highly unlikely due to the "like dissolves like" principle.[4] The ionic HCl salt is at one extreme of polarity, while DCM and Toluene are at the other.
Strategies:
-
Phase-Transfer Catalysis: If your experiment involves a reaction, a phase-transfer catalyst (PTC) can be used. The PTC transports the ionic solute from a solid phase (or a polar liquid phase) into the non-polar organic phase where the reaction occurs. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).
-
In-situ Base Addition (Deprotonation): You can convert the HCl salt back to the free amino acid in situ. The free form, being a zwitterion, is less polar than the salt and may exhibit slightly better (though often still poor) solubility in some organic solvents.[5]
-
Protocol: Add a stoichiometric equivalent (1.0 to 1.1 eq) of a non-nucleophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to a suspension of the compound in your solvent.[5] The base will neutralize the HCl, forming a soluble ammonium salt and the free (2-Fluorophenyl)glycine.
-
Self-Validation: The visual disappearance of the solid and the formation of a clear or hazy solution indicates success. However, be aware that the newly formed triethylammonium chloride may also be insoluble. This method is best for reactions where the free amine is the desired reactant.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging to dissolve in organic solvents?
A1: The difficulty arises from its molecular structure. As an amino acid hydrochloride, it is an ionic compound, or salt.
Caption: Solute-Solvent Interaction Diagram.
In the solid state, the positive charge on the ammonium group (-NH₃⁺) and the negative charge of the chloride anion (Cl⁻) are locked in a crystal lattice. To dissolve, the solvent molecules must provide enough energy to break this lattice and must be polar enough to surround and stabilize the resulting ions.[4] Non-polar organic solvents lack the ability to stabilize these charges, leading to insolubility. Even many polar organic solvents struggle to match the solvating power of water.
Q2: What are the best starting solvents for solubility screening?
A2: Always start with polar solvents and work your way down in polarity based on your experimental needs. A systematic screening is the most reliable approach.
Table 1: Qualitative Solubility Guide for this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Troubleshooting Notes |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High (Water) to Moderate (MeOH) | These solvents can hydrogen bond and have high polarity, making them the best candidates. If solubility is low in MeOH, try adding a small percentage of water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Moderate to Sparingly Soluble | High polarity but cannot donate hydrogen bonds. DMSO is often the most powerful solvent in this class. Gentle heating is frequently required. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Very Low / Insoluble | Lower polarity and inability to stabilize the salt form. Often unsuitable without modification (e.g., base addition). |
| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble | Insufficient polarity to dissolve the ionic salt. Use is only feasible with strategies like phase-transfer catalysis. |
| Hydrocarbons | Toluene, Hexane, Heptane | Insoluble | Non-polar. These are anti-solvents and can be used to precipitate the compound from a more polar solution. |
Q3: How can I quantitatively determine the solubility in my specific solvent system?
A3: A small-scale experimental protocol is the most accurate way to determine solubility for your specific lot of material and solvent grade.
Experimental Protocol: Small-Scale Solubility Screening
Objective: To determine the approximate solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
HPLC-grade organic solvents
-
Glass vials (e.g., 2 mL or 4 mL) with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
Methodology:
-
Preparation: Accurately weigh a small, excess amount of this compound (e.g., 20 mg) into a tared glass vial. Record the exact mass.
-
Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in a thermostatically controlled shaker set to your desired experimental temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a set period (a minimum of 4 hours is recommended, 24 hours is ideal to ensure equilibrium is reached). Continuous agitation is crucial.
-
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for 30 minutes to allow undissolved solids to settle.
-
Sample Collection: Carefully draw a small aliquot of the supernatant (the clear liquid phase) using a syringe. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic, undissolved particles.
-
Solvent Evaporation: Weigh the vial containing the filtered solution. Then, carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dried solute is achieved.
-
Calculation:
-
Mass of dissolved solute = (Final weight of vial + dried solute) - (Weight of empty vial).
-
Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of solvent used for the aliquot (mL).
-
This self-validating protocol provides a reliable, quantitative measure of solubility in your specific system, forming a trustworthy basis for your subsequent experiments.
References
-
PubChem. This compound | C8H9ClFNO2. National Center for Biotechnology Information. [Link]
-
Thomas, C. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]
-
Miller, D. et al. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]
-
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]
-
Gala, U. et al. (2015). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]
-
Reddit User Discussion. (2022). How to tackle compound solubility issue. r/labrats. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, Paper 159. University of Rhode Island. [Link]
-
TutorVista. (2010, May 5). Factors Affecting Solubility. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
ResearchGate. (2023, August 6). How do i dissolve glycine in DMF? [Link]
-
Gomaa, E. A. et al. (2013). Dissociation, Association and Solvation Parameters for Saturated Glycine in Various Solvents at 298.15 K. Science and Technology, 3(4), 83-88. [Link]
-
ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]
Sources
Technical Support Center: Troubleshooting Low Incorporation Efficiency of Non-Natural Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Inefficiency
The site-specific incorporation of non-natural amino acids (nnAAs) into proteins has unlocked unprecedented possibilities in protein engineering, drug discovery, and fundamental biology. This powerful technology, however, often faces a significant hurdle: low incorporation efficiency. This can manifest as low yields of the desired full-length protein, high levels of truncated protein, or competition from canonical amino acids at the target site.
This guide provides a structured approach to troubleshooting, breaking down the complex process of nnAA incorporation into its key components. By systematically evaluating each step, you can pinpoint the bottleneck in your specific system and implement targeted solutions.
Core Principles of nnAA Incorporation
Successful nnAA incorporation relies on an orthogonal translation system (OTS) that functions efficiently alongside the host cell's native translational machinery. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. The aaRS must specifically recognize and charge the nnAA onto the suppressor tRNA, which then delivers the nnAA to the ribosome in response to a reassigned codon, most commonly the amber stop codon (UAG).
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if I see very low or no full-length protein?
A: The first step is to confirm the expression and activity of the core components of your orthogonal system: the aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA. A common issue is insufficient levels of either component. Verify their expression via Western blot (for a tagged aaRS) or Northern blot (for the tRNA). Additionally, ensure that the nnAA is present in the culture medium at an optimal concentration and that the cells are healthy.[1][2]
Q2: I observe a significant amount of truncated protein. What does this indicate?
A: A prominent truncated protein band suggests that translation is terminating at the amber (UAG) codon instead of incorporating the nnAA. This is a classic sign of inefficient amber suppression.[1] The primary cause is competition between your suppressor tRNA and the host's release factors (e.g., RF1 in E. coli) at the UAG codon.[1][3]
Q3: Can the nnAA itself be the problem?
A: Absolutely. The nnAA must be readily taken up by the host cells and be non-toxic at the concentrations required for efficient incorporation.[4][5] Some nnAAs may have poor solubility or stability in culture media. It's also crucial to ensure the nnAA is not being degraded by host metabolic pathways.[6]
Q4: How does the genetic context of the amber codon affect incorporation efficiency?
A: The nucleotides surrounding the UAG codon can significantly influence suppression efficiency.[3][7][8] This "context effect" is thought to be related to how the ribosome interacts with the mRNA and the release factors. For instance, in prokaryotes, purine bases immediately following the UAG codon have been shown to enhance nnAA incorporation.[7] If possible, altering the sequence flanking the amber codon through silent mutations can be a powerful optimization strategy.[7]
Q5: I see some full-length protein even without adding the nnAA. What causes this "leaky" suppression?
A: Leaky suppression, or the incorporation of a canonical amino acid at the UAG codon in the absence of the nnAA, indicates a lack of orthogonality.[9][10] This can happen if an endogenous aaRS weakly recognizes and charges the suppressor tRNA with a natural amino acid, or if the engineered aaRS has some affinity for a natural amino acid.[11][12] This is a critical issue for protein homogeneity and function.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic, question-driven approach to diagnosing and resolving common issues.
Guide 1: Issues with the Orthogonal Translation System (OTS)
-
Underlying Principle: The aaRS is the heart of the orthogonal system. It must be expressed at sufficient levels, be catalytically active, and exhibit high fidelity for the nnAA over any of the 20 canonical amino acids.[13][14][15] Reduced activity or lack of specificity are common failure points.
-
Troubleshooting Steps & Rationale:
-
Verify aaRS Expression: Use a tagged aaRS (e.g., His-tag, FLAG-tag) and perform a Western blot on cell lysates. This confirms that the protein is being produced.
-
Optimize aaRS Expression Levels: Both too little and too much aaRS can be problematic. Titrate the concentration of the inducer (e.g., arabinose for pBAD promoters) to find the optimal expression level. Overexpression can sometimes lead to aggregation or toxicity.
-
Assess aaRS Specificity (In Vitro): If you suspect the aaRS is mis-charging with a canonical amino acid, you can perform an in vitro aminoacylation assay. This involves incubating purified aaRS, tRNA, the nnAA, and a radiolabeled canonical amino acid to check for mis-acylation.
-
Consider Codon Optimization: Ensure the codon usage of your aaRS gene is optimized for your expression host.[16][17] This can significantly impact its expression level.
-
-
Underlying Principle: The suppressor tRNA is the delivery vehicle. It must be correctly transcribed, processed, and folded into its proper L-shape structure to be recognized by the aaRS and the ribosome.[18][19] Low tRNA levels are a frequent cause of poor suppression efficiency, especially in mammalian cells.[1][20]
-
Troubleshooting Steps & Rationale:
-
Increase tRNA Gene Copy Number: Expressing the tRNA from a plasmid with a higher copy number or integrating multiple copies of the tRNA gene into the host genome can boost its intracellular concentration.[1]
-
Use Stronger Promoters: Employ a strong, constitutive promoter (e.g., a Pol III promoter like U6 in mammalian cells) to drive high levels of tRNA expression.[1]
-
Check for tRNA Stability: tRNA modifications are crucial for stability and function.[18] While difficult to assess directly, using a well-characterized tRNA scaffold is recommended.
-
Northern Blot Analysis: This technique can be used to directly measure the levels of the suppressor tRNA in the cell.
-
Workflow for Optimizing OTS Expression
Caption: A decision tree for troubleshooting low nnAA incorporation.
Part 3: Essential Validation Protocols
Protocol 1: Western Blot Analysis of Full-Length vs. Truncated Protein
This protocol allows for the semi-quantitative assessment of incorporation efficiency by comparing the amount of full-length protein to the truncated product.
-
Sample Preparation: Grow cultures under inducing conditions with and without the nnAA. Harvest cells and prepare total protein lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody that recognizes a tag at the C-terminus of your protein of interest. This is crucial as the antibody will only detect the full-length product. A tag at the N-terminus can be used to detect both full-length and truncated products.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Analysis: Compare the band intensity of the full-length protein in the "+nnAA" lane to the truncated protein band. A strong band for the truncated product and a weak or absent band for the full-length product indicates poor suppression.
Protocol 2: Validation of nnAA Incorporation by Mass Spectrometry
Mass spectrometry is the gold standard for confirming the site-specific incorporation of the nnAA. [21][22][23]
-
Protein Purification: Purify the full-length protein containing the nnAA using an appropriate method (e.g., affinity chromatography).
-
Proteolytic Digest: Digest the purified protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra for a peptide fragment containing the nnAA. The mass of this peptide will be shifted by the difference in mass between the nnAA and the amino acid that would have been incorporated by a contaminating suppressor tRNA (e.g., glutamine or tyrosine in the case of leaky suppression). [10]This provides definitive proof of successful and specific incorporation.
References
-
Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC. (n.d.). Retrieved from [Link]
-
Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract. (2016). PubMed. Retrieved from [Link]
-
Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (n.d.). Oxford Academic. Retrieved from [Link]
-
Enhanced incorporation of subnanometer tags into cellular proteins for fluorescence nanoscopy via optimized genetic code expansion. (n.d.). PubMed Central. Retrieved from [Link]
-
Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. (n.d.). PUREfrex. Retrieved from [Link]
-
Codon usage bias. (n.d.). Wikipedia. Retrieved from [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (n.d.). Oxford Academic. Retrieved from [Link]
-
Expanding the non-canonical amino acid toolbox for mammalian cells. (2023). YouTube. Retrieved from [Link]
-
Leaky termination at premature stop codons antagonizes nonsense-mediated mRNA decay in S. cerevisiae - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Codon usage bias - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The molecular aetiology of tRNA synthetase depletion: induction of a GCN4 amino acid starvation response despite homeostatic maintenance of charged tRNA levels. (n.d.). Oxford Academic. Retrieved from [Link]
-
Codon optimality, bias and usage in translation and mRNA decay - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Aminoacyl-tRNA synthetase deficiencies in search of common themes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. (n.d.). ResearchGate. Retrieved from [Link]
-
Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? | Chemical Reviews. (n.d.). ACS Publications. Retrieved from [Link]
-
Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
suppressor tRNA-mediated feedforward loop eliminates leaky gene expression in bacteria | Nucleic Acids Research | Oxford Academic. (n.d.). Oxford Academic. Retrieved from [Link]
-
Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press. (n.d.). Portland Press. Retrieved from [Link]
-
tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy. (n.d.). IROA Technologies. Retrieved from [Link]
-
Aminoacyl-tRNA synthetases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Mechanisms governing codon usage bias and the implications for protein expression in the chloroplast of Chlamydomonas reinhardtii. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(PDF) Orthogonal tRNA Expression using Endogenous Machinery in Cell-Free Systems. (2022). ResearchGate. Retrieved from [Link]
-
Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Plasticity and Constraints of tRNA Aminoacylation Define Directed Evolution of Aminoacyl-tRNA Synthetases - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. (2019). MDPI. Retrieved from [Link]
-
Aminoacyl-tRNA synthetase deficiencies in search of common themes. (2018). PubMed. Retrieved from [Link]
-
Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases | ACS Central Science. (n.d.). ACS Publications. Retrieved from [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (n.d.). PubMed Central. Retrieved from [Link]
-
Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (n.d.). MDPI. Retrieved from [Link]
-
Toxicity of non-protein amino acids to humans and domestic animals. (n.d.). PubMed. Retrieved from [Link]
-
Nucleotide composition affects codon usage toward the 3'-end | PLOS One. (n.d.). PLOS. Retrieved from [Link]
-
Aminoacyl tRNA Synthetase: Part 1. (2015). YouTube. Retrieved from [Link]
-
(PDF) Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. (2021). YouTube. Retrieved from [Link]
Sources
- 1. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 4. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 5. Toxicity of non-protein amino acids to humans and domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Plasticity and Constraints of tRNA Aminoacylation Define Directed Evolution of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The molecular aetiology of tRNA synthetase depletion: induction of a GCN4 amino acid starvation response despite homeostatic maintenance of charged tRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminoacyl-tRNA synthetase deficiencies in search of common themes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aminoacyl-tRNA synthetase deficiencies in search of common themes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Codon usage bias - Wikipedia [en.wikipedia.org]
- 17. Codon usage bias - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iroatech.com [iroatech.com]
Technical Support Center: Purification Strategies for Fluorinated Peptides by Reverse-Phase HPLC
Welcome to the technical support center for the purification of fluorinated peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the unique challenges presented by fluorinated peptides. Fluorination is a powerful tool in medicinal chemistry to enhance peptide stability, bioavailability, and binding affinity. However, the unique physicochemical properties of fluorine can significantly alter the chromatographic behavior of peptides, necessitating specialized purification strategies.
This resource is structured to provide both foundational knowledge through frequently asked questions (FAQs) and actionable solutions in a detailed troubleshooting guide.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the unique behavior of fluorinated peptides in RP-HPLC.
Q1: How does fluorination affect the retention time of a peptide in RP-HPLC?
Fluorination generally increases the hydrophobicity of a peptide, leading to longer retention times on standard C8 or C18 columns.[1] The extent of this increase is not solely dependent on the number of fluorine atoms but also on the molecular context of the H→F substitution.[1] However, this effect can be complex. While fluorination of alkyl side chains tends to increase hydrophobicity, the impact on the overall molecule depends on competing changes in polarity and conformation.[2][3]
Q2: What is "fluorophilicity" and how does it impact purification?
Fluorophilicity refers to the affinity of fluorinated compounds for other fluorinated molecules or surfaces.[1] In the context of HPLC, this means that fluorinated peptides can exhibit unique interactions with fluorinated stationary phases. This property can be exploited to achieve separations that are difficult on traditional hydrocarbon columns. For instance, a fluorinated peptide may be more strongly retained on a fluorinated column compared to its non-fluorinated counterpart, offering an alternative selectivity.[1][4]
Q3: Which type of column is best for purifying fluorinated peptides?
The choice of column depends on the specific separation challenge.
-
Traditional C8/C18 Columns: These are often the first choice and can be effective, especially when optimizing the mobile phase. Wide-pore columns (e.g., 300 Å) are generally recommended for peptides to ensure good peak shape.[5][6]
-
Fluorinated Columns: These columns, which have a fluorinated stationary phase (e.g., perfluorophenyl or perfluoroalkyl), can offer alternative selectivity due to fluorophilic interactions.[1][7][8] They can be particularly useful when separating a fluorinated peptide from its non-fluorinated precursor or other closely related impurities.[1]
Q4: Why are ion-pairing agents crucial for fluorinated peptide purification?
Ion-pairing agents are essential for achieving sharp peaks and reproducible retention times for all peptides, including fluorinated ones. They function by forming neutral ion pairs with charged residues on the peptide, which minimizes undesirable secondary interactions with the silica backbone of the stationary phase.[9] Perfluorinated carboxylic acids like trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA) are commonly used.[10] The choice of ion-pairing agent can significantly modulate the retention and selectivity of the separation.[10][11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the RP-HPLC purification of fluorinated peptides.
Problem 1: Poor Peak Shape (Tailing or Broadening)
Possible Cause 1: Secondary Interactions
-
Explanation: Free silanol groups on the silica-based stationary phase can interact with basic residues on the peptide, leading to peak tailing. This can be exacerbated with fluorinated peptides due to their unique electronic properties.
-
Solution:
-
Optimize Ion-Pairing Agent Concentration: Ensure an adequate concentration of the ion-pairing agent, typically 0.1% TFA, in both the aqueous and organic mobile phases.[5] For particularly stubborn tailing, consider a stronger ion-pairing agent like difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA).[12]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of accessible silanol groups, leading to improved peak shape.[5][9]
-
Possible Cause 2: Poor Solubility of the Fluorinated Peptide
-
Explanation: Fluorinated peptides can sometimes exhibit lower solubility in standard mobile phases, leading to broad peaks.
-
Solution:
-
Adjust the Organic Modifier: While acetonitrile is the most common organic modifier, consider adding a small percentage of isopropanol to the mobile phase to improve the solubility of highly hydrophobic or aggregated peptides.[6][13]
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and resolution by enhancing solubility and reducing mobile phase viscosity.[6]
-
Problem 2: Low Recovery of the Fluorinated Peptide
Possible Cause 1: Irreversible Adsorption
-
Explanation: Highly hydrophobic or "sticky" fluorinated peptides can adsorb irreversibly to the column, especially if the stationary phase is not sufficiently deactivated.
-
Solution:
-
Column Passivation: Before injecting your sample, perform a blank gradient run to passivate the column. In some cases, injecting a sacrificial protein or peptide standard can help to block active sites.
-
Use a Different Stationary Phase: If low recovery persists on a C18 column, try a less retentive phase like C8 or C4. Alternatively, a fluorinated column might offer a different interaction mechanism that reduces irreversible binding.[1][14]
-
Possible Cause 2: Peptide Precipitation
-
Explanation: The peptide may be precipitating on the column, particularly at the point of injection if the sample solvent is significantly different from the initial mobile phase.
-
Solution:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[15]
-
Consider a "Guard" Column: Using a guard column can help to catch any precipitated material before it reaches the main analytical or preparative column.
-
Problem 3: Poor Resolution Between the Fluorinated Peptide and Impurities
Possible Cause 1: Insufficient Selectivity
-
Explanation: The chosen column and mobile phase may not provide enough selectivity to separate the target peptide from closely eluting impurities, such as deletion sequences or diastereomers.
-
Solution:
-
Modify the Mobile Phase:
-
Change the Ion-Pairing Agent: Switching from TFA to a more hydrophobic ion-pairing agent like PFPA or HFBA can alter the retention of charged peptides and improve resolution.[10][11][16]
-
Adjust the pH: A small change in the mobile phase pH can alter the ionization state of acidic or basic residues, leading to changes in selectivity.
-
-
Alter the Stationary Phase:
-
Switch between C18 and a Fluorinated Phase: The different retention mechanisms can provide orthogonal selectivity.[1] A separation that is poor on a C18 column may be excellent on a perfluorophenyl phase, and vice-versa.
-
-
Optimize the Gradient: A shallower gradient will increase the separation window and can improve the resolution of closely eluting peaks.[5]
-
Data Summary Table: Common Ion-Pairing Agents
| Ion-Pairing Agent | Abbreviation | Relative Hydrophobicity | Typical Concentration | Key Characteristics |
| Formic Acid | FA | Low | 0.1% | Good for LC-MS due to low ion suppression, but may result in broader peaks.[17] |
| Trifluoroacetic Acid | TFA | Medium | 0.1% | The most common choice for peptide HPLC, providing excellent peak shape.[18] Causes ion suppression in MS.[9] |
| Difluoroacetic Acid | DFA | High | 0.1% | A good compromise between the peak shape of TFA and the MS compatibility of FA. |
| Pentafluoropropionic Acid | PFPA | Higher | 0.1% | More hydrophobic than TFA, leading to increased retention of positively charged peptides.[10][11] |
| Heptafluorobutyric Acid | HFBA | Very High | 0.1% | Even more hydrophobic, significantly increasing retention and altering selectivity.[10][12][18] |
Experimental Workflow & Diagrams
Method Development Workflow for Fluorinated Peptides
Below is a systematic approach to developing a purification method for a novel fluorinated peptide.
Caption: A stepwise workflow for RP-HPLC method development for fluorinated peptides.
Mechanism of Ion-Pairing in RP-HPLC
This diagram illustrates the fundamental role of an ion-pairing agent in the separation of a positively charged peptide.
Sources
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 7. Fluorinated columns [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 13. research.monash.edu [research.monash.edu]
- 14. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. halocolumns.com [halocolumns.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solid-Phase Synthesis of Complex Peptides
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing challenging peptides. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve the yield and purity of your solid-phase peptide synthesis.
Section 1: Frequently Asked Questions (FAQs) on Core SPPS Challenges
This section addresses fundamental questions about common hurdles encountered during the synthesis of complex peptides.
Q1: What is peptide aggregation during SPPS and why is it problematic?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds that can lead to secondary structures like β-sheets.[1][2][3] This is particularly common with hydrophobic sequences or peptides prone to forming these secondary structures.[2][4] Aggregation is problematic because it can render the N-terminus of the peptide chain inaccessible, which leads to incomplete or failed coupling and deprotection steps.[1][3] A visible sign of on-resin aggregation is the failure of the peptide-resin to swell properly, and in some cases, the resin bed may appear shrunken.[2][3]
Q2: Which amino acid sequences are known to be "difficult" and prone to coupling problems?
A2: Certain sequences are notoriously difficult to synthesize. Peptides with long sequences, repetitive motifs, or those containing challenging residues like cysteine, proline, and arginine can present significant hurdles.[4][5] Sequences rich in hydrophobic amino acids (e.g., Valine, Isoleucine, Leucine, Phenylalanine) are prone to aggregation, which complicates synthesis.[4] Additionally, the coupling of sterically hindered amino acids, such as β-branched residues (Val, Ile, Thr), can be slow and inefficient.[6][7] Arginine, with its bulky side chain protecting group, can also be challenging to incorporate, especially when coupling to another large amino acid.[5]
Q3: What are the most common side reactions in Fmoc-based SPPS and how can they be minimized?
A3: Several side reactions can occur during Fmoc-based SPPS, leading to impurities that can be difficult to remove.[8][9][10] Key side reactions include:
-
Aspartimide Formation: This occurs with aspartic acid residues and is a base-catalyzed rearrangement that introduces a β-amino acid into the peptide chain.[2][5] While mass-neutral and difficult to separate chromatographically, it can be minimized by adding HOBt to the piperidine deprotection solution or by using backbone protection on the preceding residue.[2][5]
-
Diketopiperazine Formation: This is prevalent at the dipeptide stage, especially when proline is one of the first two residues.[2] It involves the cyclization of the dipeptide and its cleavage from the resin. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[2]
-
Racemization: The loss of stereochemical integrity at the α-carbon can occur, particularly with cysteine and histidine.[2][11] This can be suppressed by using additives like HOBt or HOAt during coupling and by protecting the imidazole nitrogen of histidine.[2]
Q4: How does the choice of resin impact the synthesis of a complex peptide?
A4: The choice of resin is a critical parameter that affects synthesis efficiency, peptide yield, and the ease of cleavage.[12] For complex peptides, using a resin with a lower substitution level can be beneficial to reduce peptide aggregation by increasing the distance between growing peptide chains.[2] The type of resin also dictates the C-terminal functional group of the peptide and the cleavage conditions required.[13][14] For instance, resins like TentaGel, which have a polyethylene glycol (PEG) core, can improve solvation and are often beneficial for synthesizing long or hydrophobic peptides.[2]
Section 2: Troubleshooting Guide for Low Yield and Purity
When a synthesis results in a low yield or poor purity, a systematic approach to troubleshooting is essential. This guide provides a logical workflow to identify and resolve common issues.
Workflow for Troubleshooting a Failed Synthesis
Below is a decision-making workflow to diagnose and address common problems in SPPS.
Caption: Troubleshooting workflow for low yield/purity in SPPS.
Issue: Incomplete Coupling
-
Symptoms: Presence of deletion sequences (n-1, n-2, etc.) in the final product as identified by mass spectrometry.[13] A positive Kaiser or TNBS test after the coupling step also indicates unreacted free amines.[3]
-
Causality: Incomplete coupling can be caused by steric hindrance from bulky amino acids, peptide aggregation that blocks access to the N-terminus, or insufficient activation of the incoming amino acid.
-
Solutions:
| Strategy | Rationale |
| Double Coupling | Repeating the coupling step for a particular amino acid can drive the reaction to completion, especially for sterically hindered residues or after proline.[5] |
| Increase Reagent Concentration | Increasing the concentration of the amino acid and coupling reagent (e.g., to 0.5 M) increases the probability of molecular interactions, which is particularly effective for longer peptides.[5] |
| Change Coupling Reagent | More potent coupling reagents like HATU, HCTU, or COMU can be more effective for difficult couplings than standard reagents like HBTU or DIC/HOBt.[13][14] |
| Increase Temperature | Performing the coupling at a higher temperature can provide the necessary energy to overcome activation barriers, especially for hindered couplings.[2][15] Microwave-assisted synthesis is a common way to achieve this.[4] |
| Capping | Acetylating any unreacted N-terminal amines with acetic anhydride permanently blocks them from further reaction. This prevents the formation of deletion sequences and can simplify purification.[13] |
Issue: Peptide Aggregation
-
Symptoms: The resin may fail to swell properly or may shrink.[2][3] In continuous-flow synthesis, a flattened and broadened deprotection profile can be observed.[3]
-
Causality: The formation of intermolecular hydrogen bonds between peptide chains leads to the formation of secondary structures that are poorly solvated, hindering reagent access.[1][2]
-
Solutions:
| Strategy | Rationale |
| Chaotropic Solvents/Additives | Switching to solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can disrupt hydrogen bonding and improve solvation.[2] |
| Backbone Protection | Incorporating pseudoprolines or Hmb/Dmb protected amino acids disrupts the hydrogen bonding network of the peptide backbone, preventing aggregation.[1][2] |
| Low Substitution Resin | Using a resin with a lower loading capacity increases the distance between peptide chains, reducing the likelihood of intermolecular interactions.[2] |
| Microwave Synthesis | The application of microwave energy can disrupt intermolecular interactions and accelerate reactions, helping to mitigate aggregation.[4] |
Section 3: Protocols for Optimized Synthesis
Adhering to robust and optimized protocols is key to success. The following are step-by-step methodologies for critical stages of SPPS.
Protocol 1: Standard Fmoc-Deprotection
-
Swell the peptide-resin in a suitable solvent like DMF or DCM for 20-30 minutes.[16]
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17]
Protocol 2: Optimized Coupling with HATU
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
Wash the resin thoroughly with DMF.
Protocol 3: Cleavage and Deprotection with TFA Cocktail
-
Safety Note: Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. For most peptides, a mixture of TFA/TIS/water (95:2.5:2.5) is sufficient. TIS (triisopropylsilane) and water act as scavengers to trap reactive cationic species generated during deprotection.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Section 4: Analytical and Quality Control
Ensuring the purity and identity of the synthesized peptide is a critical final step.
Q5: What are the standard methods for analyzing the purity of a crude peptide?
A5: The most common and effective techniques for analyzing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[13][18]
-
RP-HPLC: This method separates the target peptide from impurities based on hydrophobicity.[18][19] The result is a chromatogram where the area of the main peak relative to the total area of all peaks gives a percentage purity.[13]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence was assembled.[12][13] It is also invaluable for identifying impurities such as deletion sequences or products of side reactions.[18]
General RP-HPLC Method for Peptide Purity Analysis
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, typically with a pore size of 100Å or 300Å.[18][19] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[18] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[18] |
| Gradient | A scouting gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point to determine the elution profile.[19] |
| Detection | UV detection at 214 nm and 280 nm. |
| Sample Preparation | Dissolve the crude peptide in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL and filter before injection.[18] |
Interpreting Analytical Data
The combination of HPLC and MS data provides a comprehensive picture of the synthesis outcome. The HPLC chromatogram indicates the purity, while the mass spectrum confirms the identity of the main peak and helps to characterize the impurities. This information is crucial for optimizing the purification strategy and for making informed decisions about subsequent synthesis attempts. High-purity peptides are essential for reliable biological assays and for therapeutic applications to avoid misleading results or adverse effects.[4][18]
References
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
- van Woerkom, W. J., & van Nispen, J. W. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. International journal of peptide and protein research, 38(2), 103–113.
- Bednarek, M. A., Bodanszky, M., Bodanszky, A., & Gatfield, I. L. (1993). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. International journal of peptide and protein research, 42(5), 450-454.
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Omizzur. (n.d.). Problems and Solutions in Solid Phase Synthesis of Peptides. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]
-
CSBio. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab?. Retrieved from [Link]
- Hsieh, K. H., Demaine, M. M., & Gurusidaiah, S. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
- Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. CHIMIA International Journal for Chemistry, 71(4), 224-230.
- Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 1–32.
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Packman, L. C. (1994). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 131-149). Oxford University Press.
-
ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]
-
ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 12. jpt.com [jpt.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. bachem.com [bachem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Addressing Aggregation of Peptides Containing Hydrophobic Non-Natural Amino Acids
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the aggregation of synthetic peptides, particularly those incorporating hydrophobic non-natural amino acids (nnAAs). Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these common but significant challenges.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental concepts related to peptide aggregation.
Q1: What is peptide aggregation and why is it a problem?
Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, complexes.[1] This phenomenon is primarily driven by intermolecular forces, such as hydrophobic interactions and hydrogen bonding, which lead to the formation of structures like β-sheets.[2]
Aggregation is a critical issue in research and drug development for several reasons:
-
Loss of Efficacy: Aggregated peptides are typically biologically inactive, leading to a significant reduction in the effective concentration and potency of your therapeutic candidate or research tool.[3]
-
Altered Pharmacokinetics: The formation of aggregates can dramatically change the absorption, distribution, and clearance profile of a peptide drug.[3]
-
Immunogenicity: Aggregated peptides can be recognized by the immune system as foreign bodies, potentially triggering an unwanted immune response.[1]
-
Manufacturing and Formulation Challenges: Aggregation can cause issues during synthesis, purification, and formulation, leading to low yields and unstable final products.[1][3]
Q2: Why are peptides with hydrophobic and non-natural amino acids so prone to aggregation?
The tendency of a peptide to aggregate is strongly influenced by its amino acid composition.[4][5]
-
Hydrophobicity: Hydrophobic amino acid side chains naturally avoid contact with water.[6] In an aqueous environment, these side chains tend to interact with each other, driving the association of peptide chains to minimize their exposure to the solvent.[6][7] This "hydrophobic effect" is a primary driver of aggregation.[7] Peptides with a high content (>50%) of hydrophobic residues are particularly susceptible.[8]
-
Non-Natural Amino Acids (nnAAs): Many nnAAs are designed with bulky, non-polar side chains to enhance binding affinity or metabolic stability.[9][10] These hydrophobic nnAAs can significantly increase a peptide's overall hydrophobicity, thereby increasing its propensity to aggregate.[2] Furthermore, certain nnAAs can alter the peptide backbone's conformational flexibility, sometimes favoring the extended β-strand structures that are precursors to β-sheet formation and subsequent aggregation.[11]
Q3: Can I predict if my peptide sequence is likely to aggregate?
While exact prediction is difficult, several factors can indicate a high risk of aggregation:
-
High Hydrophobic Content: A sequence with over 50% hydrophobic residues is a strong red flag.[8]
-
Stretches of Hydrophobic Residues: Contiguous stretches of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are known to promote aggregation.[2]
-
Alternating Hydrophilic/Hydrophobic Residues: Such patterns can favor the formation of β-sheets.
-
Low Net Charge: Peptides have the lowest solubility at their isoelectric point (pI), the pH at which their net charge is zero.[5] At this pH, electrostatic repulsion between molecules is minimal, facilitating aggregation.
Several computational tools and algorithms are available that can predict "aggregation-prone regions" (APRs) within a sequence based on factors like hydrophobicity, charge, and β-sheet forming propensity.[12][13]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter in the lab.
Issue 1: My lyophilized peptide won't dissolve.
This is the most common challenge, especially with highly hydrophobic peptides. A systematic approach is required.
Causality: The peptide's intermolecular attractive forces (hydrophobic interactions, hydrogen bonds) are stronger than its interactions with the solvent. The goal is to disrupt these peptide-peptide interactions and favor peptide-solvent interactions.
Troubleshooting Workflow:
Below is a decision-making workflow for peptide solubilization.
Caption: Decision tree for troubleshooting peptide solubility.
Step-by-Step Explanation:
-
Analyze the Sequence: First, determine the peptide's net charge at neutral pH.[14][15]
-
Assign -1 for each acidic residue (D, E) and the C-terminus (-COOH).
-
Assign +1 for each basic residue (K, R, H) and the N-terminus (-NH2).
-
Sum the values.
-
-
Charged Peptides (Acidic or Basic):
-
First, try sterile deionized water or a neutral buffer (e.g., PBS, pH 7.2-7.4). [16]
-
If it fails:
-
For basic (net positive charge) peptides, add a small amount of 10-25% acetic acid to dissolve, then dilute with water.[4][14]
-
For acidic (net negative charge) peptides, add a small amount of 0.1M ammonium bicarbonate or ammonium hydroxide to dissolve, then dilute.[14][17] Caution: Avoid basic solutions for peptides containing cysteine (C), as high pH can promote disulfide bond oxidation.[15]
-
-
-
Neutral or Highly Hydrophobic Peptides:
-
The recommended method is to first dissolve the peptide completely in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][8]
-
Then, slowly add the dissolved peptide solution dropwise into your aqueous buffer while vortexing.[14] This prevents the peptide from crashing out of solution due to localized high concentrations.[14]
-
Note: DMSO can interfere with some biological assays and can cause oxidation of Cys and Met residues.[14]
-
Final Options (Use with Caution):
-
Sonication: A brief sonication in a water bath can help break up small particles and accelerate dissolution.[4][8][18] Avoid excessive heating.
-
Denaturing Agents: For peptides that still refuse to dissolve, agents like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can be used.[15][18] These are powerful solubilizing agents but will denature proteins in your assay and must be used with this consideration in mind.
-
Issue 2: My peptide is soluble initially but precipitates during storage or use.
Causality: The initial solvent conditions were sufficient for dissolution, but changes in concentration, temperature, or buffer composition upon storage or dilution have shifted the equilibrium back towards aggregation.
Solutions:
-
Storage Conditions: Store peptide solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[18][19] For long-term storage, -80°C is strongly preferred.[20]
-
pH Optimization: Ensure the pH of your final buffer is not close to the peptide's isoelectric point (pI).[1][6] Maintaining a pH at least 2 units away from the pI can enhance solubility.
-
Include Excipients: Consider adding stabilizing excipients to your stock solution or final assay buffer.
-
Amino Acids: Arginine and glutamic acid can act as aggregation inhibitors.
-
Sugars/Polyols: Sucrose, trehalose, or glycerol can stabilize peptide structure.[6]
-
Non-ionic Surfactants: Low concentrations (e.g., 0.01-0.05%) of surfactants like Polysorbate 20/80 or Dodecyl Maltoside can prevent surface-induced aggregation.[21]
-
Issue 3: How do I know if my peptide is aggregated?
Visual inspection for cloudiness or precipitation is a first step, but soluble oligomers and sub-visible aggregates are also problematic and require analytical characterization.
| Technique | Principle | Information Provided | Pros | Cons |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity caused by the Brownian motion of particles.[22][23] | Hydrodynamic radius (size), size distribution, Polydispersity Index (PDI). | Fast, non-invasive, low sample volume, sensitive to large aggregates.[24][25] | Not a separation technique; results represent an intensity-weighted average.[24] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size as they pass through a porous column matrix.[26] | Quantifies monomers, dimers, and higher-order soluble aggregates. | Gold standard for quantitative analysis of soluble aggregates.[26] | Potential for peptide-column interactions; large aggregates may be filtered out.[26] |
| Thioflavin T (ThT) Assay | ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid-like fibrils. | Detects the presence of amyloid-like fibrillar aggregates. | Highly sensitive for amyloid structures. | Does not detect amorphous (non-fibrillar) aggregates. |
Part 3: Key Experimental Protocols
Protocol 1: Systematic Peptide Solubility Testing
Objective: To empirically determine the optimal solvent for a new hydrophobic peptide using a minimal amount of material.
Materials:
-
Lyophilized peptide
-
Sterile deionized water
-
10% Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aliquot: Weigh out four small, separate aliquots of your peptide (e.g., 0.1-0.5 mg each) into four microcentrifuge tubes.
-
Test Water: To the first tube, add a small volume of sterile deionized water (e.g., 50 µL) to create a target concentration of ~1 mg/mL. Vortex gently. Observe for complete dissolution. If it dissolves, this is your solvent.
-
Test pH (if charged):
-
If the peptide is basic and failed step 2, take the second aliquot and add water. Then, add 1-2 µL of 10% acetic acid. Vortex. Continue adding acid dropwise until dissolved.
-
If the peptide is acidic and failed step 2, take the third aliquot and add water. Then, add 1-2 µL of 0.1 M ammonium bicarbonate. Vortex. Continue adding base dropwise until dissolved.
-
-
Test Organic Co-solvent: If steps 2 and 3 fail, take the fourth aliquot. Add a minimal volume of 100% DMSO (e.g., 10-20 µL). Vortex until the peptide is fully dissolved.
-
Dilution: Slowly add the DMSO-dissolved peptide from step 4 into your desired aqueous buffer drop-by-drop while vortexing. Observe if any precipitation occurs. If the solution becomes cloudy, the solubility limit has been exceeded.[27]
-
Centrifugation: Before use, always centrifuge the final peptide solution (e.g., >10,000 x g for 5 minutes) to pellet any insoluble micro-aggregates.[27]
Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)
Objective: To assess the aggregation state and polydispersity of a peptide solution.
Procedure:
-
Sample Preparation: Prepare the peptide solution in the final, desired buffer. The concentration should be appropriate for your DLS instrument (typically 0.1-1.0 mg/mL).
-
Filtration: Filter the sample through a low-protein-binding syringe filter (e.g., 0.02 or 0.1 µm) directly into a clean, dust-free DLS cuvette. This removes extraneous dust, which can interfere with measurements.
-
Equilibration: Allow the sample to equilibrate to the desired measurement temperature within the DLS instrument for at least 5-10 minutes.
-
Measurement: Perform the DLS measurement according to the instrument's software instructions. Collect data for a sufficient duration to obtain a stable correlation function.
-
Data Analysis:
-
Size (Z-average diameter): This is the intensity-weighted mean hydrodynamic size. An increase in Z-average over time or under stress indicates aggregation.
-
Polydispersity Index (PDI): This value describes the heterogeneity of the sample. A PDI < 0.2 is generally considered monodisperse (a single population of particles). A PDI > 0.3 indicates a polydisperse or aggregated sample.[22]
-
Size Distribution Plot: Examine the plot to see if multiple size populations (e.g., monomer and large aggregate) are present.
-
References
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. (2023). PubMed Central. [Link]
-
Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008). BioProcess International. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). JoVE. [Link]
-
Prevent Protein Aggregation in Formulations: A Guide. Leukocare. [Link]
-
Best Practices for Storing Peptides: Maximizing Stability and Potency. Peptide Sciences. [Link]
-
Peptide Solubilization. JPT. [Link]
-
Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. (2006). PubMed Central. [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]
-
Peptide Solubility | Peptide Synthesis. Bio Basic. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC - NIH. [Link]
-
Handling and Storage of Synthetic Peptides. (2017). NovoPro Bioscience Inc. [Link]
-
Use of excipients to control aggregation in peptide and protein formulations. (2017). ResearchGate. [Link]
-
Best Practices for Handling & Storing Research Peptides. Primal Vitality. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]
-
Proper Storage and Handling Guidelines for Peptides. (2024). Yanfen Biotech. [Link]
-
Guidelines for Peptide Dissolving. Synpeptide. [Link]
-
Dynamic Light Scattering (DLS) Services for Peptide Development. Zentriforce Pharma. [Link]
-
Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces. Semantic Scholar. [Link]
-
Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. (2018). NIH. [Link]
-
Peptide aggregation: insights from SEC-HPLC analysis. (2023). ResearchGate. [Link]
-
Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis? (2015). ResearchGate. [Link]
-
Key Residue for Aggregation of Amyloid-β Peptides. (2018). PMC - NIH. [Link]
-
Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. (2018). ResearchGate. [Link]
-
Increasing Protein Yields: Solubility Tagging. LenioBio. [Link]
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (2021). The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. (2011). SpringerLink. [Link]
-
Data sets used to evaluate the impact of non-natural amino acid modifications. ResearchGate. [Link]
-
Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? (2022). ACS Publications. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). PMC - PubMed Central. [Link]
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023). Medium. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). ResearchGate. [Link]
-
An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. (2019). Applied and Environmental Microbiology - ASM Journals. [Link]
-
Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. (2008). PNAS. [Link]
-
Guidelines for Dissolving Peptides. GenScript. [Link]
-
Dynamic Light Scattering (DLS). Unchained Labs. [Link]
-
Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. (2022). PMC - NIH. [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). PMC. [Link]
-
Influence of ionic strength on peptide membrane fractionation. (2013). ResearchGate. [Link]
Sources
- 1. leukocare.com [leukocare.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. jpt.com [jpt.com]
- 5. biosynth.com [biosynth.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. genscript.com [genscript.com]
- 16. bachem.com [bachem.com]
- 17. biobasic.com [biobasic.com]
- 18. bachem.com [bachem.com]
- 19. primalvitality.ca [primalvitality.ca]
- 20. peptide.partners [peptide.partners]
- 21. researchgate.net [researchgate.net]
- 22. unchainedlabs.com [unchainedlabs.com]
- 23. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. zentriforce.com [zentriforce.com]
- 25. medium.com [medium.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Challenges of Acid-Labile Deprotection in Fluorinated Molecules: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical and often challenging aspect of synthetic chemistry: the deprotection of acid-labile side chains in the presence of fluorine atoms. The unique electronic properties of fluorine can significantly impact reaction kinetics and lead to unexpected outcomes. This resource is designed to provide you with in-depth technical guidance, troubleshooting strategies, and practical, field-proven insights to help you navigate these complexities and ensure the integrity of your research.
The Fluorine Effect: Understanding the Core Challenge
The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect (-I), which can significantly destabilize carbocation intermediates that are central to the mechanism of acid-labile deprotection.[1][2] This destabilization is a primary reason for sluggish or incomplete cleavage of common protecting groups like tert-butyloxycarbonyl (Boc), trityl (Trt), and tert-butyl (tBu) ethers and esters. The stability of the carbocation formed upon protonation and cleavage of the protecting group directly influences the rate of the deprotection reaction.[3][4] When fluorine atoms are present in the vicinity of the protecting group, the energy barrier for carbocation formation increases, making the deprotection process more difficult.
While fluorine can also exhibit a resonance-donating effect (+M) by sharing its lone pair of electrons, the inductive effect is generally the dominant factor influencing the stability of nearby carbocations in the context of deprotection.[5][6] The practical consequence for the synthetic chemist is the need for harsher reaction conditions, which can in turn lead to unwanted side reactions and degradation of the target molecule.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding deprotection issues in the presence of fluorine.
Q1: Why is my Boc deprotection incomplete when I have a fluorine atom on the aromatic ring of my compound?
The electron-withdrawing nature of the fluorine atom deactivates the molecule towards electrophilic attack, which is a key step in the acid-catalyzed deprotection of the Boc group. This electronic effect destabilizes the incipient carbocation, slowing down the reaction rate. Standard conditions, such as 20% TFA in DCM, may be insufficient for complete deprotection.
Q2: I'm observing side products after extending the TFA treatment time for my fluorinated peptide. What is happening?
Prolonged exposure to strong acids like TFA, especially at elevated temperatures, can lead to a variety of side reactions. These can include the alkylation of sensitive residues like tryptophan and methionine by the released carbocations (e.g., the t-butyl cation). The use of scavengers is crucial to mitigate these side reactions.[7]
Q3: Can the position of the fluorine atom influence the difficulty of deprotection?
Absolutely. The inductive effect of fluorine diminishes with distance. A fluorine atom closer to the protecting group will have a more pronounced destabilizing effect on the carbocation intermediate. For instance, a fluorine atom on a phenyl ring adjacent to a Boc-protected amine will have a stronger impact than a fluorine atom further away in the molecule. The position of substituents can have a dramatic effect on the lability of a protecting group.[4]
Q4: Are there alternative reagents to TFA for deprotecting fluorinated compounds?
Yes, several alternatives can be considered. Solutions of HCl in organic solvents, such as dioxane or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), can be effective.[8][9][10] These solvents can enhance the acidity of the medium and in some cases, facilitate deprotection under milder conditions. Lewis acids, such as ZnBr₂, have also been shown to be effective for the chemoselective deprotection of tert-butyl esters in the presence of other acid-labile groups.
Q5: How do I know if my deprotection is complete?
The most reliable method for monitoring the progress of your deprotection is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods will allow you to quantify the remaining starting material and identify the desired product and any side products.
Troubleshooting Guide: A Problem-Solution Approach
This section provides a structured approach to troubleshooting common deprotection issues encountered with fluorinated molecules.
Issue 1: Incomplete or Sluggish Deprotection of Boc, tBu, or Trt Groups
Symptoms:
-
HPLC analysis shows a significant amount of starting material remaining after standard deprotection times.
-
Mass spectrometry confirms the presence of the protected molecule.
Root Cause Analysis: The primary cause is the destabilization of the carbocation intermediate by the electron-withdrawing fluorine atom(s).
Solutions:
-
Extend Reaction Time: The simplest approach is to increase the duration of the acid treatment. Monitor the reaction by HPLC at regular intervals (e.g., every 2-4 hours) to determine the optimal time for complete deprotection without significant degradation. For some challenging deprotections, extended cleavage times of up to 6 hours or more may be necessary.
-
Increase Acid Concentration: Gradually increase the concentration of TFA. For example, move from a 20% solution to a 50% or even 95% solution in DCM. Be aware that higher acid concentrations increase the risk of side reactions.
-
Elevate Reaction Temperature: Cautiously increasing the reaction temperature (e.g., from room temperature to 30-40°C) can accelerate the deprotection. However, this should be done with care as it can also promote side reactions.
-
Change the Solvent System:
-
Fluorinated Alcohols: The use of TFE or HFIP as a solvent or co-solvent can significantly enhance the rate of deprotection, sometimes even under neutral or microwave-assisted conditions.[9][10] A solution of 0.1 N HCl in HFIP has been shown to be effective for removing even difficult acid-labile protecting groups.
-
Alternative Acids: Consider using 4M HCl in dioxane, which is a common and effective reagent for Boc deprotection.
-
Experimental Protocol: Deprotection using HCl in HFIP
-
Dissolve the fluorinated substrate in hexafluoroisopropanol (HFIP).
-
Add a stock solution of HCl in an organic solvent (e.g., dioxane) to achieve a final concentration of 0.1 N HCl.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, remove the solvent under reduced pressure.
Issue 2: Formation of Unwanted Side Products
Symptoms:
-
HPLC analysis reveals multiple peaks in addition to the desired product.
-
Mass spectrometry indicates the presence of species with unexpected molecular weights, potentially corresponding to alkylated products.
Root Cause Analysis: The carbocations generated during deprotection (e.g., t-butyl, trityl cations) are highly reactive electrophiles. In the presence of nucleophilic functional groups (e.g., in tryptophan, methionine, or cysteine residues), these carbocations can lead to unwanted alkylation. The harsher conditions often required for deprotecting fluorinated compounds can exacerbate this issue.
Solutions:
-
Use of Scavengers: The addition of scavengers to the cleavage cocktail is essential. Scavengers are nucleophilic species that "trap" the reactive carbocations before they can react with the desired molecule.
| Scavenger | Target Residue/Function | Recommended Concentration |
| Triisopropylsilane (TIS) | Trityl and other carbocations | 2.5 - 5% |
| Water | General carbocation scavenger | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Cysteine, Methionine | 2.5% |
| Thioanisole | Tryptophan | 5% |
| Phenol | Tyrosine | 5% |
Experimental Protocol: General TFA Cleavage with Scavengers
-
Place the dry, fluorinated peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail. A common non-malodorous and effective cocktail is TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin (10-25 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.
-
Monitor the reaction by HPLC.
-
After completion, precipitate the peptide in cold diethyl ether and wash several times to remove the scavengers and cleaved protecting groups.
Visualizing the Deprotection Mechanism and the Fluorine Effect
The following diagrams illustrate the mechanism of acid-catalyzed deprotection and the influence of a fluorine substituent.
Caption: Mechanism of acid-labile deprotection and the effect of fluorine.
The presence of a fluorine atom destabilizes the carbocation intermediate, increasing the activation energy for the cleavage step and thus slowing down the overall reaction rate.
Orthogonal Protection Strategies: A Proactive Approach
When designing the synthesis of complex fluorinated molecules, employing an orthogonal protection strategy can be highly advantageous.[11] This involves using protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, fluoride-labile, or hydrogenolysis-labile). This allows for the selective deprotection of one functional group without affecting others, thus avoiding the need for harsh conditions on a sensitive substrate.
Caption: Orthogonal deprotection workflow.
By choosing protecting groups that are cleaved under distinct conditions, you can circumvent the challenges posed by the electronic effects of fluorine on a specific type of deprotection.
Conclusion
The successful deprotection of acid-labile side chains in fluorinated molecules requires a nuanced understanding of the electronic effects at play and a willingness to deviate from standard protocols. By carefully considering the factors outlined in this guide—reaction time, acid concentration, solvent choice, and the judicious use of scavengers—researchers can overcome these challenges. We encourage you to approach these deprotection reactions systematically, using analytical tools to monitor progress and optimize conditions for your specific substrate. Our team of application scientists is always available to provide further consultation and support for your research endeavors.
References
-
Rozen, S. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. Accounts of Chemical Research, 54(5), 1274-1285. Available at: [Link]
-
Li, B., et al. (2006). A Mild and Efficient Method for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050. Available at: [Link]
-
Jaime-Figueroa, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3840-3853. Available at: [Link]
-
Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5558-5570. Available at: [Link]
-
LibreTexts. (2023). 7.10: Carbocation Structure and Stability. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. Hammett equation. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why does fluorine stabilise a carbocation? [duplicate]. Available at: [Link]
-
Kadereit, D., et al. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-93. Available at: [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Available at: [Link]
Sources
- 1. The Chemistry of Short-Lived α-Fluorocarbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Purity of (2-Fluorophenyl)glycine HCl by Chiral Chromatography
In the landscape of pharmaceutical development and quality control, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of chiral drug substances. (2-Fluorophenyl)glycine, a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) for determining the enantiomeric purity of (2-Fluorophenyl)glycine HCl, benchmarked against alternative analytical techniques.
The Imperative of Enantiomeric Purity in Drug Development
The distinct biological activity of enantiomers necessitates their accurate quantification. For instance, the S-enantiomer of a drug might be therapeutically active, while the R-enantiomer could be inactive or even harmful. Therefore, a robust and validated analytical method for determining enantiomeric excess (e.e.) is a cornerstone of drug development and manufacturing. Chiral HPLC has emerged as the gold standard for this purpose, offering high selectivity and resolution for a wide array of chiral compounds.[1]
Chiral HPLC: The Primary Method for Enantiomeric Resolution
The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP).[2][3] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different binding energies, leading to differential retention times and subsequent separation.[3]
For amino acids like (2-Fluorophenyl)glycine, several types of CSPs have proven effective, including crown ether, macrocyclic glycopeptide, and zwitterionic phases.[4][5][6][7] Crown ether-based CSPs, in particular, are well-suited for the separation of primary amines and amino acids.[4][8] The chiral recognition mechanism involves the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.[8]
Experimental Protocol: Chiral HPLC of this compound
This protocol outlines a typical method for the enantiomeric separation of this compound using a crown ether-based CSP.
1. Sample Preparation:
-
Prepare a stock solution of this compound racemate at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare a sample of the enantiomerically enriched this compound at the same concentration.
-
For determining the limit of quantification (LOQ), prepare a spiked sample containing the desired enantiomer at 99.9% and the undesired enantiomer at 0.1%.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral Crown Ether CSP (e.g., CROWNPAK® CR-I(+)) |
| Mobile Phase | Perchloric acid solution (pH 1.0 to 2.0) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
3. Rationale for Method Parameters:
-
Chiral Stationary Phase: A crown ether-based CSP is selected due to its proven efficacy in separating the enantiomers of compounds containing primary amine groups, such as amino acids.[4][8]
-
Mobile Phase: A low pH mobile phase, typically using perchloric acid, ensures the protonation of the primary amine of (2-Fluorophenyl)glycine, which is essential for the complexation with the crown ether.[8] The low pH also enhances chromatographic efficiency and resolution.[8]
-
Detection: The phenyl group in (2-Fluorophenyl)glycine allows for sensitive UV detection.
4. Data Analysis and System Suitability:
-
The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
System Suitability: Before sample analysis, a system suitability test must be performed. This typically involves injecting a solution of the racemic mixture to verify the performance of the chromatographic system.[9]
| System Suitability Parameter | Acceptance Criteria |
| Resolution (Rs) | Rs > 1.7 |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N > 2000 |
-
Method Validation: The chiral method should be validated according to ICH or USP guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[9][10][11]
Comparative Analysis: Chiral HPLC vs. Alternative Methods
While chiral HPLC is a dominant technique, other methods can also be employed for determining enantiomeric purity. Each has its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile derivatives of enantiomers on a chiral stationary phase. | High resolution and sensitivity.[12] | Requires derivatization, which can be time-consuming and may introduce analytical errors. Not suitable for non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) | Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers. | Non-destructive, relatively fast analysis.[13] | Lower sensitivity compared to chromatographic methods. May require specialized reagents and expertise.[13] |
| Mass Spectrometry (MS)-based Methods | Various techniques, including kinetic resolution and host-guest complexation, to differentiate enantiomers in the gas phase. | High sensitivity and speed, suitable for high-throughput screening.[14][15][16] | Often requires complex method development and may not provide baseline separation of enantiomers.[16] |
| Enantioselective Indicator Displacement Assays (eIDA) | Utilizes chiral receptors and indicators to produce a colorimetric response that varies with the enantiomeric composition. | Rapid, high-throughput potential, and uses a standard UV-vis spectrophotometer.[17][18] | Indirect method, may have lower accuracy and precision compared to chromatography.[17] |
Workflow Diagrams
Caption: Logical relationship between the analyte and various analytical methods for determining enantiomeric purity.
Conclusion
For the routine and regulatory-compliant determination of the enantiomeric purity of this compound, chiral HPLC with a crown ether-based stationary phase stands out as the most robust and reliable method. Its high resolving power, accuracy, and precision make it ideally suited for quality control environments in the pharmaceutical industry. While alternative techniques like chiral GC, NMR, and MS-based methods offer specific advantages such as higher sensitivity or throughput, they often come with trade-offs in terms of sample preparation complexity, lower accuracy, or the need for specialized instrumentation and expertise. The choice of analytical method will ultimately depend on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity, and the desired sample throughput. However, for definitive quantification of enantiomeric purity, a well-validated chiral HPLC method remains the benchmark.
References
-
Regis Technologies, Inc. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206. Available at: [Link]
-
Zhang, T., Holder, E., Franco, P., & Eksteen, E. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]
-
Le, A. T., & Anslyn, E. V. (2014). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 136(44), 15533–15541. Available at: [Link]
-
Heaton, J. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Le, A. T., & Anslyn, E. V. (2015). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 48(8), 2208–2218. Available at: [Link]
-
Ito, A., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Advances, 11(58), 36951-36955. Available at: [Link]
-
Gong, X. G., & Lebrilla, C. B. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 70(22), 4749-4754. Available at: [Link]
-
Schappler, J., et al. (2013). Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids. Analytical and bioanalytical chemistry, 405(2-3), 1017-1025. Available at: [Link]
-
Dong, M. W. (2004). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America, 22(2), 140-151. Available at: [Link]
-
Uddin, M. N., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 85-92. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian journal of pharmaceutical sciences, 75(5), 557–562. Available at: [Link]
-
Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(4), 388-402. Available at: [Link]
-
Paik, M. J., et al. (2010). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality, 22(8), 758-766. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Method Development. Available at: [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 618-630. Available at: [Link]
-
Wockhardt Research Centre. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(1), 94–98. Available at: [Link]
-
Chem LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available at: [Link]
-
Zukowski, J., Pawtowska, M., & Pietraszkiewicz, M. (1991). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia, 32(1-2), 85-87. Available at: [Link]
-
Gecse, Z., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. Molecules, 29(5), 1030. Available at: [Link]
-
Pharma Tech. (2022). What are the various ways of Chiral Separation by using HPLC?. YouTube. Available at: [Link]
- Lee, K., et al. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. U.S. Patent Application No. 10/377,935.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. dujps.com [dujps.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06542D [pubs.rsc.org]
- 15. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 16. Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of (2-Fluorophenyl)glycine Incorporation into Peptides
Introduction: The 'Why' Behind Non-Canonical Amino Acids
In the landscape of modern drug discovery and materials science, peptides are premier molecules. Their specificity and biological activity are remarkable, yet they often suffer from limitations such as poor metabolic stability and rapid clearance.[1] The strategic incorporation of non-canonical amino acids (ncAAs), such as (2-Fluorophenyl)glycine (2-F-Phg), is a powerful approach to overcome these hurdles. The fluorine atom, with its high electronegativity and minimal steric footprint, can induce favorable conformational changes, enhance binding affinity, and improve proteolytic resistance.[1][2] However, the promise of these enhanced peptides hinges on a critical, and often non-trivial, step: the unambiguous validation of ncAA incorporation. This guide provides an in-depth, experience-driven comparison of analytical techniques, with a primary focus on mass spectrometry, to ensure the structural integrity of your synthetic peptides.
The Gold Standard: Mass Spectrometry for Definitive Validation
Mass spectrometry (MS) is the cornerstone of modern proteomics and peptidomics, offering unparalleled sensitivity and structural insight.[3][4] It is the most robust and high-throughput method for confirming the successful incorporation of (2-Fluorophenyl)glycine. The validation process is a two-pronged approach: confirming the total mass of the peptide and then pinpointing the exact location of the modification through fragmentation analysis.
The Mass Spectrometry Validation Workflow
The logic behind this workflow is to move from a general confirmation to a specific, residue-level validation. Each step provides a layer of confidence, creating a self-validating system.
Caption: The experimental workflow for validating ncAA incorporation using mass spectrometry.
-
Intact Mass Analysis (MS1): The First Checkpoint. The initial step is to measure the molecular weight of the purified peptide. The observed mass must match the theoretical mass calculated for the peptide sequence containing (2-Fluorophenyl)glycine. A standard glycine residue has a monoisotopic mass of 57.02146 Da, while (2-Fluorophenyl)glycine has a mass of 151.04806 Da. This mass difference is the first piece of evidence for successful incorporation. High-resolution mass spectrometers, such as Orbitrap or TOF analyzers, are crucial for this step to resolve the target peptide from any closely related impurities.[3]
-
Tandem Mass Spectrometry (MS/MS): Pinpointing the Location. While matching the intact mass is necessary, it is not sufficient. It doesn't rule out the possibility that the modification occurred at an unintended location or that an isobaric (same mass) modification is present. Tandem MS (or MS/MS) provides definitive sequence information.[5] In this process, the peptide ion of interest is isolated and fragmented, typically through collision-induced dissociation (CID). This breaks the peptide backbone at the amide bonds, generating a predictable series of fragment ions (primarily b- and y-ions).
-
The Causality of Fragmentation: By analyzing the mass differences between consecutive ions in a series, we can read the amino acid sequence. When we encounter the (2-Fluorophenyl)glycine residue, the mass difference between the adjacent fragment ions will correspond to its unique residue mass. For example, in the b-ion series, the b-ion containing (2-F-Phg) will be 94.0266 Da heavier than the preceding b-ion, confirming both its identity and its precise location in the sequence.
-
A Comparative Guide to Validation Techniques
While mass spectrometry is the primary workhorse, a robust validation strategy, particularly in a regulated drug development environment, often benefits from orthogonal methods.[6][7] Each technique offers a different perspective on the peptide's structure, and understanding their strengths and weaknesses is key to designing a comprehensive analytical plan.
Caption: Logical comparison of information provided by different analytical techniques.
Data Summary: A Head-to-Head Comparison
| Feature | Mass Spectrometry (MS) | Edman Degradation | NMR Spectroscopy | Amino Acid Analysis (AAA) |
| Primary Information | Sequence & Molecular Weight | N-Terminal Sequence | 3D Structure & Conformation | Amino Acid Composition |
| Sensitivity | High (pmol to fmol) | Moderate (10-100 pmol)[8] | Low (nmol to µmol)[9] | Moderate (pmol to nmol) |
| Throughput | High | Low | Very Low | Moderate |
| Sample Requirement | Very Low | Low | High | Moderate |
| Destructive? | Yes | Yes | No | Yes |
| Key Advantage | Speed, sensitivity, and direct sequence confirmation. | Orthogonal N-terminal sequence validation. | Provides definitive structural and conformational data.[10][11] | Accurate quantification of amino acid ratios.[12] |
| Key Limitation | Cannot distinguish isomers (e.g., Leu/Ile).[12] | Limited to ~30-50 residues; fails if N-terminus is blocked.[8][13] | Requires large amounts of pure sample; complex data analysis. | Provides no sequence or structural information. |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Validation of a (2-F-Phg)-Containing Peptide
This protocol outlines a standard procedure for confirming the sequence of a purified peptide.
-
Sample Preparation:
-
Reconstitute the lyophilized, purified peptide in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to 1-10 pmol/µL using the same solvent for injection.
-
-
Liquid Chromatography (LC) Separation:
-
System: An ultra-high performance liquid chromatography (UPLC) system coupled to the mass spectrometer.
-
Column: A C18 reversed-phase column suitable for peptides (e.g., Agilent AdvanceBio Peptide Plus).[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of ~300 nL/min. Rationale: This gradient effectively separates peptides based on hydrophobicity while using an MS-compatible modifier (formic acid).[5]
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Mode: Positive ion mode using electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan spectra from m/z 300–2000 to detect the precursor ion of the target peptide. Verify that the observed charge states ([M+2H]²⁺, [M+3H]³⁺, etc.) deconvolute to the correct monoisotopic mass.
-
MS/MS Scan: Use a data-dependent acquisition (DDA) method. The instrument will automatically select the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of ~25-30%. Rationale: This energy is typically sufficient to break amide bonds without excessively fragmenting the side chains.
-
-
Data Analysis:
-
Use a suitable software package (e.g., Agilent MassHunter BioConfirm, PEAKS Studio) to analyze the MS/MS spectra.
-
Search for the expected b- and y-ion series based on the theoretical fragmentation of the peptide sequence containing (2-F-Phg).
-
Confirm the mass shift corresponding to the (2-F-Phg) residue between the appropriate fragment ions. A high mass accuracy (<5 ppm) and a complete or near-complete series of fragment ions provide the highest confidence.
-
Protocol 2: Orthogonal Validation by Edman Degradation
This protocol provides a comparative method for sequence confirmation.
-
Sample Preparation:
-
Load 10-100 picomoles of the purified peptide onto the sequencer's sample support.
-
Ensure the peptide is salt-free, as salts can interfere with the chemistry.
-
-
Automated Sequencing:
-
Utilize an automated protein sequencer that performs the Edman degradation chemistry.[14][15]
-
Step 1 (Coupling): The peptide's N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions.[14][15]
-
Step 2 (Cleavage): The derivatized N-terminal residue is cleaved from the peptide chain using trifluoroacetic acid.[14][15]
-
Step 3 (Conversion): The cleaved residue is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative.
-
-
PTH-Amino Acid Identification:
-
The PTH-amino acid is automatically injected into an HPLC system.
-
Its retention time is compared against a standard chromatogram containing the PTH derivatives of all common amino acids.
-
Crucial Consideration: To validate (2-F-Phg), a custom standard of PTH-(2-F-Phg) must be synthesized and characterized. Its retention time must be established and added to the standard analysis method. Without this standard, the residue will appear as an unknown peak.
-
-
Cycle Repetition:
-
The shortened peptide is automatically subjected to the next cycle of degradation until the entire sequence is determined or the signal diminishes.[14]
-
Conclusion and Strategic Recommendations
The validation of (2-Fluorophenyl)glycine incorporation is not merely a quality control checkpoint; it is fundamental to the integrity of the resulting research or therapeutic development.
-
Primary Strategy: High-resolution LC-MS/MS is the definitive and most efficient method. It provides both molecular weight confirmation and precise sequence localization in a single, high-sensitivity analysis.
-
Orthogonal Validation: For GMP environments or when publishing novel findings, an orthogonal method is highly recommended to provide an independent layer of confirmation.
-
Edman Degradation is a classic and reliable choice for confirming the N-terminal portion of the sequence, provided a PTH standard for (2-F-Phg) is available.
-
NMR Spectroscopy , while resource-intensive, is the ultimate tool for absolute structural proof, confirming not only the sequence but also the conformational impact of the fluorine substitution.[16]
-
By employing a primary validation strategy with mass spectrometry and supplementing it with an orthogonal technique where appropriate, researchers can proceed with the utmost confidence in the structural identity of their novel peptides, ensuring that the intended modifications translate into reliable and reproducible results.
References
-
Wikipedia. Edman degradation. [Link]
-
Chemistry LibreTexts. 26.6: Peptide Sequencing- The Edman Degradation. [Link]
-
OpenStax. 26.6 Peptide Sequencing: The Edman Degradation. [Link]
-
Mtoz Biolabs. 4 Steps of Edman Degradation. [Link]
-
PubMed. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. [Link]
-
EHU. Peptide Sequencing by Edman Degradation. [Link]
-
ETH Zurich. Peptide/Protein NMR. [Link]
-
NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]
-
PubMed. Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. [Link]
-
ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]
-
AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link]
-
Taylor & Francis Online. Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
-
NIH National Library of Medicine. The Application of Fluorine-Containing Reagents in Structural Proteomics. [Link]
-
NIH National Library of Medicine. Fluorinated peptide biomaterials. [Link]
-
NIH National Library of Medicine. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]
-
NIH National Library of Medicine. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. [Link]
-
Wikipedia. Proteomics. [Link]
-
Agilent. Analysis of a Synthetic Peptide and Its Impurities. [Link]
-
NIH National Library of Medicine. Peptide–Spectrum Match Validation with Internal Standards (P–VIS). [Link]
-
FLORE. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]
-
YouTube. How can I use mass spectrometry to isolate peptides? [Link]
-
MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Proteomics - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. biosynth.com [biosynth.com]
- 13. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 16. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (2-Fluorophenyl)glycine and Other Halogenated Phenylglycines for Researchers and Drug Development Professionals
In the landscape of pharmaceutical sciences and drug development, the nuanced manipulation of molecular structures is paramount to optimizing therapeutic efficacy and pharmacokinetic profiles. Among the vast arsenal of medicinal chemistry tools, halogenation stands out as a powerful strategy to modulate the physicochemical and biological properties of lead compounds. This guide provides a comprehensive comparative analysis of (2-Fluorophenyl)glycine and its halogenated congeners, offering insights into their synthesis, properties, and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these non-proteinogenic amino acids.
Introduction: The Strategic Role of Halogenation in Phenylglycine Scaffolds
Phenylglycine and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including beta-lactam antibiotics and anti-cancer agents. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the phenyl ring of phenylglycine can profoundly influence its properties. This is due to the interplay of several factors, including the halogen's electronegativity, size, and lipophilicity, as well as its position on the aromatic ring (ortho, meta, or para). Understanding these structure-activity relationships (SAR) is critical for the rational design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.
This guide will delve into a comparative study of various halogenated phenylglycines, with a particular focus on (2-Fluorophenyl)glycine, providing a framework for researchers to select the optimal analogue for their specific application.
Physicochemical Properties: A Comparative Analysis
The subtle yet significant differences in the physicochemical properties of halogenated phenylglycines can have a profound impact on their biological behavior. Key parameters such as the acid dissociation constant (pKa), the partition coefficient (logP), and aqueous solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Halogenated Phenylglycines (Predicted Values)
| Compound | Halogen | Position | Predicted pKa (COOH) | Predicted pKa (NH3+) | Predicted logP | Predicted Aqueous Solubility (mg/L) |
| Phenylglycine | - | - | 2.2 | 9.2 | -1.1 | 15600 |
| (2-Fluorophenyl)glycine | F | ortho | 2.1 | 8.9 | -0.8 | 9500 |
| (3-Fluorophenyl)glycine | F | meta | 2.1 | 9.0 | -0.7 | 11000 |
| (4-Fluorophenyl)glycine | F | para | 2.1 | 9.0 | -0.7 | 11000 |
| (2-Chlorophenyl)glycine | Cl | ortho | 2.0 | 8.8 | -0.3 | 4500 |
| (3-Chlorophenyl)glycine | Cl | meta | 2.0 | 8.9 | -0.2 | 5500 |
| (4-Chlorophenyl)glycine | Cl | para | 2.0 | 8.9 | -0.2 | 5500 |
| (2-Bromophenyl)glycine | Br | ortho | 2.0 | 8.8 | 0.0 | 2800 |
| (3-Bromophenyl)glycine | Br | meta | 2.0 | 8.9 | 0.1 | 3200 |
| (4-Bromophenyl)glycine | Br | para | 2.0 | 8.9 | 0.1 | 3200 |
| (2-Iodophenyl)glycine | I | ortho | 2.0 | 8.8 | 0.4 | 1500 |
| (3-Iodophenyl)glycine | I | meta | 2.0 | 8.9 | 0.5 | 1800 |
| (4-Iodophenyl)glycine | I | para | 2.0 | 8.9 | 0.5 | 1800 |
Note: The values presented in this table are predicted using computational models (e.g., ACD/Labs Percepta, ChemAxon) and should be considered as estimates. Experimental verification is recommended for critical applications.
Analysis of Physicochemical Trends:
-
pKa: The introduction of electron-withdrawing halogen atoms generally leads to a slight decrease in the pKa of both the carboxylic acid and the amino group, making them slightly more acidic. This effect is more pronounced with increasing electronegativity of the halogen (F > Cl > Br > I) and is subtly influenced by the position on the phenyl ring.
-
logP: The lipophilicity (logP) of the phenylglycine molecule increases with the size and polarizability of the halogen atom (I > Br > Cl > F). The position of the halogen also plays a role, with ortho-substituents sometimes exhibiting different behavior due to intramolecular interactions. This trend is critical for predicting membrane permeability and protein binding.
-
Solubility: As a direct consequence of the increasing lipophilicity, the predicted aqueous solubility of halogenated phenylglycines decreases as the halogen size increases. This is a crucial consideration for formulation and bioavailability.
Synthesis of Halogenated Phenylglycines: A Methodological Overview
The synthesis of specific halogenated phenylglycines can be achieved through various synthetic routes. A particularly effective and regioselective method for the synthesis of ortho-halogenated phenylglycines is through Palladium-mediated C-H functionalization.[1][2][3]
Experimental Protocol: Palladium-Mediated Ortho-Halogenation of Phenylglycine Derivatives
This protocol describes a general procedure for the ortho-halogenation of a protected phenylglycine derivative.
Diagram 1: Workflow for Palladium-Mediated Ortho-Halogenation
Caption: Workflow for the synthesis of ortho-halogenated phenylglycines.
Materials:
-
N-protected phenylglycine methyl ester
-
Palladium(II) acetate (Pd(OAc)2)
-
Halogenating agent (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), Iodine (I2))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Ligand for palladium removal (e.g., 1,10-phenanthroline)
-
Reagents for deprotection (e.g., HCl, TFA)
Procedure:
-
Orthopalladation: Dissolve the N-protected phenylglycine methyl ester in the anhydrous solvent. Add Pd(OAc)2 and stir the mixture at room temperature until the formation of the orthopalladated dimer is complete (monitor by TLC or LC-MS).
-
Halogenation: To the solution containing the orthopalladated dimer, add the halogenating agent portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed.[1][2]
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated palladium salts. Add a ligand such as 1,10-phenanthroline to precipitate the remaining palladium. Filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography.
-
Deprotection: Treat the purified, protected ortho-halogenated phenylglycine methyl ester with an appropriate deprotecting agent (e.g., aqueous HCl for Boc group, TFA for Fmoc group) to yield the final ortho-halogenated phenylglycine.
Causality behind Experimental Choices: The use of a directing group (the N-protecting group) is crucial for the regioselective C-H activation at the ortho position by the palladium catalyst. The choice of the halogenating agent determines the nature of the halogen introduced. The final deprotection step is necessary to obtain the free amino acid.
Biological Activity: A Comparative Perspective
The introduction of halogens can significantly modulate the biological activity of phenylglycine derivatives. This is often attributed to the altered electronic properties of the phenyl ring, which can affect receptor binding, and the increased lipophilicity, which can enhance cell membrane permeability.
Antimicrobial Activity
Halogenated compounds are known to possess antimicrobial properties. Studies on halogenated peptides have shown that the nature and position of the halogen can influence the antimicrobial spectrum and potency. For instance, peptides incorporating para-halogenated phenylalanine have demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria.[4] The increased lipophilicity of bromo- and iodo- derivatives often correlates with higher antimicrobial and antibiofilm activity compared to their fluoro- and chloro- counterparts.[4][5]
Diagram 2: Structure-Activity Relationship for Antimicrobial Activity
Caption: Impact of halogen type on antimicrobial activity.
Enzyme Inhibition
Halogenated phenylglycines have been investigated as inhibitors of various enzymes. For example, phosphonic analogues of fluorinated and chlorinated phenylglycines have shown inhibitory activity against aminopeptidases.[6] The electronic effects of the halogen substituent can influence the binding affinity of the inhibitor to the enzyme's active site.
Neurological Activity
Phenylglycine derivatives are known to interact with glutamate receptors in the central nervous system. Halogenation can modulate this activity. For instance, the synthesis of various ring-substituted 4-phosphonophenylglycines has been explored to develop potent and selective antagonists of metabotropic glutamate receptors.[7] While specific comparative studies on the neurological effects of a full range of halogenated phenylglycines are limited, the known neurotoxicity of some halogenated compounds warrants careful consideration in drug design.[8]
Genotoxic Activity
It is important to note that some halogenated phenylglycine derivatives have been found to exhibit genotoxic activity.[1] The mechanism of this toxicity is an active area of research. Therefore, comprehensive toxicological profiling is essential during the development of any new therapeutic agent based on these scaffolds.
Structure-Activity Relationships (SAR) in Drug Design
The data presented in this guide highlights several key SAR principles for halogenated phenylglycines:
-
Lipophilicity and Permeability: Increasing the size of the halogen (F < Cl < Br < I) generally increases lipophilicity, which can enhance membrane permeability and cell uptake. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Electronic Effects: The electronegativity of the halogen influences the electron density of the aromatic ring, which can impact interactions with biological targets. Halogens are generally considered electron-withdrawing through induction but can act as weak pi-donors through resonance, particularly from the ortho and para positions.
-
Steric Factors: The size of the halogen atom can influence the conformation of the molecule and its ability to fit into a binding pocket. Ortho-substitution can have a more significant steric impact than meta- or para-substitution.
Diagram 3: Key Considerations in SAR of Halogenated Phenylglycines
Caption: Interplay of factors in the SAR of halogenated phenylglycines.
Conclusion and Future Directions
The strategic incorporation of halogens into the phenylglycine scaffold provides a powerful tool for modulating physicochemical and biological properties. (2-Fluorophenyl)glycine and its halogenated counterparts offer a rich chemical space for the design of novel therapeutics. This guide has provided a comparative overview of their synthesis, properties, and potential biological activities, highlighting key structure-activity relationships.
Future research should focus on expanding the experimental dataset for the physicochemical properties of a wider range of halogenated phenylglycines. Furthermore, systematic and comparative biological evaluations are needed to fully elucidate the therapeutic potential and toxicological profiles of these compounds. The insights gained from such studies will undoubtedly accelerate the development of next-generation pharmaceuticals with improved efficacy and safety.
References
-
Laga, E., Nieto, S., Cativiela, C., & Urriolabeitia, E. P. (2025). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. Molecules, 30(2), 236. [Link]
-
Cai, M., et al. (2018). The Effect of Halogenation on the Antimicrobial Activity, Antibiofilm Activity, Cytotoxicity and Proteolytic Stability of the Antimicrobial Peptide Jelleine-I. Peptides, 112, 4-11. [Link]
-
Mucha, A., et al. (2019). Phosphonic Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(9), 1756. [Link]
-
Boto, A., et al. (2006). Genotoxic activity of halogenated phenylglycine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(23), 6073-6077. [Link]
-
ResearchGate. (2025). (PDF) o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. [Link]
-
ChemAxon. LogP and logD calculations. [Link]
-
PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]
-
American Chemical Society. (2002). Absolute pKa Determinations for Substituted Phenols. [Link]
-
PubMed Central. (2020). How to Predict the pKa of Any Compound in Any Solvent. [Link]
-
MDPI. (2026). Molecules | Selected Papers in the “Organometallic Chemistry” Section. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Conway, S. J., et al. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(6), 777-780. [Link]
-
National Institutes of Health. (2018). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]
-
PubMed. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. [Link]
-
PubMed Central. (2022). Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. [Link]
-
ResearchGate. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. [Link]
-
PubMed. (2022). Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. [Link]
-
SZTE Publicatio Repozitórium. (2021). Synthesis and evaluation of AKR1C inhibitory properties of A-ring halogenated oestrone derivatives. [Link]
-
Baumgartner, G., & Stohler, H. R. (1982). Neurotoxicity of halogenated hydroxyquinolines: clinical analysis of cases reported outside Japan. Journal of Neurology, Neurosurgery, and Psychiatry, 45(4), 281–289. [Link]
-
PubChem. (S)-4-Fluorophenylglycine. [Link]
-
PubChem. D-(-)-4-Fluorophenylglycine. [Link]
-
Liu, J., et al. (2021). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Synthetic and Systems Biotechnology, 6(4), 329-336. [Link]
Sources
- 1. o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxicity of halogenated hydroxyquinolines: clinical analysis of cases reported outside Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Containing (2-Fluorophenyl)glycine Versus Native Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, the quest for enhanced stability, refined receptor interactions, and improved pharmacokinetic profiles is paramount. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design. Among these, fluorinated amino acids, and specifically (2-Fluorophenyl)glycine (2-F-Phg), have garnered significant attention. This guide provides a comparative analysis of the biological activity of peptides containing 2-F-Phg against their native, non-fluorinated counterparts, supported by an exploration of the underlying mechanistic principles and relevant experimental data.
The Rationale for Fluorination: A Subtle Change with Profound Impact
The substitution of a hydrogen atom with fluorine, the most electronegative element, introduces minimal steric bulk (van der Waals radius of F is 1.47 Å versus 1.20 Å for H) but exerts potent electronic effects.[1] This unique combination of properties can fundamentally alter a peptide's biological behavior. The introduction of fluorine into an aromatic ring, as in (2-Fluorophenyl)glycine, can influence:
-
Conformational Predisposition: The gauche effect and other stereoelectronic interactions involving fluorine can restrict the conformational freedom of the amino acid side chain, thereby influencing the peptide's secondary structure.[1]
-
Metabolic Stability: The strong carbon-fluorine bond can sterically and electronically shield adjacent peptide bonds from enzymatic cleavage by proteases, potentially increasing the peptide's half-life in biological fluids.
-
Receptor Binding Affinity: The altered electronic distribution and potential for novel interactions (e.g., orthogonal multipolar interactions) within a receptor's binding pocket can either enhance or diminish binding affinity. The "polar hydrophobicity" of fluorine can lead to unique intermolecular forces.
-
Hydrophobicity and Membrane Permeability: Fluorination generally increases the hydrophobicity of a molecule, which can impact its solubility, aggregation propensity, and ability to cross cellular membranes.
Comparative Analysis of Biological Activity
The true impact of incorporating (2-Fluorophenyl)glycine is best understood through direct experimental comparison with the native peptide. While comprehensive data for 2-F-Phg is still emerging, studies on related fluorinated amino acids provide valuable insights.
Enzymatic Stability: A Double-Edged Sword
The primary motivation for incorporating non-canonical amino acids is often to enhance resistance to proteolytic degradation. However, the effect of fluorination is not always predictable and is highly dependent on the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination.[2][3]
A study investigating the stability of model peptides in human blood plasma demonstrated that the introduction of fluorinated amino acids can have varied effects on proteolytic stability.[4] While some fluorinated residues conferred increased stability, others did not significantly alter or even decreased the peptide's half-life. The primary proteases identified in plasma degradation were elastase-like serine proteases.[4]
Another study examining the stability of fluorinated peptides against α-chymotrypsin and pepsin revealed that increased stability was observed in only a few cases.[2][3] This highlights the complexity of predicting the outcome of fluorination on proteolytic resistance.
Table 1: Illustrative Proteolytic Stability of Model Peptides
| Peptide Sequence | Modification | Protease | % Hydrolysis (2h) | Reference |
| Model Peptide FA | None (Control) | α-chymotrypsin | 36% | [2][3] |
| P2-DfeGlyFA | Difluoromethylglycine at P2 | α-chymotrypsin | 30% | [2][3] |
| P2-TfeGlyFA | Trifluoromethylglycine at P2 | α-chymotrypsin | 88% | [2][3] |
Note: This table presents data for fluorinated glycine derivatives to illustrate the variable impact of fluorination. Specific data for (2-Fluorophenyl)glycine in a direct comparative study was not available in the cited literature.
Receptor Binding Affinity: Fine-Tuning Molecular Recognition
The introduction of (2-Fluorophenyl)glycine can modulate receptor binding affinity through a combination of conformational and electronic effects. The altered charge distribution on the phenyl ring can influence π-π stacking, cation-π, and other non-covalent interactions within the receptor's binding pocket.
The expectation is that the ortho-fluoro substitution could either enhance affinity by promoting a more favorable binding conformation or decrease affinity due to steric or electronic repulsion within the binding site. The outcome is highly context-dependent on the specific receptor and the role of the original phenylglycine or phenylalanine residue in the interaction.
Conformational Effects: Directing the Fold
The incorporation of sterically constrained amino acids can have a profound impact on the secondary structure of a peptide. The substitution of a native residue with (2-Fluorophenyl)glycine can induce or stabilize specific conformations, such as β-turns or helical structures, which may be critical for biological activity.
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. A comparative CD analysis of a native peptide and its 2-F-Phg analog would reveal any significant changes in the population of α-helices, β-sheets, or random coil structures. Such conformational pre-organization can reduce the entropic penalty of binding to a receptor, thereby enhancing affinity.
Experimental Protocols: A Guide to Comparative Analysis
To rigorously evaluate the biological activity of a (2-Fluorophenyl)glycine-containing peptide against its native counterpart, a series of well-defined experiments are essential.
Peptide Synthesis
Both the native and the 2-F-Phg-containing peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5]
Step-by-Step SPPS Protocol:
-
Resin Swelling: The solid support resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (either the native amino acid or Fmoc-(2-Fluorophenyl)glycine-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-4 are repeated for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Enzymatic Stability Assay
The stability of the peptides in the presence of proteases can be assessed using an in vitro assay with human serum or plasma, or with specific enzymes.
Protocol for Serum/Plasma Stability Assay:
-
Peptide Incubation: A stock solution of the peptide is incubated in human serum or plasma at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trifluoroacetic acid (TFA) or by protein precipitation with acetonitrile.
-
Analysis by RP-HPLC: The samples are centrifuged to remove precipitated proteins, and the supernatant is analyzed by RP-HPLC.
-
Quantification: The peak area of the intact peptide at each time point is quantified and compared to the time-zero sample to determine the percentage of peptide remaining.
-
Half-Life Calculation: The data is plotted (percentage of intact peptide vs. time) and fitted to a one-phase decay model to calculate the peptide's half-life (t1/2).
Figure 2: Workflow for assessing peptide stability in serum or plasma.
Receptor Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction.
General ITC Protocol:
-
Sample Preparation: The purified receptor (or its extracellular domain) and the peptide ligand are extensively dialyzed against the same buffer to ensure a perfect match.
-
Instrument Setup: The ITC instrument is thoroughly cleaned, and the sample cell is filled with the receptor solution, while the injection syringe is loaded with the peptide solution.
-
Titration: A series of small, precise injections of the peptide solution are made into the sample cell containing the receptor.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to generate a binding isotherm (heat change per injection vs. molar ratio of ligand to receptor). This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Conclusion and Future Perspectives
The incorporation of (2-Fluorophenyl)glycine into peptide sequences represents a promising strategy for modulating their biological activity. While the effects on proteolytic stability can be variable and require empirical determination, the potential to fine-tune receptor binding affinity and conformational preferences makes it a valuable tool in peptidomimetic drug design. The lack of extensive, direct comparative data for 2-F-Phg versus native peptides underscores the need for further research in this area. Future studies should focus on systematically evaluating the impact of this modification in various peptide scaffolds and against a range of biological targets. Such investigations will undoubtedly provide a clearer understanding of the structure-activity relationships governing the biological effects of these modified peptides and pave the way for the rational design of more potent and durable peptide therapeutics.
References
-
Asante, V., Mortier, J., Schlüter, H., & Koksch, B. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry, 21(12), 3542-3546. [Link]
-
Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733-2746. [Link]
-
Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
- Borgia, J. A., & Fields, G. B. (2000). Chemical synthesis of peptides and proteins. Methods in enzymology, 328, 16-37.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Freire, E. (1995). The thermodynamic basis of cooperativity in proteins. Advances in protein chemistry, 46, 1-49.
- Holdgate, G. A. (2001). Making a difference: the application of biophysical screening to drug discovery. Drug Discovery Today, 6(24), 1256-1264.
- Leavitt, S., & Freire, E. (2001). Direct measurement of protein binding energetics by isothermal titration calorimetry. Current opinion in structural biology, 11(5), 560-566.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Otvos, L., Jr. (2008). The short and long of peptide-based drug discovery. Drug Discovery Today, 13(23-24), 1058-1063.
- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
- Wang, L., & Wang, W. (2015). The impact of fluorination in drug design. Expert opinion on drug discovery, 10(12), 1327-1339.
-
Yim, N. C., & Giragossian, C. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(10), 1201. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Peptide Hydrogels Result in Longer In Vivo Residence Time after Subcutaneous Administration - CY Tech [cytech.cyu.fr]
- 4. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides: The Impact of (2-Fluorophenyl)glycine
This guide provides an in-depth comparative analysis of the conformational properties of peptides, examining the structural influence of incorporating the non-natural amino acid (2-Fluorophenyl)glycine, Fpg, versus its proteinogenic counterpart, Glycine (Gly). We will explore the underlying stereoelectronic principles, detail the experimental methodologies for characterization, and present supporting data to guide researchers in leveraging this unique building block for drug discovery and materials science.
Introduction: Why Conformation is King and the Role of Fluorine
In the realm of peptide science, function is inextricably linked to three-dimensional structure. The specific folding of a peptide chain dictates its ability to interact with biological targets, its metabolic stability, and its overall efficacy as a therapeutic agent.[1] Controlling this conformation is therefore a paramount objective in rational drug design.
The incorporation of non-natural amino acids is a powerful strategy to modulate peptide conformation and enhance physicochemical properties.[2] Among these, fluorinated amino acids have emerged as particularly valuable tools.[3][4] The introduction of fluorine, the most electronegative element, can profoundly alter a peptide's local and global structure through a combination of steric and electronic effects.[3]
This guide focuses specifically on (2-Fluorophenyl)glycine (2-Fpg), comparing its conformational influence against the archetypal flexible residue, Glycine. While Glycine typically imparts a high degree of conformational flexibility to a peptide backbone, the introduction of a 2-fluorophenyl side chain imposes significant and predictable structural constraints.[5][6] Understanding these constraints is crucial for designing peptides with tailored secondary structures and enhanced biological activity.
The Stereoelectronic Influence of the Ortho-Fluoro Substituent
The unique properties of 2-Fpg stem from the electronic perturbations introduced by the fluorine atom on the phenyl ring. These effects are primarily twofold: the gauche effect and the modulation of n→π* interactions.
The Gauche Effect: A Preference for Proximity
The gauche effect describes the energetic preference for a conformation where two vicinal electronegative substituents have a dihedral angle of approximately 60° over the anti-periplanar (180°) conformation.[7] In the context of 2-Fpg, the highly polar C-F bond influences the rotational preference around the Cα-Cβ bond (the χ₁ torsion angle). This is driven by stabilizing hyperconjugative interactions, where electron density is donated from a C-H σ bonding orbital into the C-F σ* antibonding orbital.[7] This interaction is maximized in the gauche conformation, effectively locking the side chain into a more defined orientation compared to a non-fluorinated phenyl group.
Modulating n→π Interactions*
The n→π* interaction is a weak, non-covalent interaction where a lone pair (n) from one carbonyl oxygen donates electron density to the antibonding orbital (π) of a nearby carbonyl group.[8][9] These interactions, though subtle (0.3–0.7 kcal/mol), are ubiquitous in peptides and collectively contribute to the stability of secondary structures like α-helices and polyproline II (PPII) helices.[9][10] The strong electron-withdrawing nature of the 2-fluoro substituent can influence the electron density of the peptide backbone, thereby modulating the strength of these n→π interactions and potentially favoring specific folding patterns.[11]
Below is a diagram illustrating the key interactions governing the conformational preferences of a peptide containing a 2-Fpg residue.
Caption: Key stereoelectronic forces influencing peptide conformation upon 2-Fpg incorporation.
Comparative Experimental Analysis
A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying peptide conformation in solution. The introduction of the ¹⁹F nucleus in 2-Fpg provides an exceptionally sensitive probe of the local environment.[12]
Comparison of NMR Observables:
| NMR Parameter | Peptide with Glycine | Peptide with (2-Fluorophenyl)glycine | Rationale for Difference |
| ¹Hα Chemical Shift | Typically ~3.96 ppm (in random coil).[13] | Significant dispersion observed. | The aromatic ring current of the 2-Fpg side chain induces local magnetic fields, causing shifts in nearby proton resonances. The fixed conformation leads to more defined and dispersed shifts. |
| ³J(HNHα) Coupling | Averages around 7 Hz, indicating conformational flexibility. | Can be biased towards smaller (<6 Hz) or larger (>8 Hz) values. | The Karplus relationship correlates this coupling constant to the φ dihedral angle. A constrained φ angle due to the bulky side chain results in a more specific coupling constant. |
| ¹⁹F Chemical Shift | N/A | Highly sensitive to local electrostatic environment and solvent exposure.[14] | The large chemical shift dispersion of ¹⁹F makes it an excellent reporter on subtle conformational changes, ligand binding, or membrane insertion.[12][14] |
| ¹H-¹⁹F NOEs (HOESY) | N/A | Provides through-space distance restraints between the fluorine and backbone/side-chain protons. | These restraints are critical for defining the side-chain orientation (χ₁ angle) and its interaction with the rest of the peptide, which is a direct probe of the gauche effect. |
X-ray Crystallography
X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in the solid state.[15] While solution and solid-state structures can differ, crystallographic data provides invaluable, high-resolution information on bond angles, distances, and packing interactions.
-
Peptides with Glycine: Glycine residues are often found in tight turns or flexible loop regions of crystal structures, reflecting their intrinsic flexibility.[16][17]
-
Peptides with 2-Fpg: The bulky fluorophenyl group is expected to favor more extended or specific turn conformations to avoid steric clashes. The crystal structure would provide definitive evidence of the preferred χ₁ torsion angle and its impact on the backbone φ and ψ angles.
Computational Modeling
Molecular dynamics (MD) simulations complement experimental data by providing a dynamic view of the peptide's conformational landscape.[18]
-
Simulations of Glycine Peptides: These simulations typically reveal a broad range of accessible conformations, consistent with the flexibility of the glycine residue.[6]
-
Simulations of 2-Fpg Peptides: MD simulations can be used to quantify the energetic preference for the gauche conformation of the 2-Fpg side chain.[19] By comparing the conformational ensembles, one can directly visualize how fluorination restricts the peptide's accessible conformational space.[19]
Experimental Protocols
The following section details standardized protocols for the synthesis and analysis of these peptides.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both peptide variants can be readily achieved using standard Fmoc-based SPPS protocols.[2][20]
Workflow for Peptide Synthesis and Analysis:
Sources
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vu.dspaces.org [vu.dspaces.org]
- 6. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gauche effect - Wikipedia [en.wikipedia.org]
- 8. raineslab.com [raineslab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bif.wisc.edu [bif.wisc.edu]
- 11. Modulation of an n→π* interaction with α-fluoro groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triglycine (GGG) Adopts a Polyproline II (pPII) Conformation in Its Hydrated Crystal Form: Revealing the Role of Water in Peptide Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Peptides Incorporating Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The resurgence of peptides as a formidable class of therapeutics is undeniable. Their high specificity and potency are attractive, but their inherent metabolic instability has historically been a significant hurdle.[1] This guide provides an in-depth comparison of strategies to enhance peptide stability, with a specific focus on the incorporation of fluorinated amino acids. We will explore the mechanistic underpinnings of this strategy and provide detailed, validated protocols for assessing the resulting improvements in metabolic stability.
The Challenge: The Ephemeral Nature of Peptide Therapeutics
Native peptides often have short in-vivo half-lives due to their susceptibility to proteolytic degradation by a wide array of peptidases found in tissues like the liver, kidneys, gastrointestinal tract, and blood.[2][3] This rapid clearance necessitates frequent administration, which can impact patient compliance and limit therapeutic efficacy. Common degradation pathways include cleavage by exopeptidases at the N- and C-termini and by endopeptidases at specific internal peptide bonds.[4]
Strategies to overcome this instability are numerous and include N- or C-terminal modifications, cyclization, and the incorporation of unnatural amino acids.[5] Among these, the use of fluorinated amino acids has emerged as a particularly powerful approach.[6]
The Fluorine Advantage: More Than Just a Halogen
Incorporating fluorinated amino acids into a peptide sequence can profoundly enhance its metabolic stability through several key mechanisms. The strong carbon-fluorine bond is resistant to enzymatic cleavage, providing a direct steric shield against proteolytic attack.[7] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the adjacent peptide bonds, making them less susceptible to hydrolysis.[8] This strategic substitution can also induce conformational changes in the peptide backbone, which may hinder recognition and binding by degradative enzymes.[6]
Beyond stability, fluorination can favorably modulate other critical drug-like properties. The lipophilicity conferred by fluorine can enhance membrane permeability and may improve the pharmacokinetic profile of the peptide.[9] However, it is crucial to recognize that the effects of fluorination are not always predictable and are highly dependent on the specific amino acid, its position in the sequence, and the local enzymatic environment.[10] A systematic assessment of metabolic stability is therefore indispensable.
Comparative Analysis of Stability Enhancement
The following table summarizes hypothetical experimental data comparing the metabolic stability of a model peptide (Peptide A) with its fluorinated and otherwise modified analogues. This data illustrates the potential improvements achievable through these strategies.
| Peptide Variant | Modification | Half-life in Human Liver S9 (min) | Half-life in Human Plasma (min) |
| Peptide A | None (Native Sequence) | 15 | 30 |
| Peptide A-F | Phenylalanine replaced with 4-Fluoro-Phenylalanine | 90 | 180 |
| Peptide A-Ac | N-terminal Acetylation | 25 | 45 |
| Peptide A-D | L-Alanine replaced with D-Alanine | 60 | 120 |
This data is illustrative and intended for comparative purposes.
Experimental Workflows for Assessing Metabolic Stability
A robust assessment of metabolic stability is a cornerstone of peptide drug development. The following protocols describe self-validating systems for evaluating peptide stability in key biological matrices.
In Vitro Stability Assay Using Liver S9 Fractions
The liver is a primary site of drug metabolism, and liver S9 fractions, which contain a rich diversity of metabolic enzymes, are a standard in vitro model.[11][12]
Rationale for Experimental Choices:
-
Liver S9 Fraction: Provides a comprehensive mix of both microsomal (e.g., Cytochrome P450s) and cytosolic enzymes, offering a broader view of metabolic pathways compared to microsomes alone.[13][14]
-
NADPH Regeneration System: Essential for maintaining the activity of NADPH-dependent enzymes, such as CYPs, throughout the incubation period.
-
Time Points: A series of time points allows for the determination of the degradation rate and calculation of the in vitro half-life.
-
Quenching with Acetonitrile: Immediately stops the enzymatic reaction and precipitates proteins, allowing for clean extraction of the remaining peptide for analysis.
Experimental Protocol: Liver S9 Stability Assay
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine liver S9 fraction (final concentration 1 mg/mL) and a NADPH regenerating system in phosphate buffer (pH 7.4).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the test peptide (final concentration 1 µM) to the pre-warmed mixture to start the reaction.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically a 1:3 ratio of sample to acetonitrile) to precipitate proteins and stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.
-
In Vitro Stability Assay in Human Plasma
Plasma contains a variety of proteases that can contribute to peptide degradation.[15] Assessing stability in this matrix is crucial for predicting in vivo half-life.
Rationale for Experimental Choices:
-
Sodium Heparin Plasma: Recommended for peptide stability studies as it avoids the chelation of metal ions that can be cofactors for certain proteases, which can occur with anticoagulants like EDTA.[11]
-
Control without Plasma: A control incubation in buffer helps to distinguish enzymatic degradation from potential chemical instability of the peptide.
Experimental Protocol: Plasma Stability Assay
-
Peptide Spiking:
-
Spike the test peptide (final concentration 1 µM) into fresh human plasma.
-
-
Incubation:
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
-
LC-MS/MS Analysis for Peptide Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices due to its high sensitivity and specificity.[16][17]
Rationale for Experimental Choices:
-
Reversed-Phase Chromatography: The most common mode for peptide separation, based on hydrophobicity.
-
Ion-Pairing Agents (e.g., TFA, PFPA): These agents are often added to the mobile phase to improve peak shape and retention of basic peptides.[18]
-
Selected Reaction Monitoring (SRM): Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the target peptide.[17]
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject the processed sample onto a reversed-phase C18 column.
-
Elute the peptide using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection:
-
Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
-
Quantification:
-
Develop a Selected Reaction Monitoring (SRM) method to monitor a specific precursor ion (the protonated molecular ion of the peptide) and a characteristic product ion.
-
Quantify the peptide by comparing its peak area to that of a known concentration of an internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in peptide degradation and the experimental workflow for assessing metabolic stability.
Caption: Mechanisms of Peptide Proteolytic Degradation.
Caption: Experimental Workflow for In Vitro Stability Assays.
Conclusion
The incorporation of fluorinated amino acids represents a robust and effective strategy for enhancing the metabolic stability of therapeutic peptides. However, the success of this approach is not guaranteed and necessitates rigorous empirical validation. The experimental protocols detailed in this guide provide a reliable framework for assessing the metabolic stability of novel peptide candidates. By understanding the principles behind these assays and executing them with precision, researchers can make informed decisions to advance the development of more stable and effective peptide-based drugs.
References
-
Yao, J., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(10), 892-901. [Link]
-
Yao, J., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism. [Link]
-
Yao, J., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism. [Link]
-
Lenci, E., et al. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Amino Acids, 43(1), 499-503. [Link]
-
O'Hagan, D. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(12), 1467-1478. [Link]
-
O'Hagan, D. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(12), 1467-1478. [Link]
-
Yao, J., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(10), 892-901. [Link]
-
O'Hagan, D. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(12), 1467-1478. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Ningbo Inno Pharmchem Co.,Ltd.[Link]
-
Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 1033-1049. [Link]
-
Yao, J., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(10), 892-901. [Link]
-
Vashi, A. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. World Journal of Pharmaceutical Research, 13(15), 1-15. [Link]
-
Rolband, L. A., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 13(16), 2735. [Link]
-
Asante, V., et al. (2015). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 47(11), 2331-2342. [Link]
-
Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 1033-1049. [Link]
-
Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Böttger, R., et al. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Omega, 2(7), 3848-3856. [Link]
-
Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]
-
Kouris, N. A., & Kiick, K. L. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials, 280, 121287. [Link]
-
Kim, Y. A., et al. (2011). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 54(12), 4046-4051. [Link]
-
Saric, T., et al. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. Journal of Biological Chemistry, 279(47), 48665-48675. [Link]
-
Samant, O. P., & Beratan, D. N. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. Journal of Biomolecular Structure and Dynamics, 1-10. [Link]
-
Asante, V., et al. (2015). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]
-
Farr, D., et al. (2022). Screening for Peptides to Bind and Functionally Inhibit SARS-CoV-2 Fusion Peptide Using Mirrored Combinatorial Phage Display and Human Proteomic Phage Display. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Kouris, N. A., & Kiick, K. L. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
-
Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
-
Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
-
Riou, M., et al. (2020). in vitro liver microsomes stability assay, plasma stability assay, and plasma protein binding assay of IP2. ResearchGate. [Link]
-
Zhang, B., & Käll, L. (2014). A typical LC-MS/MS analysis of a peptide. (a) The peptide is eluted... ResearchGate. [Link]
-
Rauh, M. (2012). LC-MS/MS for protein and peptide quantification in clinical chemistry. Journal of Chromatography B, 883-884, 59-67. [Link]
Sources
- 1. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. youtube.com [youtube.com]
- 13. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 17. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
A Senior Application Scientist's Guide to the Analysis of Fluorinated Amino Acids: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of Fluorinated Amino Acids
In the landscape of modern drug discovery and chemical biology, fluorinated amino acids (FAAs) have emerged as indispensable tools. The strategic incorporation of fluorine atoms into amino acids can dramatically alter their physicochemical properties, influencing everything from metabolic stability and protein folding to binding affinity and lipophilicity.[1] This fine-tuning at the molecular level has propelled the development of novel therapeutics and sophisticated biological probes. Consequently, the ability to accurately and efficiently analyze these unique molecules is paramount.
This guide provides an in-depth, comparative analysis of the primary analytical techniques employed for the characterization and quantification of fluorinated amino acids: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography. As a senior application scientist, my objective is to move beyond a mere listing of methods and delve into the causality behind experimental choices, offering field-proven insights to empower your research.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Virtuoso
19F NMR stands as a uniquely powerful tool for the analysis of fluorinated compounds due to the inherent properties of the fluorine-19 nucleus. With a natural abundance of 100% and a high gyromagnetic ratio, 19F offers excellent sensitivity, second only to protons (¹H).[2] What truly sets 19F NMR apart is its vast chemical shift range, which is approximately 20 times greater than that of ¹H NMR. This expansive range minimizes signal overlap and makes the 19F chemical shift exquisitely sensitive to the local electronic environment, providing rich structural and conformational information.[3]
Causality in Experimental Design:
The choice of 19F NMR is often driven by the need for non-destructive, quantitative analysis that can provide detailed insights into the molecular environment of the fluorine atom. For instance, in protein engineering, the incorporation of a fluorinated amino acid allows researchers to monitor protein folding, dynamics, and interactions with binding partners in real-time and in a native-like state.[4] The chemical shift of the 19F label serves as a sensitive reporter of conformational changes.[3]
Experimental Protocol: Quantitative 19F NMR of a Fluorinated Amino Acid
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the fluorinated amino acid and an internal standard (e.g., trifluorotoluene) in a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical to ensure both analyte and standard are fully solvated and to provide a lock signal for the NMR spectrometer.
-
A typical sample concentration for quantitative analysis is in the low millimolar range. For in-cell NMR studies, sample preparation involves expressing the fluorinated protein in a suitable cell line and then carefully lysing the cells to release the protein into the NMR tube.[5][6] A sample volume of at least 500 µL is generally required for standard 5 mm NMR tubes.[5]
-
-
Instrumental Setup:
-
Utilize a high-field NMR spectrometer equipped with a fluorine-capable probe.
-
Tune and match the probe to the 19F frequency.
-
Optimize acquisition parameters, including the spectral width to encompass all expected 19F signals, the transmitter offset to be centered on the signals of interest, and the relaxation delay (D1) to ensure full relaxation of the 19F nuclei for accurate quantification (typically 5 times the longest T₁ relaxation time).[7]
-
-
Data Acquisition and Processing:
-
Acquire the 19F NMR spectrum using a simple pulse-acquire sequence.
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID) and phase the resulting spectrum.
-
Integrate the signals corresponding to the fluorinated amino acid and the internal standard. The concentration of the analyte can be calculated based on the known concentration of the internal standard and the ratio of their integral areas.
-
Workflow for 19F NMR Analysis
Caption: Workflow for quantitative ¹⁹F NMR analysis of fluorinated amino acids.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Sensitivity Champion
LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is the gold standard for highly sensitive and selective quantification of small molecules in complex matrices. This technique combines the separation power of high-performance liquid chromatography (HPLC) with the mass-resolving capability of a mass spectrometer.
Causality in Experimental Design:
The primary driver for choosing LC-MS is the need for ultra-low detection limits, often in the picomolar to nanomolar range, and the ability to analyze complex biological samples with minimal cleanup.[8] For instance, in pharmacokinetic studies of a drug candidate containing a fluorinated amino acid, LC-MS/MS is essential for tracking the parent compound and its metabolites in plasma or tissue extracts. The selectivity of MS/MS, achieved through multiple reaction monitoring (MRM), allows for the confident identification and quantification of the target analyte even in the presence of a high background matrix.
Experimental Protocol: LC-MS/MS Analysis of a Fluorinated Amino Acid in Plasma
-
Sample Preparation:
-
Protein Precipitation: To a small volume of plasma (e.g., 50-100 µL), add a threefold excess of a cold organic solvent such as acetonitrile or methanol containing an internal standard (ideally a stable isotope-labeled version of the analyte). This step is crucial for precipitating proteins that would otherwise interfere with the analysis and damage the LC column.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for injection into the LC-MS/MS system.
-
-
Instrumental Setup:
-
LC System: Employ a reversed-phase HPLC or UHPLC column (e.g., C18) for separation. The choice of column chemistry and mobile phase composition (typically a gradient of water and acetonitrile with a small amount of formic acid to aid ionization) is optimized to achieve good retention and peak shape for the fluorinated amino acid.
-
MS System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis. The instrument is operated in positive or negative electrospray ionization (ESI) mode, depending on the analyte's properties.
-
Tuning and Optimization: Infuse a standard solution of the fluorinated amino acid to optimize the MS parameters, including the precursor ion and product ion transitions for MRM, collision energy, and cone voltage.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Process the resulting chromatograms to determine the peak area of the analyte and the internal standard.
-
Construct a calibration curve using standards of known concentrations to quantify the amount of the fluorinated amino acid in the sample.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of fluorinated amino acids in a biological matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like amino acids, derivatization is a mandatory step to increase their volatility and thermal stability for gas-phase separation.[9][10]
Causality in Experimental Design:
GC-MS is often chosen when high chromatographic resolution is required to separate isomeric or closely related fluorinated amino acids. The use of capillary columns in GC provides excellent separation efficiency.[11] Additionally, established derivatization protocols can be highly reproducible, leading to robust quantitative methods. However, the requirement for derivatization adds an extra layer of complexity to the sample preparation process.
Experimental Protocol: GC-MS Analysis of a Fluorinated Amino Acid
-
Sample Preparation and Derivatization:
-
Drying: The sample containing the fluorinated amino acid must be completely dried, as moisture can interfere with the derivatization reaction.
-
Derivatization: A two-step derivatization is common for amino acids.[12]
-
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reacting with an alcohol in the presence of an acid catalyst.
-
Acylation: The amino group is acylated using a reagent such as pentafluoropropionic anhydride (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[9][11] This step not only increases volatility but can also introduce additional fluorine atoms, which can be beneficial for detection. The choice of derivatizing agent is critical and can affect the stability and fragmentation pattern of the resulting derivative.[11]
-
-
Extraction: The derivatized analyte is then extracted into an organic solvent suitable for GC injection.
-
-
Instrumental Setup:
-
GC System: A gas chromatograph equipped with a capillary column (e.g., a DB-5ms) is used for separation. The oven temperature program is optimized to achieve good separation of the derivatized amino acids.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer is used for detection. Electron ionization (EI) is the most common ionization technique.
-
-
Data Acquisition and Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.
-
Identify the derivatized fluorinated amino acid based on its retention time and mass spectrum.
-
Quantify the analyte using an internal standard and a calibration curve.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of fluorinated amino acids following derivatization.
Comparative Analysis of Analytical Methods
The choice of the most appropriate analytical technique depends on the specific research question, the nature of the sample, and the available resources. The following table provides a comparative overview of the key performance characteristics of each method.
| Feature | 19F NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Nuclear spin properties in a magnetic field | Separation by liquid chromatography, detection by mass | Separation by gas chromatography, detection by mass |
| Structural Information | Excellent; sensitive to local chemical environment | Limited to mass-to-charge ratio and fragmentation pattern | Limited to mass-to-charge ratio and fragmentation pattern |
| Sensitivity (LOD/LOQ) | Moderate (µM to mM range)[5] | Excellent (pM to nM range)[8] | Very good (nM to µM range) |
| Selectivity | High for fluorinated compounds | Very high with MS/MS | High, dependent on chromatographic separation |
| Sample Preparation | Minimal for pure samples; more complex for biological matrices | Moderate (protein precipitation, filtration) | Extensive (drying, derivatization, extraction)[11] |
| Throughput | Low to moderate | High | Moderate |
| Cost per Sample | Moderate to high[13] | High[13] | Moderate[14][15][16] |
| Key Advantage | Non-destructive, rich structural information | Unparalleled sensitivity and selectivity for complex samples | High chromatographic resolution for isomers |
| Key Limitation | Lower sensitivity compared to MS | Provides limited structural information | Requires derivatization, not suitable for thermolabile compounds |
Conclusion: Selecting the Right Tool for the Job
The analysis of fluorinated amino acids is a critical aspect of their application in drug discovery and chemical biology. As we have seen, 19F NMR, LC-MS, and GC-MS each offer a unique set of advantages and are best suited for different analytical challenges.
-
19F NMR is the undisputed champion for obtaining detailed structural and dynamic information in a non-invasive manner, making it ideal for studying protein conformation and interactions.
-
LC-MS/MS is the go-to technique for trace-level quantification in complex biological matrices, offering exceptional sensitivity and selectivity.
-
GC-MS provides excellent chromatographic separation for isomeric fluorinated amino acids but requires a more involved sample preparation process.
Ultimately, a multi-faceted approach, where these techniques are used in a complementary fashion, will often yield the most comprehensive understanding of your fluorinated amino acid of interest. By carefully considering the specific requirements of your research, you can select the most appropriate analytical tool to accelerate your scientific discoveries.
References
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.). Retrieved January 20, 2026, from [Link]
-
Fluorine Labeling and F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (2024, November 18). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Rates | Harvard Center for Mass Spectrometry. (2025, December 15). Harvard University. Retrieved January 20, 2026, from [Link]
-
Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture | Request PDF. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. (2023, March 8). NIH. Retrieved January 20, 2026, from [Link]
-
Mass Spectrometry Fees | Advanced Analysis Centre. (n.d.). University of Guelph. Retrieved January 20, 2026, from [Link]
-
An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace - ResearchGate. (2025, October 16). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Comparison of amino acid quantification by ¹H NMR and LC-MS/MS in polar... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. (n.d.). Retrieved January 20, 2026, from [Link]
-
An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. (2021, June 14). MDPI. Retrieved January 20, 2026, from [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021, March 19). NIH. Retrieved January 20, 2026, from [Link]
-
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023, January 5). ACS Publications. Retrieved January 20, 2026, from [Link]
-
GC-MS/MS User Charges. (2025, May 1). National Institute of Plant Genome Research. Retrieved January 20, 2026, from [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024, February 15). NIH. Retrieved January 20, 2026, from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved January 20, 2026, from [Link]
-
Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. (2024, June 24). Wiley Online Library. Retrieved January 20, 2026, from [Link]
-
19F NMR as a tool in chemical biology. (2021, January 28). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Analytical characteristics for amino acid derivatives using GC-MS... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (n.d.). KOPS. Retrieved January 20, 2026, from [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024, January 8). FLORE. Retrieved January 20, 2026, from [Link]
-
Laboratory Analysis Fees. (n.d.). Retrieved January 20, 2026, from [Link]
-
What Is the Cost of Performing an HPLC-MS or GC-MS Analysis | MtoZ Biolabs. (n.d.). MtoZ Biolabs. Retrieved January 20, 2026, from [Link]
Sources
- 1. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rates | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 14. Mass Spectrometry Fees | Advanced Analysis Centre [uoguelph.ca]
- 15. Laboratory Analysis Fees | ADYU Central Research Laboratory Application and Research Center [merlab.adiyaman.edu.tr]
- 16. What Is the Cost of Performing an HPLC-MS or GC-MS Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Therapeutic Peptides Containing (2-Fluorophenyl)glycine
For researchers, scientists, and drug development professionals, the quest for more robust therapeutic peptides is a continuous endeavor. Native peptides often suffer from poor metabolic stability and rapid clearance, limiting their clinical utility. The incorporation of unnatural amino acids is a key strategy to overcome these limitations. This guide provides an in-depth technical comparison of therapeutic peptides containing the unnatural amino acid (2-Fluorophenyl)glycine against their native counterparts and other alternatives, supported by experimental data and detailed protocols.
The introduction of fluorine into peptide scaffolds can significantly alter their physicochemical properties.[1][2][3][4] The high electronegativity of fluorine can induce conformational changes, enhance metabolic stability, and modulate receptor binding affinity.[2] (2-Fluorophenyl)glycine, in particular, offers a subtle modification to the commonly found Phenylalanine, providing a valuable tool for peptide optimization. This guide will walk you through the essential in vitro and in vivo evaluations to characterize the impact of this modification.
In Vitro Evaluation: A Foundation for Clinical Translation
In vitro assays are the first crucial step in characterizing a novel therapeutic peptide. They provide a controlled environment to assess specific parameters like stability, receptor binding, and cellular activity.
Metabolic Stability in Human Serum
One of the primary reasons for incorporating unnatural amino acids like (2-Fluorophenyl)glycine is to enhance resistance to proteolytic degradation.[5] A serum stability assay is a direct measure of this.
Causality Behind Experimental Choices: Human serum contains a cocktail of proteases that can rapidly degrade therapeutic peptides. By incubating the peptide in serum and monitoring its concentration over time, we can determine its half-life. This is a critical parameter for predicting the in vivo dosing regimen. The use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) allows for the separation and quantification of the intact peptide from its degradation products.[6][7][8]
Illustrative Comparative Data: Stability of a Model Peptide
The following table presents representative data comparing a hypothetical native peptide with its (2-Fluorophenyl)glycine-containing analogue. This data illustrates the typical increase in stability observed upon fluorination.
| Time (hours) | Native Peptide (% remaining) | (2-Fluorophenyl)glycine Peptide (% remaining) |
| 0 | 100 | 100 |
| 1 | 65 | 92 |
| 4 | 20 | 75 |
| 8 | 5 | 55 |
| 24 | <1 | 25 |
| Half-life (t½) | ~2.5 hours | ~10 hours |
Experimental Protocol: Serum Stability Assay via RP-HPLC
This protocol outlines the steps to assess the stability of a peptide in human serum.[6][8][9]
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the test peptide in DMSO.
-
Thaw human serum (pooled from a commercial source) on ice.
-
Prepare a quenching solution of 10% Trichloroacetic acid (TCA) in acetonitrile.
-
-
Incubation:
-
In a microcentrifuge tube, add 95 µL of human serum and pre-warm to 37°C for 10 minutes.
-
Add 5 µL of the peptide stock solution to the serum to achieve a final concentration of 50 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw 50 µL of the reaction mixture.
-
Immediately add the 50 µL sample to a tube containing 100 µL of the cold quenching solution to precipitate serum proteins and stop enzymatic degradation.
-
Vortex and incubate at 4°C for 15 minutes.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for RP-HPLC analysis.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto a C18 column.
-
Use a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) to elute the peptide.
-
Monitor the absorbance at 214 nm.
-
The percentage of intact peptide remaining is calculated by comparing the peak area at each time point to the peak area at time zero.
-
Experimental Workflow for In Vitro Peptide Evaluation
Caption: A streamlined workflow for the initial in vitro characterization of modified peptides.
Receptor Binding Affinity
The ultimate goal of a therapeutic peptide is to interact with its biological target. It is crucial to determine if the incorporation of (2-Fluorophenyl)glycine alters the peptide's binding affinity for its receptor.
Causality Behind Experimental Choices: A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.[10][11] This assay measures the ability of the unlabeled test peptide to displace a radiolabeled ligand that has a known high affinity for the target receptor. This provides a quantitative measure of how tightly the new peptide binds to its target.
Illustrative Comparative Data: Receptor Binding Affinity
The introduction of fluorine can either increase, decrease, or have no effect on binding affinity, depending on the specific interactions within the binding pocket. The following table shows a hypothetical scenario where the modification slightly improves affinity.
| Peptide | IC50 (nM) | Ki (nM) |
| Native Peptide | 15.2 | 7.8 |
| (2-Fluorophenyl)glycine Peptide | 9.8 | 5.0 |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay.[10][11][12][13]
-
Preparation of Materials:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity for the target receptor.
-
Prepare a series of dilutions of the unlabeled test peptides (native and modified).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes/purified receptor, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test peptide.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Wash the filters several times with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Potency and Cytotoxicity
Beyond binding, it is essential to assess the functional consequence of receptor interaction. For many therapeutic peptides, this involves measuring a downstream cellular response. For peptides intended for applications like oncology, assessing cytotoxicity is also critical.
Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Illustrative Comparative Data: In Vitro Potency (EC50) and Cytotoxicity (IC50)
This table shows hypothetical data for a peptide agonist and a cytotoxic peptide.
Peptide Agonist (e.g., targeting a GPCR)
| Peptide | EC50 (nM) for cAMP production |
|---|---|
| Native Peptide | 25.4 |
| (2-Fluorophenyl)glycine Peptide | 18.9 |
Cytotoxic Peptide (e.g., for oncology)
| Peptide | IC50 (µM) on Cancer Cell Line |
|---|---|
| Native Peptide | 5.8 |
| (2-Fluorophenyl)glycine Peptide | 3.2 |
Experimental Protocol: MTT Assay for Cell Viability/Cytotoxicity
This protocol details the steps for conducting an MTT assay.[14][15][16][17]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test peptides in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the peptides. Include untreated control wells.
-
-
Incubation:
-
Incubate the cells with the peptides for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Plot the percentage of cell viability against the logarithm of the peptide concentration.
-
Calculate the EC50 or IC50 value from the dose-response curve.
-
In Vivo Evaluation: From the Bench to Preclinical Models
Positive in vitro results are a prerequisite for moving to more complex and resource-intensive in vivo studies. These studies provide crucial information on the peptide's behavior in a living organism.
Pharmacokinetic (PK) Studies
Pharmacokinetics describes what the body does to the drug. Key parameters include absorption, distribution, metabolism, and excretion (ADME).
Causality Behind Experimental Choices: PK studies in animal models (e.g., mice or rats) are essential to determine the in vivo half-life, clearance, and bioavailability of the peptide. This data is critical for establishing a dosing schedule for efficacy studies and for predicting human pharmacokinetics. Blood samples are collected at various time points after administration, and the peptide concentration is measured, typically using LC-MS/MS for high sensitivity and specificity.
Illustrative Comparative Data: Pharmacokinetic Parameters
The enhanced in vitro stability of the (2-Fluorophenyl)glycine peptide is expected to translate into improved pharmacokinetic properties in vivo.
| Parameter | Native Peptide | (2-Fluorophenyl)glycine Peptide |
| Half-life (t½) | 0.5 hours | 3.0 hours |
| Clearance (CL) | 150 mL/hr/kg | 25 mL/hr/kg |
| Area Under the Curve (AUC) | 67 µghr/mL | 400 µghr/mL |
General Workflow for In Vivo Evaluation
Caption: Key stages in the in vivo assessment of therapeutic peptide candidates.
Pharmacodynamic (PD) and Efficacy Studies
Pharmacodynamics describes what the drug does to the body. Efficacy studies are conducted in relevant animal models of disease to determine if the peptide has the desired therapeutic effect.
Causality Behind Experimental Choices: The choice of animal model is critical and should be relevant to the therapeutic indication. For example, a xenograft mouse model would be appropriate for an anti-cancer peptide. The improved pharmacokinetics of the (2-Fluorophenyl)glycine peptide may lead to enhanced efficacy due to prolonged exposure at the target site.
Illustrative Comparative Data: In Vivo Efficacy in a Tumor Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Native Peptide (10 mg/kg, daily) | 35 |
| (2-Fluorophenyl)glycine Peptide (10 mg/kg, daily) | 65 |
Conclusion
The incorporation of (2-Fluorophenyl)glycine into therapeutic peptides represents a promising strategy to enhance their drug-like properties. As demonstrated through the outlined in vitro and in vivo evaluation workflow, this modification can lead to significant improvements in metabolic stability and pharmacokinetic profiles, which in turn can translate to enhanced therapeutic efficacy. The provided protocols and illustrative data serve as a comprehensive guide for researchers to systematically evaluate and compare their own modified peptide candidates, ultimately accelerating the development of next-generation peptide therapeutics.
References
- BenchChem. (2025). Application Note & Protocol: Assessing the Serum Stability of Peptide 5e.
- CY BioCIS.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ACS Pharmacology & Translational Science.
- Taylor & Francis Online. Utility of fluorinated α-amino acids in development of therapeutic peptides.
- Roche.
- Wiley Online Library.
- Creative Bioarray. Radioligand Binding Assay.
- Abcam. MTT assay protocol.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. How can I set a protocol to do a mtt assay of peptide and protein?.
- PubMed Central.
- PubMed. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Creative Peptides. Radiolabeled Peptide Binding Assay.
- Royal Society of Chemistry. Fluorine-containing macrocyclic peptides and peptidomimetics.
- Taylor & Francis Online. Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS.
- National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery.
- ResearchGate. Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- Springer Nature Experiments.
- Wiley Online Library. Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile.
- Cre
- PubMed. Utility of fluorinated α-amino acids in development of therapeutic peptides.
- Scilit. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin.
- PubMed Central.
- ResearchGate. Effects of Replacing a Central Glycine Residue in GLP‐1 on Receptor Affinity and Signaling Profile.
- Sigma-Aldrich.
- PubMed Central.
- OUCI.
- PubMed. [Stability of prolin-containing peptides in biological media].
- PubMed.
- MDPI.
- PubMed Central. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists.
- PubMed. Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile.
- Drug Discovery Chemistry. GLP1 & Oral Peptides.
Sources
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Fluorophenyl)glycine HCl
This guide provides essential, step-by-step procedures for the safe and compliant disposal of (2-Fluorophenyl)glycine HCl. As a halogenated aromatic amino acid hydrochloride, this compound requires specific handling to mitigate risks to personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
Part 1: Core Principles & Immediate Safety Assessment
Before handling any chemical waste, the foundational principle is to understand its inherent hazards. This compound is a halogenated organic compound and a corrosive acidic salt.[1][2][3] Its disposal is therefore governed by regulations for hazardous waste, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4][5]
Immediate Pre-Disposal Checklist:
-
Confirm Your Waste Stream: Identify your laboratory's designated collection container for "Halogenated Organic Solids." This is distinct from non-halogenated, aqueous, or other waste streams.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE before handling the waste. This includes:
-
Work Area: Conduct all waste handling within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][9]
-
Spill Kit Accessibility: Ensure a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand) is readily available. Do not use combustible materials like paper towels for cleanup of significant spills.
Part 2: The Critical Importance of Waste Segregation
Proper segregation is the most crucial step in chemical waste management. This compound must be treated as halogenated organic waste .[6]
Causality Behind Segregation:
-
Regulatory Compliance: The EPA mandates the separation of different waste categories. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl and HF), a process that is different and more costly than for non-halogenated waste.[11][12]
-
Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions. For instance, mixing this acidic compound with a basic waste stream could generate heat or gas. Storing halogenated solvents in metal cans is not recommended as they can dissociate to form acids that corrode the metal.[8]
-
Cost-Effectiveness: Disposing of halogenated waste is significantly more expensive than non-halogenated waste.[12] Proper segregation prevents the unnecessary contamination of less hazardous waste streams, controlling operational costs.
Therefore, never dispose of this compound in:
-
Regular trash.
-
Containers designated for non-halogenated, acidic, or basic waste.
Part 3: Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the nature of the waste.
Protocol A: Disposal of Unused or Expired Reagent
-
Preparation: Ensure the original container is securely closed and the manufacturer's label is intact and legible.
-
Labeling for Disposal: If the original container is to be disposed of, it must be labeled as hazardous waste. Affix a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[4]
-
Containerization: Place the original, sealed container into a larger, compatible secondary containment bin or an approved waste collection drum for solids.
-
Storage: Transfer the material to your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is stored with other compatible halogenated organic compounds.[13][14]
-
Documentation: Complete all necessary waste disposal forms as required by your institution for EHS pickup.
Protocol B: Disposal of Contaminated Labware & PPE
-
Gross Decontamination: Scrape any significant solid residue from spatulas or glassware directly into the designated "Halogenated Organic Solids" waste container.
-
Rinsing (for glassware): Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone). The resulting solvent rinse (rinsate) is now also considered halogenated hazardous waste. Collect this rinsate in a designated "Halogenated Organic Liquid" waste container.
-
Disposal of Solids: Place all contaminated solid items, such as used gloves, weigh boats, and plasticware, into the "Halogenated Organic Solids" waste container.
-
Final Cleaning: Once decontaminated, glassware can be washed normally.
Protocol C: Managing Small Spills for Disposal
This protocol applies to small spills (typically <100g) that can be safely managed by trained lab personnel.[8] For large spills, evacuate the area and call 911 and your institution's EHS department immediately.[8][9]
-
Control and Contain: Ensure the spill is contained and does not spread.
-
Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent.
-
Collection: Carefully sweep or scoop the absorbed material and place it into a compatible, sealable container (e.g., a polyethylene jar).
-
Labeling: Securely close the container and affix a hazardous waste tag, clearly identifying the contents as "this compound with absorbent material."[4][7]
-
Storage and Pickup: Transfer the sealed container to the SAA and arrange for EHS pickup.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Dispose of the cleaning materials as contaminated waste (Protocol B).
Part 4: Waste Containerization, Labeling & Storage
Proper container management is a regulatory requirement and essential for safety.
| Requirement | Specification | Rationale & Reference |
| Container Type | Compatible, high-density polyethylene (HDPE) or glass with a screw-top lid. | Must be compatible with the waste and prevent leaks. Plastic is often preferred for halogenated waste.[4] |
| Container Condition | Must be in good condition, free of leaks, and kept closed at all times except when adding waste. | Prevents spills and vapor release. This is a key EPA requirement.[7][13] |
| Primary Labeling | Must be clearly marked with the words "Hazardous Waste." | A non-negotiable federal requirement for all hazardous waste containers.[4][14] |
| Content Identification | List the full chemical name: "this compound." No abbreviations or formulas. For mixtures, list all components and their approximate percentages. | Ensures safe handling by EHS personnel and proper final disposal.[4][7] |
| Hazard Communication | Check the appropriate hazard pictograms (e.g., Corrosive). | Aligns with the OSHA Hazard Communication Standard.[4][15] |
| Accumulation Start Date | Record the date when the first drop of waste is added to the container. | Labs may store waste in an SAA for up to one year, but containers must be removed within three days of becoming full.[13] |
| Generator Information | Include the Principal Investigator's name, lab location (building/room), and contact information. | Essential for accountability and in case of an emergency.[4] |
| Storage Location | Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. | The SAA must be under the control of lab personnel and inspected weekly.[5][13][14] |
Part 5: Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
-
Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]
-
HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville - Environmental Health and Safety. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of California, Merced - Environmental Health & Safety. Retrieved from [Link]
-
Material Safety Data Sheet: 2-Chloro phenyl glycine. (n.d.). HIMEDIA. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
Sources
- 1. 40 CFR § 721.785 - Halogenated alkane aromatic compound (generic name). | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. This compound | C8H9ClFNO2 | CID 86810430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. fishersci.com [fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of (2-Fluorophenyl)glycine HCl: A Guide to Personal Protective Equipment
For the researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. (2-Fluorophenyl)glycine HCl, a key building block in pharmaceutical synthesis, requires meticulous handling to ensure both personal safety and experimental success. This guide moves beyond a simple checklist, providing a deep, evidence-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Our objective is to instill a culture of safety, grounded in a thorough understanding of the "why" behind each procedural step.
Hazard Assessment: Understanding the Risks of this compound
This compound is a halogenated aromatic amino acid derivative. As a solid, it presents a primary risk of airborne dust generation, leading to respiratory, dermal, and ocular exposure. The hydrochloride salt form imparts acidic properties, which can exacerbate its irritant effects.
Key hazards identified from Safety Data Sheets (SDS) include:
-
Skin Corrosion/Irritation: Causes skin irritation, and prolonged contact may lead to more severe burns.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.
A comprehensive risk assessment is the foundational step in any safety protocol. The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards that necessitate the use of PPE[1][2][3]. This assessment informs the selection of appropriate protective gear.
The Core Ensemble: Essential PPE for this compound
Based on the hazard profile, a standard PPE ensemble is required for any procedure involving this compound. The following sections detail the specific types of equipment and the rationale for their use.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: Safety glasses with side shields meeting ANSI Z87.1 standards. Recommended for High-Risk Operations: Tightly fitting chemical splash goggles or a full-face shield worn over safety glasses.
The American National Standards Institute (ANSI) Z87.1 standard ensures that eye protection can withstand specific hazards, including blunt impact, chemical splashes, and dust[4][5][6]. Given that this compound is a powder that can easily become airborne and is classified as a severe eye irritant, robust eye protection is non-negotiable. For tasks with a higher risk of splashing or dust generation, such as transferring large quantities or cleaning up spills, chemical splash goggles or a face shield are essential to provide a complete seal around the eyes.
Hand Protection: A Critical Barrier
Minimum Requirement: Nitrile gloves (minimum 5-mil thickness). Recommended for Prolonged Contact or Immersion: Double-gloving with nitrile gloves, or the use of thicker, more resistant gloves such as Viton™.
The choice of glove material is critical and must be based on chemical compatibility. This compound is a chlorinated aromatic compound. Research on the permeation of similar compounds through common glove materials has shown that nitrile gloves have breakthrough times of less than one hour, suggesting they are suitable for short-term splash protection but not for prolonged contact[1][7]. For operations involving extended handling, double-gloving can provide an additional layer of safety. In high-exposure scenarios, Viton™ gloves, which have demonstrated no permeation to chlorinated aromatic compounds for up to four hours, are a more protective option[1][7].
Table 1: Glove Selection Rationale
| Glove Material | Recommended Use Case | Rationale |
| Nitrile | Short-term handling, splash protection | Good general chemical resistance, but provides limited protection against prolonged exposure to chlorinated aromatics.[8] |
| Double Nitrile | Standard laboratory procedures | Increases protection against incidental contact and provides a fresh outer layer if contamination is suspected. |
| Viton™ | High-risk tasks, spill cleanup, prolonged handling | Excellent resistance to aromatic and halogenated compounds, offering extended protection.[1][7] |
Body Protection: Shielding Against Contamination
A standard, clean, buttoned laboratory coat should be worn at all times. For tasks with a significant risk of dust generation, a disposable gown made of a non-woven fabric can provide an additional barrier and simplify decontamination procedures. Protective clothing must be selected based on the hazards present in the workplace[9].
Respiratory Protection: Managing Inhalation Risks
Respiratory protection is necessary when engineering controls, such as a chemical fume hood or ventilated balance enclosure, are insufficient to control airborne dust concentrations.
Trigger Conditions for Respirator Use:
-
Weighing or transferring the powder on an open bench.
-
Cleaning up spills of the solid material.
-
Handling large quantities where dust generation is likely.
Recommended Respirator Type: An air-purifying respirator equipped with a particulate filter is appropriate. The National Institute for Occupational Safety and Health (NIOSH) classifies particulate filters into three series (N, R, P) with three levels of efficiency (95, 99, 100)[10][11].
-
N95 Respirator: Sufficient for most laboratory applications involving this compound, filtering at least 95% of airborne particles. It is not resistant to oil.
-
P100 Respirator: Recommended for higher-risk scenarios or for individuals desiring a higher level of protection. It is strongly resistant to oil and filters at least 99.97% of airborne particles.
For activities that may also generate acid gas, a combination cartridge for organic vapors and acid gases may be warranted[12][13][14].
Procedural Guidance: From Preparation to Disposal
Trustworthiness in laboratory protocols comes from self-validating systems. The following step-by-step procedures are designed to be clear, logical, and safe.
Donning and Doffing PPE: A Critical Sequence
Improper removal of PPE is a common cause of self-contamination. The sequence of donning and doffing is designed to minimize exposure.
Donning (Putting On) Sequence: A common mnemonic is to don PPE from the bottom up.
-
Gown/Lab Coat: Put on and fasten securely.
-
Mask/Respirator: Secure ties or elastic bands. Perform a user seal check if using a respirator.
-
Goggles/Face Shield: Adjust for a secure and comfortable fit.
-
Gloves: Pull cuffs over the sleeves of the gown or lab coat.
Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove). A helpful mnemonic is to doff in alphabetical order.
-
Gloves: Remove using the glove-in-glove technique.
-
Goggles/Face Shield: Handle by the headband or side arms.
-
Gown/Lab Coat: Unfasten and peel away from the body, rolling it inside-out.
-
Mask/Respirator: Handle only by the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Below is a visual representation of the PPE donning and doffing workflow.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. eTool : Electric Power Generation, Transmission, and Distribution - Personal Protective Equipment (PPE) - Donning and Doffing PPE | Occupational Safety and Health Administration [osha.gov]
- 3. acs.org [acs.org]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. chemkleancorp.com [chemkleancorp.com]
- 6. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 7. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. students.umw.edu [students.umw.edu]
- 11. aghealthandsafety.com [aghealthandsafety.com]
- 12. 3m.com [3m.com]
- 13. northwestern.edu [northwestern.edu]
- 14. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
